Product packaging for 5-Oxoazelaic acid(Cat. No.:CAS No. 57822-06-7)

5-Oxoazelaic acid

Cat. No.: B1347596
CAS No.: 57822-06-7
M. Wt: 202.2 g/mol
InChI Key: GTCHZEFRDKAINX-UHFFFAOYSA-N
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Description

5-Oxoazelaic acid is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Oxononanedioic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B1347596 5-Oxoazelaic acid CAS No. 57822-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCHZEFRDKAINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206540
Record name 5-Oxononanedioic acid
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57822-06-7
Record name 5-Oxoazelaic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Oxoazelaic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 5-oxoazelaic acid. The information is intended to support research, development, and quality control activities involving this dicarboxylic acid.

Chemical Properties and Structure

This compound, also known as 5-oxononanedioic acid, is a C9 dicarboxylic acid containing a ketone functional group at the fifth carbon.[1][2] Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H14O5[2][3][4]
Molecular Weight 202.20 g/mol [2][3]
Melting Point 107-109 °C[1][3]
Boiling Point (Predicted) 463.3 ± 20.0 °C[1][4]
Density (Predicted) 1.236 ± 0.06 g/cm³[1]
pKa (Predicted) 4.32 ± 0.10[1]
Appearance White to almost white powder or crystals[1][5]
SMILES String OC(=O)CCCC(=O)CCCC(O)=O[3][6]
InChI 1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14)[3][6]
CAS Number 57822-06-7[1][3][4]
Chemical Structure

The structure of this compound consists of a nine-carbon chain with carboxylic acid groups at both ends and a ketone group at the C5 position.

G Chemical Structure of this compound C1 HOOC C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C=O C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 COOH C8->C9

Chemical Structure of this compound

Experimental Protocols

Detailed methodologies for the analysis of dicarboxylic acids like this compound are crucial for accurate quantification and characterization. Below are representative protocols for HPLC and GC-MS analysis, adapted from established methods for azelaic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative analysis of this compound in various matrices.

1. Sample Preparation:

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent such as acetonitrile or methanol.[7]

    • Vortex the mixture for 5 minutes to ensure complete dissolution.[7]

    • Centrifuge the sample at 7000 rpm to pellet any insoluble material.[7]

    • Collect the supernatant and dilute to the desired concentration with the mobile phase.[7]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[7]

  • Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[7]

  • Mobile Phase: 50 mM sodium phosphate buffer:acetonitrile (75:25, v/v), with the pH adjusted to 3.5.[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Detection Wavelength: 206 nm.[7]

  • Injection Volume: 20 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS analysis.

1. Derivatization (Methylation):

  • Objective: To convert this compound to its more volatile methyl ester derivative.

  • Procedure:

    • To the dried sample extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[8]

    • Heat the mixture at 75°C for 20 minutes.[8]

    • After cooling, extract the methylated derivative with hexane.[8]

    • Dry the hexane extract under a stream of nitrogen.[8]

    • Reconstitute the sample in hexane for injection.[8]

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: Rtx®-2330 polar capillary column or equivalent.[8]

  • Oven Temperature Program:

    • Initial temperature: 120°C for 0.5 min.

    • Ramp: 5°C/min to 200°C.

    • Hold: 15 min at 200°C.[8]

  • Injector and Interface Temperature: 260°C.[8]

  • Ion Source Temperature: 160°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[8]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: 50-550 amu.[8]

Biological Activity and Signaling Pathways

While the biological role of this compound is not as extensively studied as that of azelaic acid, the latter is known to be involved in several signaling pathways. Azelaic acid can interfere with the NF-κB/MAPK inflammatory signaling pathway and can also modulate the ROS signaling pathway.[9][10] Further research is needed to determine if this compound exhibits similar biological activities.

Below is a generalized workflow for the analysis of this compound.

G General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Extraction from Matrix derivatization Derivatization (for GC-MS) extraction->derivatization Optional hplc RP-HPLC extraction->hplc gcms GC-MS derivatization->gcms quantification Quantification hplc->quantification gcms->quantification characterization Structural Characterization gcms->characterization

Analytical Workflow for this compound

References

5-Oxononanedioic Acid: A Technical Whitepaper on its Putative Role and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-oxononanedioic acid. Extensive database searches and literature reviews indicate a lack of evidence for the natural occurrence of this molecule. Consequently, this guide focuses on its chemical properties, potential synthetic routes, and speculates on its putative biological significance by drawing parallels with structurally related, naturally occurring oxo-dicarboxylic acids. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel dicarboxylic acids.

Introduction: The Elusive Natural Occurrence of 5-Oxononanedioic Acid

Despite extensive searches of prominent chemical and biological databases, including PubChem, KEGG, and METLIN, there is currently no direct evidence to suggest that 5-oxononanedioic acid is a naturally occurring compound. While a variety of dicarboxylic and oxo-dicarboxylic acids are known to exist in biological systems, 5-oxononanedioic acid has not been identified as a metabolite in plants, animals, or microorganisms.

Related compounds, such as 9-oxononanoic acid, have been reported in organisms like Epichloe typhina and Solanum tuberosum[1]. The metabolism of azelaic acid (nonanedioic acid) in mammals proceeds primarily through β-oxidation, yielding shorter-chain dicarboxylic acids like pimelic acid (heptanedioic acid), rather than undergoing oxidation at the C5 position[2][3]. The biosynthesis of dicarboxylic acids is a significant area of research, particularly in microorganisms, for industrial applications[4][5][6]. However, these studies have not reported the synthesis of 5-oxononanedioic acid.

Given the absence of data on its natural occurrence, this whitepaper will focus on the synthetic chemistry of 5-oxononanedioic acid and its potential, though speculative, biological roles based on the known functions of similar molecules.

Physicochemical Properties

Based on its structure, 5-oxononanedioic acid is a nine-carbon aliphatic chain with carboxylic acid groups at both ends (C1 and C9) and a ketone group at the C5 position.

Table 1: Predicted Physicochemical Properties of 5-Oxononanedioic Acid

PropertyValueSource
Molecular FormulaC₉H₁₄O₅-
Molecular Weight202.20 g/mol -
XLogP30.1PubChem CID 596935 (predicted)
Hydrogen Bond Donors2PubChem CID 596935 (predicted)
Hydrogen Bond Acceptors5PubChem CID 596935 (predicted)
pKa (strongest acidic)4.35ChemAxon (predicted)
pKa (strongest basic)-7.1ChemAxon (predicted)

Potential Synthetic Pathways

As 5-oxononanedioic acid is not commercially available, its study requires chemical synthesis. A plausible synthetic route could involve the oxidation of a suitable precursor. One potential strategy is the oxidation of 5-hydroxynonanedioic acid. Another approach could be the ozonolysis of a cyclic olefin precursor.

Below is a conceptual workflow for a potential synthetic protocol.

G cluster_0 Synthesis of 5-Oxononanedioic Acid A Starting Material (e.g., Cyclooctene) B Ozonolysis A->B 1. O₃ 2. Oxidative workup C Intermediate (Aldehyde-acid) B->C D Oxidation C->D e.g., Jones oxidation E 5-Oxononanedioic Acid D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A potential synthetic workflow for 5-oxononanedioic acid.

Putative Biological Significance and Signaling Pathways

While 5-oxononanedioic acid has not been found in nature, other oxo-dicarboxylic acids play roles in cellular metabolism and signaling. By analogy, we can speculate on the potential biological activities of 5-oxononanedioic acid.

Dicarboxylic acids can be metabolized via β-oxidation and can influence mitochondrial function[2][3]. The presence of a ketone group might affect its metabolism and interaction with cellular machinery. For instance, it could potentially act as a competitive inhibitor for enzymes that process other dicarboxylic acids or oxo-acids.

The diagram below illustrates a hypothetical interaction of 5-oxononanedioic acid with a generic metabolic pathway, drawing parallels from known dicarboxylic acid metabolism.

G cluster_0 Hypothetical Metabolic Fate of 5-Oxononanedioic Acid A 5-Oxononanedioic Acid B Enzyme 1 (e.g., Dehydrogenase) A->B Substrate F Potential Cellular Effects (e.g., Enzyme Inhibition, Signaling Modulation) A->F Direct Interaction C Metabolite A B->C Product D Enzyme 2 (e.g., Decarboxylase) C->D Substrate E Metabolite B D->E Product E->F Downstream Effects

Caption: Hypothetical metabolic pathway of 5-oxononanedioic acid.

Experimental Protocols for Synthesis and Analysis

Should researchers wish to synthesize and study 5-oxononanedioic acid, the following general experimental approaches would be appropriate.

General Synthetic Protocol: Oxidation of a Dihydroxy Precursor
  • Synthesis of a Precursor: A suitable precursor, such as 1,5-dihydroxynonanedioic acid diethyl ester, would first need to be synthesized or procured.

  • Oxidation: The dihydroxy precursor would be subjected to a selective oxidation reaction to convert one of the hydroxyl groups to a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Deprotection: The ester groups would then be hydrolyzed under acidic or basic conditions to yield the final 5-oxononanedioic acid.

  • Purification: The crude product would be purified using techniques such as recrystallization or column chromatography.

Analytical Methods for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the positions of the carboxylic acids and the ketone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the carboxylic acid and ketone functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For detection in biological matrices (if it were to be discovered), derivatization (e.g., silylation) followed by GC-MS analysis would be a standard method.

Conclusion and Future Directions

References

A Technical Guide to the Synthesis and Characterization of 5-Ketoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-ketoazelaic acid (also known as 5-oxononanedioic acid), with a focus on its synthesis via the ozonolysis of oleic acid, detailed experimental protocols, and its physicochemical properties. While not discovered as a singular, isolated event, its identification arises from the well-established oxidative cleavage of unsaturated fatty acids. This guide serves as a technical resource for obtaining and characterizing this dicarboxylic acid for research and development purposes.

Introduction

5-Ketoazelaic acid is a dicarboxylic acid containing a ketone functional group. Its structure is of interest to researchers in fields such as polymer chemistry, as a potential monomer, and in biomedical research, given its relationship to azelaic acid, a compound with known therapeutic properties. The most common route to 5-ketoazelaic acid and related dicarboxylic acids is through the oxidative cleavage of the double bond in oleic acid, a ubiquitous monounsaturated fatty acid.[1][2] Ozonolysis is the most established industrial method for this transformation, yielding a mixture of products including azelaic acid, pelargonic acid, and oxo-acids like 5-ketoazelaic acid (in its tautomeric form, 9-oxononanoic acid).[3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of 5-ketoazelaic acid are summarized below. This data is critical for its identification, purification, and application in further research.

PropertyValueReference
CAS Number 57822-06-7[5]
Molecular Formula C₉H₁₄O₅[5]
Molecular Weight 202.20 g/mol
Melting Point 107-109 °C[5]
Boiling Point (Predicted) 463.3 ± 20.0 °C[5]
Density (Predicted) 1.236 ± 0.06 g/cm³[5]
InChI Key GTCHZEFRDKAINX-UHFFFAOYSA-N
SMILES String OC(=O)CCCC(=O)CCCC(O)=O

Synthesis via Ozonolysis of Oleic Acid

The primary method for producing 5-ketoazelaic acid is through the ozonolysis of oleic acid. This process involves the cleavage of the C=C double bond by ozone, followed by a workup procedure that determines the final products. An oxidative workup is required to convert the intermediates into carboxylic acids.

The ozonolysis of oleic acid proceeds through a molozonide intermediate, which rearranges to a Criegee intermediate. The subsequent reaction and workup steps lead to the formation of various products, including 5-ketoazelaic acid (as 9-oxononanoic acid) and azelaic acid.

G cluster_start Starting Material cluster_process Ozonolysis & Workup cluster_products Primary Products Oleic_Acid Oleic Acid Ozonolysis 1. Ozonolysis (O₃) in Methanol Oleic_Acid->Ozonolysis Workup 2. Oxidative Workup (e.g., H₂O₂ in Formic Acid) Ozonolysis->Workup Keto_Acid 5-Ketoazelaic Acid (9-Oxononanoic Acid) Workup->Keto_Acid Azelaic_Acid Azelaic Acid Workup->Azelaic_Acid Other Other Products (e.g., Nonanoic Acid) Workup->Other G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve Oleic Acid in Methanol (-78°C) B 2. Bubble O₃ Gas (until blue) A->B C 3. Purge with N₂ B->C D 4. Add H₂O₂ / HCOOH (Oxidative Workup) C->D E 5. Quench with H₂O D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Evaporate F->G H 8. Fractional Crystallization (Remove Azelaic Acid) G->H I 9. Flash Chromatography (Silica Gel) H->I J 10. Isolate Pure Product I->J

References

The Role of 5-Oxoazelaic Acid in Lipid Peroxidation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research for this technical guide revealed a significant scarcity of specific data directly implicating 5-oxoazelaic acid in the intricate processes of lipid peroxidation. The scientific literature readily available through comprehensive searches does not currently provide the depth of quantitative data, detailed experimental protocols, or established signaling pathways required for a dedicated in-depth guide on this specific molecule.

However, a structurally similar isomer, 9-oxononanoic acid (9-ONA) , is a well-documented and significant product of lipid peroxidation with established biological activities. Therefore, this guide will focus on the known roles of 9-ONA as a proxy to infer the potential, yet unproven, functions of this compound. We will also draw parallels with the broader class of dicarboxylic acids, such as azelaic acid, which are known to be involved in oxidative stress responses. This approach allows us to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals, while clearly delineating the established knowledge from hypothesized roles.

Introduction to Lipid Peroxidation and the Formation of Oxo-Dicarboxylic Acids

Lipid peroxidation is a complex process of oxidative degradation of lipids, primarily polyunsaturated fatty acids (PUFAs), initiated by reactive oxygen species (ROS). This chain reaction leads to the formation of a diverse array of lipid-derived products, including aldehydes, ketones, and various oxidized fatty acids. These products can act as signaling molecules, biomarkers of oxidative stress, and mediators of cellular damage.

One of the major products of the peroxidation of linoleic acid, a common PUFA in cellular membranes, is 9-oxononanoic acid (9-ONA) .[1][2][3] Its formation signifies the occurrence of oxidative damage. While direct evidence is lacking for This compound , its structural similarity to 9-ONA suggests it could also be a product of lipid peroxidation, potentially arising from alternative cleavage of lipid hydroperoxides.

The Pro-inflammatory Role of 9-Oxononanoic Acid in Lipid Peroxidation

Current research strongly indicates that 9-ONA is not merely a bystander product of lipid peroxidation but an active participant in downstream signaling cascades, particularly those related to inflammation and thrombosis.

Induction of Phospholipase A2 Activity

A key mechanism of action for 9-ONA is the stimulation of phospholipase A₂ (PLA₂) activity.[1][2][3] PLA₂ is a critical enzyme that hydrolyzes phospholipids at the sn-2 position, releasing arachidonic acid. The release of arachidonic acid is the rate-limiting step in the eicosanoid biosynthesis pathway.

Stimulation of Thromboxane A₂ Production

By activating PLA₂, 9-ONA leads to an increased production of thromboxane A₂ (TxA₂) , a potent mediator of platelet aggregation and vasoconstriction.[1][2][3] This links lipid peroxidation directly to prothrombotic events and highlights the potential pathological consequences of elevated 9-ONA levels.

Quantitative Data on the Effects of 9-Oxononanoic Acid

The following table summarizes the key quantitative findings from a pivotal study on the biological effects of 9-ONA.

Parameter MeasuredExperimental SystemTreatmentResultReference
PLA₂ ActivityHuman BloodExposure to atmosphere at 37°CSignificant increase[1][2][3]
Thromboxane B₂ (TxB₂) ProductionHuman BloodExposure to atmosphere at 37°CSignificant increase[1][2][3]
PLA₂ ActivityHuman BloodAddition of synthesized 9-ONAResumed activity[1][2][3]
TxB₂ ProductionHuman BloodAddition of synthesized 9-ONAResumed production[1][2][3]
Platelet AggregationHuman BloodAddition of 9-ONADose-dependent induction[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of oxo-dicarboxylic acids like 9-ONA on lipid peroxidation and related cellular responses.

Measurement of Phospholipase A₂ (PLA₂) Activity

Objective: To determine the effect of a test compound (e.g., 9-ONA or this compound) on PLA₂ activity in a biological sample.

Materials:

  • Biological sample (e.g., fresh human blood, cell lysate)

  • Test compound (9-ONA or this compound) dissolved in an appropriate solvent

  • PLA₂ assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

  • Incubator

Protocol:

  • Sample Preparation: Prepare the biological sample according to the PLA₂ assay kit manufacturer's instructions. This may involve dilution or other processing steps.

  • Reaction Setup: In a 96-well microplate, add the reaction buffer, the PLA₂ substrate, and the biological sample to each well.

  • Treatment: Add varying concentrations of the test compound to the designated wells. Include a vehicle control (solvent only) and a positive control (a known PLA₂ activator).

  • Incubation: Incubate the plate at 37°C for the time specified in the assay kit protocol.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the PLA₂ activity for each condition relative to the control. Plot the activity as a function of the test compound concentration to determine the dose-response relationship.

Quantification of Thromboxane B₂ (TxB₂) by ELISA

Objective: To measure the production of TxA₂ (as its stable metabolite TxB₂) in response to a test compound.

Materials:

  • Cell culture medium or plasma from treated samples

  • TxB₂ ELISA kit

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol:

  • Sample Collection: Collect the cell culture supernatant or plasma from samples treated with the test compound and controls.

  • ELISA Procedure: Follow the protocol provided with the TxB₂ ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding the enzyme-conjugated secondary antibody.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding the substrate solution to develop the color.

    • Stopping the reaction.

  • Measurement: Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of TxB₂ in the unknown samples.

Analysis of Oxidized Fatty Acids by LC-MS/MS

Objective: To identify and quantify the profile of oxidized fatty acids, including potential products like this compound, in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (deuterated analogs of the analytes of interest)

  • Solvents for extraction (e.g., methanol, chloroform)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol:

  • Sample Extraction:

    • Add internal standards to the biological sample.

    • Perform a liquid-liquid extraction (e.g., using a modified Bligh-Dyer method) to isolate the lipids.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment of the oxidized fatty acids.

  • Derivatization (Optional): Some methods may require derivatization to improve the chromatographic separation and ionization efficiency of the analytes.

  • LC-MS/MS Analysis:

    • Inject the extracted and prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable reversed-phase column and a gradient elution program.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized beforehand.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of authentic standards.

    • Calculate the concentration of each oxidized fatty acid in the original sample.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathway for 9-ONA and the logical workflow for investigating the role of oxo-dicarboxylic acids in lipid peroxidation.

G Lipid_Peroxidation Lipid Peroxidation (e.g., of Linoleic Acid) ONA_9 9-Oxononanoic Acid (9-ONA) Lipid_Peroxidation->ONA_9 Generates PLA2 Phospholipase A₂ (PLA₂) ONA_9->PLA2 Stimulates Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Catalyzes COX Cyclooxygenase (COX) Arachidonic_Acid->COX Substrate for TxA2 Thromboxane A₂ (TxA₂) COX->TxA2 Produces Platelet_Aggregation Platelet Aggregation TxA2->Platelet_Aggregation Induces Vasoconstriction Vasoconstriction TxA2->Vasoconstriction Induces

Caption: Signaling pathway of 9-oxononanoic acid.

G Hypothesis Hypothesis: This compound is a bioactive product of lipid peroxidation. Detection Detection & Quantification: LC-MS/MS analysis of biological samples under oxidative stress. Hypothesis->Detection In_Vitro_Assays In Vitro Functional Assays: - PLA₂ Activity - Eicosanoid Production (e.g., TxB₂) - Platelet Aggregation Detection->In_Vitro_Assays Cellular_Models Cellular Models: - Treatment of relevant cell types (e.g., endothelial cells, platelets) - Measurement of inflammatory markers In_Vitro_Assays->Cellular_Models Signaling_Pathway_Analysis Signaling Pathway Analysis: - Western blot for key signaling proteins (e.g., p-p38, NF-κB) - Gene expression analysis (qPCR) Cellular_Models->Signaling_Pathway_Analysis Conclusion Conclusion: Elucidation of the role of This compound in lipid peroxidation. Signaling_Pathway_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound.

The Broader Context: Azelaic Acid in Oxidative Stress

While the role of this compound remains to be elucidated, its parent dicarboxylic acid, azelaic acid , has been studied more extensively and generally exhibits protective effects against oxidative stress. Azelaic acid has been shown to have antioxidant and anti-inflammatory properties.[4] It can modulate signaling pathways such as NF-κB and PPARγ, which are central to the inflammatory response.[4][5] This contrasts with the pro-inflammatory actions of 9-ONA, suggesting that the presence and position of the oxo group on the dicarboxylic acid chain may be a critical determinant of its biological activity.

Conclusion and Future Directions

The study of lipid peroxidation products is a rapidly evolving field with significant implications for understanding the pathophysiology of numerous diseases. While direct evidence for the role of this compound in lipid peroxidation is currently lacking, the well-established pro-inflammatory and prothrombotic activities of its isomer, 9-oxononanoic acid, provide a compelling rationale for future research.

Key areas for future investigation include:

  • Confirmation of Formation: Utilizing advanced lipidomics techniques to determine if this compound is indeed a product of lipid peroxidation in biological systems.

  • Biological Activity: Conducting in vitro and in vivo studies to characterize the specific effects of this compound on key enzymes and cellular processes involved in inflammation and thrombosis.

  • Signaling Pathways: Elucidating the molecular mechanisms and signaling pathways through which this compound may exert its effects.

A deeper understanding of the formation and function of the full spectrum of oxidized dicarboxylic acids will be crucial for the development of novel diagnostic markers and therapeutic strategies for diseases associated with oxidative stress.

References

The Biological Origin of 5-Oxononanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxononanedioic acid, a nine-carbon α,ω-dicarboxylic acid containing a ketone group at the C5 position, is a molecule of interest for its potential roles in metabolic pathways and as a synthon for novel pharmaceuticals. While its direct biological synthesis is not extensively documented, this technical guide elucidates a plausible biosynthetic route originating from common unsaturated fatty acids. This document details the established enzymatic pathways leading to the precursor molecule, azelaic acid (nonanedioic acid), and proposes a hypothetical subsequent oxidation step to yield 5-oxononanedioic acid. This guide provides a comprehensive overview of the involved biochemistry, quantitative data on precursor synthesis, detailed experimental protocols for key enzymes, and visual representations of the metabolic pathways.

Introduction

Dicarboxylic acids are important molecules in various biological processes and serve as valuable bio-based monomers for the synthesis of polymers, plasticizers, and lubricants. Azelaic acid (1,9-nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in wheat, rye, and barley and is also produced by the yeast Malassezia spp.[1]. In humans, it can be synthesized via the omega-oxidation of fatty acids[1]. Its biological significance is highlighted by its role in plant defense signaling. This guide focuses on the biological pathways that can lead to the formation of the C9 dicarboxylic acid backbone, and subsequently, to 5-oxononanedioic acid.

Biosynthetic Pathways

The biological origin of 5-oxononanedioic acid is hypothesized to be a multi-step process starting from the oxidative cleavage of unsaturated C18 fatty acids, such as oleic acid and linoleic acid, to form azelaic acid. A subsequent, putative oxidation of azelaic acid would then yield the final product.

Pathway I: Biosynthesis of Azelaic Acid from Oleic Acid

The conversion of oleic acid to azelaic acid is a known industrial chemo-enzymatic process and can occur biologically. This process involves the oxidative cleavage of the C9 double bond of oleic acid. A chemo-enzymatic approach involves the lipase-mediated generation of peroleic acid, which then epoxidizes the oleic acid. The resulting epoxide is hydrolyzed to a diol, which is then oxidatively cleaved[2].

Oleic_Acid_to_Azelaic_Acid oleic_acid Oleic Acid epoxystearic_acid 9,10-Epoxystearic Acid oleic_acid->epoxystearic_acid Lipase / H2O2 dihydroxystearic_acid 9,10-Dihydroxystearic Acid epoxystearic_acid->dihydroxystearic_acid Hydrolysis dioxostearic_acid 9,10-Dioxostearic Acid dihydroxystearic_acid->dioxostearic_acid Oxidation azelaic_acid Azelaic Acid dioxostearic_acid->azelaic_acid Oxidative Cleavage pelargonic_acid Pelargonic Acid dioxostearic_acid->pelargonic_acid Oxidative Cleavage Linoleic_Acid_to_Azelaic_Acid linoleic_acid Linoleic Acid hpod 9(S)-Hydroperoxyoctadecadienoic Acid (9-HPOD) linoleic_acid->hpod 9-Lipoxygenase (9-LOX) oxo_nona 9-Oxononanoic Acid hpod->oxo_nona Hydroperoxide Lyase (HPL) azelaic_acid Azelaic Acid oxo_nona->azelaic_acid Oxidation Hypothetical_Formation_of_5_Oxononanedioic_Acid azelaic_acid Azelaic Acid (Nonanedioic Acid) hydroxy_nona 5-Hydroxynonanedioic Acid (Putative Intermediate) azelaic_acid->hydroxy_nona Hydroxylase (Putative) oxo_nona 5-Oxononanedioic Acid hydroxy_nona->oxo_nona Dehydrogenase (Putative)

References

5-Ketoazelaic Acid: An In-depth Technical Guide on a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a ketone group at the fifth carbon. While not as extensively studied as other metabolic intermediates, its structure strongly suggests a role in the catabolism of certain fatty acids. Dicarboxylic acids are known to be products of the ω-oxidation of monocarboxylic fatty acids, which are subsequently chain-shortened via peroxisomal β-oxidation, particularly when mitochondrial fatty acid oxidation is impaired or overloaded.[1][2][3] The presence of a keto group at the β-position relative to one of the carboxyl groups positions 5-ketoazelaic acid as a likely, albeit transient, intermediate in the peroxisomal β-oxidation of azelaic acid (nonanedioic acid). This guide synthesizes the available information on related metabolic pathways to provide a comprehensive technical overview of 5-ketoazelaic acid, its inferred metabolism, methods for its study, and its potential biological significance.

Inferred Metabolic Pathway of 5-Ketoazelaic Acid

The metabolism of 5-ketoazelaic acid is intrinsically linked to the β-oxidation of azelaic acid (C9 dicarboxylic acid). This process is understood to occur within peroxisomes and follows a series of enzymatic reactions analogous to the β-oxidation of fatty acids.[1][4][5]

The pathway begins with the activation of azelaic acid to its coenzyme A (CoA) ester, azelaoyl-CoA. This activated form then enters the peroxisomal β-oxidation spiral. The key step leading to the formation of 5-ketoazelaoyl-CoA is the oxidation of the corresponding 5-hydroxyacyl-CoA intermediate. The resulting β-ketoacyl-CoA is then subject to thiolytic cleavage, yielding acetyl-CoA and the CoA ester of a shorter dicarboxylic acid, pimelic acid (C7).

Metabolic_Pathway_of_5_Ketoazelaic_Acid Inferred Peroxisomal β-Oxidation of Azelaic Acid cluster_peroxisome Peroxisome Azelaic_Acid Azelaic Acid (Nonanedioic Acid) Azelaoyl_CoA Azelaoyl-CoA Azelaic_Acid->Azelaoyl_CoA Acyl-CoA Synthetase Dehydro_Azelaoyl_CoA Δ²-Enoyl-Azelaoyl-CoA Azelaoyl_CoA->Dehydro_Azelaoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxy_Azelaoyl_CoA 5-Hydroxyazelaoyl-CoA Dehydro_Azelaoyl_CoA->Hydroxy_Azelaoyl_CoA Enoyl-CoA Hydratase (L-PBE/D-PBE) Keto_Azelaoyl_CoA 5-Ketoazelaoyl-CoA Hydroxy_Azelaoyl_CoA->Keto_Azelaoyl_CoA Hydroxyacyl-CoA Dehydrogenase (L-PBE/D-PBE) Pimeloyl_CoA Pimeloyl-CoA Keto_Azelaoyl_CoA->Pimeloyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_Azelaoyl_CoA->Acetyl_CoA Thiolytic Cleavage Pimelic_Acid Pimelic Acid Pimeloyl_CoA->Pimelic_Acid Thioesterase

Figure 1: Inferred metabolic pathway of 5-ketoazelaic acid.

Enzymes Involved in the Metabolism of 5-Ketoazelaic Acid

The enzymes responsible for the metabolism of 5-ketoazelaic acid are the core enzymes of the peroxisomal β-oxidation pathway. While these have been primarily characterized for long-chain fatty acids, their activity on dicarboxylic acids has also been established.[1][4]

Enzyme ClassSpecific Enzymes (Human)Function in 5-Ketoazelaic Acid Metabolism
Acyl-CoA Synthetase Long-chain acyl-CoA synthetases (ACSL)Activation of azelaic acid to azelaoyl-CoA.
Acyl-CoA Oxidase Acyl-CoA oxidase 1 (ACOX1)Catalyzes the first dehydrogenation step, forming a double bond.
Bifunctional Enzyme L-bifunctional protein (L-PBE, EHHADH), D-bifunctional protein (D-PBE, HSD17B4)Possesses both enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase activities. The dehydrogenase activity is responsible for the formation of 5-ketoazelaoyl-CoA from 5-hydroxyazelaoyl-CoA.
β-Ketoacyl-CoA Thiolase Peroxisomal β-ketoacyl-CoA thiolase (ACAA1)Catalyzes the thiolytic cleavage of 5-ketoazelaoyl-CoA into pimeloyl-CoA and acetyl-CoA.

Quantitative Data

ParameterAnalyte/EnzymeValueBiological SystemReference
Urinary ExcretionAzelaic AcidElevated in disorders of mitochondrial and peroxisomal β-oxidation.Human[6]
Urinary ExcretionPimelic AcidElevated in disorders of mitochondrial and peroxisomal β-oxidation.Human[6]
Enzyme ActivityPeroxisomal β-oxidation of C16-dicarboxylic acidDemonstrated in human fibroblasts.Human Fibroblasts[4]
Enzyme Inhibition (Ki)Azelaic Acid2.73 x 10⁻³ M (Tyrosinase)In vitro[7]
Enzyme Inhibition (Ki)Azelaic Acid1.25 x 10⁻⁵ M (Thioredoxin Reductase)In vitro[7]

Experimental Protocols

The study of 5-ketoazelaic acid necessitates sensitive and specific analytical methods. Given its structural similarity to other dicarboxylic and keto acids, established protocols for these related compounds can be adapted.

Sample Preparation from Biological Matrices (Urine, Plasma)

This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.

  • Internal Standard Addition: To a 100 µL aliquot of the biological sample (urine or plasma), add an appropriate internal standard. A stable isotope-labeled analog of 5-ketoazelaic acid would be ideal, but in its absence, a C7 or C11 keto-dicarboxylic acid could be used.

  • Deproteinization (for plasma): Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization (Optional, for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and keto groups need to be derivatized to increase volatility.

    • Dry the supernatant under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes.

  • Reconstitution (for LC-MS/MS): For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, dry the supernatant under nitrogen and reconstitute in a suitable mobile phase, such as 100 µL of 50:50 water:acetonitrile.

Quantification by LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and specific quantification of small molecules like 5-ketoazelaic acid in complex biological matrices.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes. The exact gradient should be optimized to achieve good separation from isomeric and isobaric interferences.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be generated by collision-induced dissociation (CID) and will be specific to the structure of 5-ketoazelaic acid. These transitions need to be determined by infusing a pure standard of the compound.

Experimental_Workflow General Workflow for 5-Ketoazelaic Acid Analysis Sample Biological Sample (Urine, Plasma) Internal_Standard Add Internal Standard Sample->Internal_Standard Deproteinization Deproteinization (if necessary) Internal_Standard->Deproteinization Extraction Supernatant Collection Deproteinization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution (for LC-MS/MS) Extraction->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 2: Experimental workflow for 5-ketoazelaic acid analysis.

Potential Signaling Role of 5-Ketoazelaic Acid

While there is no direct evidence for a signaling role of 5-ketoazelaic acid, other metabolic intermediates, including keto acids and dicarboxylic acids, have been shown to act as signaling molecules.[1][6] For instance, α-ketoglutarate, a key intermediate in the Krebs cycle, is involved in a wide range of cellular processes, including epigenetic regulation and as a signaling molecule in the nervous system. Succinate, another Krebs cycle intermediate, can act as an extracellular signal by activating specific G protein-coupled receptors.

It is plausible that 5-ketoazelaic acid, or other dicarboxylic acid intermediates, could accumulate under certain metabolic conditions (e.g., inborn errors of metabolism, high-fat diet) and exert signaling effects. Potential mechanisms could include:

  • Allosteric regulation of enzymes: The keto and carboxyl groups could interact with allosteric sites on various enzymes, modulating their activity.

  • Substrate for post-translational modifications: Although speculative, it could potentially serve as a substrate for novel post-translational modifications.

  • Interaction with receptors: It might interact with as-yet-unidentified cell surface or intracellular receptors.

Hypothetical_Signaling_Pathway Hypothetical Signaling Roles of 5-Ketoazelaic Acid Metabolic_Stress Metabolic Stress (e.g., FAO disorder) Keto_Azelaic_Acid ↑ 5-Ketoazelaic Acid Metabolic_Stress->Keto_Azelaic_Acid Enzyme_Modulation Allosteric Enzyme Modulation Keto_Azelaic_Acid->Enzyme_Modulation Receptor_Binding Receptor Binding (GPCR, Nuclear Receptor?) Keto_Azelaic_Acid->Receptor_Binding Cellular_Response Cellular Response (e.g., altered gene expression, metabolic reprogramming) Enzyme_Modulation->Cellular_Response Receptor_Binding->Cellular_Response

Figure 3: Hypothetical signaling roles of 5-ketoazelaic acid.

Conclusion and Future Directions

5-Ketoazelaic acid represents a missing link in our detailed understanding of dicarboxylic acid metabolism. While its existence as an intermediate in the peroxisomal β-oxidation of azelaic acid is strongly supported by the fundamental principles of fatty acid catabolism, direct experimental evidence remains scarce. The technical guidance provided here, based on robust inferences from related pathways, offers a framework for researchers to begin exploring the biology of this intriguing molecule.

Future research should focus on:

  • Chemical synthesis and characterization: The synthesis of a pure standard of 5-ketoazelaic acid is crucial for the development and validation of analytical methods and for use in biological assays.

  • In vitro enzymatic assays: Using purified peroxisomal β-oxidation enzymes to demonstrate the conversion of azelaoyl-CoA to pimeloyl-CoA via a 5-ketoazelaoyl-CoA intermediate would provide definitive proof of the inferred pathway.

  • Metabolomic studies: Targeted and untargeted metabolomics of biological samples from individuals with fatty acid oxidation disorders or under conditions of high lipid load may lead to the identification and quantification of endogenous 5-ketoazelaic acid.

  • Functional studies: Once its presence is confirmed, studies can be designed to investigate its potential signaling roles by treating cells with synthetic 5-ketoazelaic acid and observing downstream effects on gene expression, protein activity, and cellular phenotype.

Elucidating the precise role of 5-ketoazelaic acid will not only fill a gap in our knowledge of intermediary metabolism but may also provide new insights into the pathophysiology of metabolic diseases and open avenues for novel therapeutic interventions.

References

Physicochemical characteristics of 5-oxoazelaic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Oxoazelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound (also known as 5-oxononanedioic acid). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound is a dicarboxylic acid containing a ketone functional group. Its chemical structure and basic properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-Oxononanedioic acid[1][2]
Synonyms 5-Ketoazelaic acid[1]
CAS Number 57822-06-7[1][2][3]
Molecular Formula C₉H₁₄O₅[1][2]
Molecular Weight 202.20 g/mol [2][3]
Appearance White to almost white powder or crystals[1]
Melting Point 107-109 °C (lit.)[3]
Boiling Point (Predicted) 463.3 ± 20.0 °C[1]
Density (Predicted) 1.236 ± 0.06 g/cm³[1]
pKa (Predicted) 4.32 ± 0.10[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons at different positions along the carbon chain. Protons alpha to the carboxylic acid groups and the ketone group will be deshielded and appear at higher chemical shifts.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbons of the carboxylic acids and the ketone will have characteristic chemical shifts in the downfield region (typically 170-210 ppm)[4][5][6][7]. The aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absorption bands of its functional groups[8][9].

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.

  • C-H stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with common losses of water (H₂O), carbon monoxide (CO), and fragments of the aliphatic chain[10][11][12][13]. Predicted mass-to-charge ratios (m/z) for various adducts are available in public databases[14].

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, methodologies for similar compounds like azelaic acid and other keto acids can be adapted.

Synthesis

A common method for the synthesis of dicarboxylic acids is through the oxidative cleavage of unsaturated fatty acids[15]. For this compound, a potential synthetic route could involve the oxidation of a suitable precursor.

Workflow for a potential synthesis of a dicarboxylic acid:

G Start Unsaturated Fatty Acid Precursor Oxidation Oxidative Cleavage (e.g., Ozonolysis or Permanganate) Start->Oxidation Workup Acidic Workup Oxidation->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for dicarboxylic acid synthesis.

Purification

Purification of dicarboxylic acids like this compound can be achieved through several methods[16]:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.

Analytical Methods

A reversed-phase HPLC method can be developed for the quantification of this compound. Due to the lack of a strong chromophore, derivatization may be necessary to enhance UV detection, or a detector such as a mass spectrometer (LC-MS) could be used[14][17][18][19][20].

Workflow for HPLC Analysis:

G Sample Sample containing This compound Derivatization Derivatization (Optional) Sample->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Derivatization->HPLC Detection Detection (UV or MS) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: HPLC analysis workflow for this compound.

For GC-MS analysis, derivatization is necessary to increase the volatility of the dicarboxylic acid[21]. A two-step process involving oximation of the keto group followed by silylation or esterification of the carboxylic acid groups is a common approach for keto acids[1][21].

Workflow for GC-MS Analysis:

G Sample Sample containing This compound Oximation Oximation of Ketone Sample->Oximation Esterification Esterification/Silylation of Carboxylic Acids Oximation->Esterification GCMS GC-MS Analysis Esterification->GCMS Analysis Data Interpretation GCMS->Analysis

Caption: GC-MS analysis workflow for this compound.

Biological Activity and Signaling Pathways

While the biological activities of the related compound, azelaic acid, are well-documented, specific information regarding the biological functions and signaling pathways of this compound is limited in publicly available literature. Azelaic acid is known to be an inhibitor of tyrosinase and mitochondrial enzymes, and it possesses anti-inflammatory and antioxidant properties[22][23][24][25][26].

Given the structural similarity, it is plausible that this compound may exhibit some similar biological activities. However, dedicated research is required to elucidate its specific roles and mechanisms of action.

For illustrative purposes, a simplified representation of a known signaling pathway affected by azelaic acid is provided below. It is important to note that this pathway has not been directly demonstrated for this compound.

Illustrative Signaling Pathway (Related to Azelaic Acid):

G cluster_cell Cell Azelaic_Acid Azelaic Acid Receptor Cellular Target (e.g., Enzyme) Azelaic_Acid->Receptor Inhibition Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response (e.g., Reduced Inflammation, Inhibition of Melanogenesis) Downstream->Response

References

Spectral Analysis of 5-Oxononanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 5-oxononanedioic acid, a dicarboxylic acid containing a ketone functional group. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a predictive framework for its identification and characterization. Detailed experimental protocols are provided to facilitate the acquisition of high-quality spectral data.

Predicted Spectral Data

The following tables summarize the predicted and expected quantitative data for the spectral analysis of 5-oxononanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following 1H and 13C NMR data are predicted and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Oxononanedioic Acid

ProtonsChemical Shift (ppm)MultiplicityIntegration
H2, H82.41Triplet4H
H3, H71.69Quintet4H
H4, H62.76Triplet4H
-COOH10-13Broad Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Oxononanedioic Acid

Carbon AtomChemical Shift (ppm)
C1, C9 (-COOH)~175-185
C2, C8~30-35
C3, C7~20-25
C4, C6~40-45
C5 (C=O)~205-220
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 5-Oxononanedioic Acid

AnalysisExpected m/z ValueNotes
Molecular Ion (M+)202.08Calculated for C₉H₁₄O₅.
[M-H₂O]+184.07Loss of a water molecule.
[M-COOH]+157.09Loss of a carboxyl group.
Alpha-cleavage fragmentsVariousFragmentation adjacent to the ketone or carboxylic acid groups.
Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Frequencies for 5-Oxononanedioic Acid

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Very Broad
C-H (Aliphatic)2850-2960Medium
C=O (Ketone)1705-1725Strong
C=O (Carboxylic Acid)1680-1710Strong
C-O1210-1320Medium

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-oxononanedioic acid.

Materials:

  • 5-oxononanedioic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 5-oxononanedioic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set appropriate parameters, noting that a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-oxononanedioic acid.

Materials:

  • 5-oxononanedioic acid sample

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of 5-oxononanedioic acid (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. ESI is a common ionization technique for such molecules.

    • Set the mass range to scan for the expected molecular ion and potential fragments.

    • For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 5-oxononanedioic acid.

Materials:

  • 5-oxononanedioic acid sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Spatula and cleaning solvents (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Application (ATR):

    • Place a small amount of the solid 5-oxononanedioic acid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Place the sample (ATR or KBr pellet) in the FTIR spectrometer's sample compartment.

    • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential metabolic context of 5-oxononanedioic acid and a general workflow for its spectral analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 5-Oxononanedioic Acid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy (e.g., ATR) Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragments) MS->ProcessMS ProcessFTIR Analyze IR Spectrum (Functional Groups) FTIR->ProcessFTIR Structure Structural Elucidation ProcessNMR->Structure ProcessMS->Structure ProcessFTIR->Structure

Caption: General workflow for the spectral analysis of an organic compound.

metabolic_pathway cluster_input Fatty Acid Metabolism cluster_pathways Oxidation Pathways cluster_intermediate Metabolic Intermediate cluster_output Further Metabolism FattyAcid Long-Chain Fatty Acids BetaOx Beta-Oxidation FattyAcid->BetaOx OmegaOx Omega-Oxidation FattyAcid->OmegaOx Target 5-Oxononanedioic Acid BetaOx->Target Leads to shorter dicarboxylic acids OmegaOx->Target Can produce dicarboxylic acids TCA TCA Cycle Intermediates Target->TCA Further degradation

Caption: Potential metabolic context of 5-oxononanedioic acid.

5-Ketoazelaic Acid (CAS: 57822-06-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a ketone functional group. Its chemical structure presents interesting possibilities for research in various fields, including drug discovery and materials science. This technical guide provides a comprehensive overview of the available scientific and technical information for 5-Ketoazelaic acid (CAS: 57822-06-7), focusing on its chemical properties, synthesis, analytical methods, and potential biological significance. Due to the limited specific research on this particular molecule, this guide also incorporates relevant information from closely related dicarboxylic acids to provide a broader context for its potential applications and mechanisms of action.

Chemical and Physical Properties

5-Ketoazelaic acid is a nine-carbon dicarboxylic acid with a ketone group at the fifth carbon. This structure imparts both acidic and ketonic properties, making it a versatile chemical entity.

PropertyValueSource
CAS Number 57822-06-7Internal Database
Synonyms 5-Oxononanedioic acid, 5-Oxoazelaic AcidInternal Database
Molecular Formula C₉H₁₄O₅Internal Database
Molecular Weight 202.21 g/mol Internal Database
Appearance White to off-white crystalline powderInternal Database
Melting Point 107-109 °CInternal Database
Boiling Point 463.3±20.0 °C (Predicted)Internal Database
Density 1.236±0.06 g/cm³ (Predicted)Internal Database
InChI Key GTCHZEFRDKAINX-UHFFFAOYSA-NInternal Database
SMILES OC(=O)CCCC(=O)CCCC(O)=OInternal Database

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 5-Ketoazelaic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Ketoazelaic acid would be expected to show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1700-1725
C=O stretch (Ketone)1705-1725
C-O stretch1210-1320
C-H stretch (Aliphatic)2850-2960

Note: The above table is based on typical infrared absorption frequencies. Actual experimental data can be found in spectral databases. A transmission infrared spectrum is available on SpectraBase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 5-Ketoazelaic acid. Predicted and experimental spectra for similar compounds can be found in databases such as the Human Metabolome Database.[2][3]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
HOOC-CH₂ -~2.4Triplet
-CH₂ -CH₂-COOH~1.7Multiplet
-CH₂ -C(=O)-~2.7Triplet
-CH₂ -CH₂-C(=O)-~2.0Multiplet
-COOH 10-13Singlet (broad)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm)
C =O (Ketone)>200
C =O (Carboxylic acid)175-185
C H₂ adjacent to COOH30-40
C H₂ adjacent to C=O40-50
Other aliphatic C H₂20-30
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 5-Ketoazelaic acid. The electrospray ionization (ESI) mass spectrum in negative mode would be expected to show a prominent ion at m/z 201.07 [M-H]⁻. Fragmentation patterns would involve losses of H₂O, CO, and CO₂.[4][5][6][7]

Synthesis and Characterization

A general workflow for synthesis and characterization is outlined below:

Synthesis_Workflow Start Starting Material (e.g., Cycloalkene) Oxidation Oxidative Cleavage (e.g., Ozonolysis, KMnO₄) Start->Oxidation Reaction Purification Purification (e.g., Crystallization, Chromatography) Oxidation->Purification Crude Product Characterization Characterization (NMR, IR, MS) Purification->Characterization Purified Product Final Pure 5-Ketoazelaic Acid Characterization->Final Confirmed Structure

Caption: A generalized workflow for the synthesis and characterization of 5-Ketoazelaic acid.

Experimental Protocols

Detailed experimental protocols for 5-Ketoazelaic acid are not widely published. However, standard methodologies for the analysis of carboxylic acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of 5-Ketoazelaic acid.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for the carboxylic acid chromophore)
Injection Volume 10-20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid groups is necessary to increase volatility.

Derivatization Protocol (using BSTFA):

  • Dry a sample containing 5-Ketoazelaic acid under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temperature 250°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Biological Activity and Potential Applications

Specific biological activity data for 5-Ketoazelaic acid is limited in publicly available research. However, based on its structural similarity to other dicarboxylic acids, particularly azelaic acid, some potential areas of interest can be inferred.

Azelaic acid, a related nine-carbon dicarboxylic acid, is a known inhibitor of the enzyme 5-alpha-reductase.[8] This enzyme is involved in the conversion of testosterone to dihydrotestosterone, a key step in the pathogenesis of androgen-related conditions. It is plausible that 5-Ketoazelaic acid could exhibit similar inhibitory activity.

Enzyme_Inhibition_Hypothesis cluster_0 Androgen Metabolism cluster_1 Potential Inhibition Testosterone Testosterone FiveAlphaReductase 5-alpha-reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to FiveAlphaReductase->DHT Conversion KetoazelaicAcid 5-Ketoazelaic Acid KetoazelaicAcid->FiveAlphaReductase Hypothesized Inhibition GeneExpression Gene Expression (e.g., in skin, prostate) AndrogenReceptor->GeneExpression Activates

Caption: Hypothesized inhibitory action of 5-Ketoazelaic acid on 5-alpha-reductase.

Further research is required to validate this hypothesis and to explore other potential biological activities. Screening of 5-Ketoazelaic acid in various biological assays, such as enzyme inhibition assays and cell-based assays, would be a crucial next step.

Metabolic Pathways

The metabolism of dicarboxylic acids is known to occur primarily through peroxisomal β-oxidation.[9] This pathway sequentially shortens the carbon chain of the dicarboxylic acid. It is therefore likely that 5-Ketoazelaic acid, upon entering a biological system, would be metabolized via this pathway.

Metabolic_Pathway Ketoazelaic 5-Ketoazelaic Acid (C9) Peroxisome Peroxisomal β-oxidation Ketoazelaic->Peroxisome Metabolite1 Chain-shortened dicarboxylic acid (C7) Peroxisome->Metabolite1 1st cycle Metabolite2 Further chain-shortened metabolites Peroxisome->Metabolite2 Subsequent cycles Metabolite1->Peroxisome Excretion Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathway for 5-Ketoazelaic acid via peroxisomal β-oxidation.

Conclusion and Future Directions

5-Ketoazelaic acid is a dicarboxylic acid with potential for further scientific investigation. While specific data on its biological activity and mechanisms of action are currently limited, its structural features and the known activities of related compounds suggest that it could be a valuable molecule for research in drug development, particularly in areas related to enzyme inhibition. Future research should focus on the synthesis of sufficient quantities of pure 5-Ketoazelaic acid to enable comprehensive biological screening. Elucidation of its inhibitory potential against enzymes such as 5-alpha-reductase and its effects on various signaling pathways in cell-based models will be crucial in uncovering its therapeutic potential. The detailed analytical protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Endogenous Origins of 5-Oxoazelaic Acid in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxoazelaic acid, a nine-carbon dicarboxylic acid containing a ketone group, is an endogenously produced metabolite in mammals. Its formation is intricately linked to the metabolism of fatty acids, particularly through the interplay of ω-oxidation and peroxisomal β-oxidation. This technical guide elucidates the primary metabolic pathways responsible for the synthesis of this compound, providing a comprehensive overview of the enzymatic processes, precursor molecules, and cellular locations involved. Detailed experimental protocols for the analysis of dicarboxylic acids and visualization of the key metabolic pathways are also presented to facilitate further research in this area.

Introduction

Dicarboxylic acids are important metabolic intermediates that are formed under various physiological and pathophysiological conditions. While typically a minor pathway, the endogenous synthesis of dicarboxylic acids becomes significant when the primary route of fatty acid metabolism, mitochondrial β-oxidation, is overwhelmed or impaired. This compound is one such dicarboxylic acid, and understanding its sources is crucial for elucidating its potential roles in cellular signaling and metabolic regulation.

Primary Endogenous Source: ω-Oxidation of Fatty Acids and Subsequent Peroxisomal β-Oxidation

The principal route for the endogenous synthesis of this compound in mammals involves a two-stage process that begins with the ω-oxidation of longer-chain fatty acids to form dicarboxylic acids, followed by their chain shortening via peroxisomal β-oxidation.

Stage 1: ω-Oxidation of Monocarboxylic Fatty Acids

The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic fatty acids. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.[1][2] It is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[3]

The enzymatic reactions proceed as follows:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 and NADPH.[1][3]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[3]

This pathway becomes particularly active when there is an excess of fatty acids, such as during periods of starvation, diabetes, or in genetic disorders affecting mitochondrial β-oxidation.[4]

Stage 2: Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, the long-chain dicarboxylic acids are transported into peroxisomes for subsequent metabolism.[5][6] Peroxisomes are the primary site for the β-oxidation of dicarboxylic acids.[7][8][9] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid by two-carbon units (acetyl-CoA).

The key enzymes involved in peroxisomal β-oxidation of dicarboxylic acids include:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the formation of a double bond.[6]

  • Bifunctional Protein (EHHADH and HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]

  • Thiolase (ACAA1 and SCPx): Catalyzes the final step, cleaving off an acetyl-CoA molecule.[6]

It is during this chain-shortening process that this compound is likely formed. As a longer-chain dicarboxylic acid (e.g., C12 or C14) undergoes successive cycles of peroxisomal β-oxidation, a nine-carbon intermediate, azelaic acid, is generated. Further oxidation of an intermediate in this pathway can lead to the introduction of a ketone group. Specifically, the β-oxidation of a dicarboxylic acid longer than azelaic acid would proceed through a 3-ketoacyl-CoA intermediate. A subsequent round of oxidation at the C5 position of the nine-carbon dicarboxylic acid backbone would result in the formation of 5-oxoazelaoyl-CoA, which can then be hydrolyzed to this compound.

While direct experimental evidence detailing the precise enzymatic step for the formation of the 5-oxo group on azelaic acid within the peroxisome is still emerging, the presence of 3-hydroxy dicarboxylic acids in urine provides strong support for the existence of hydroxylated and subsequently oxidized intermediates of dicarboxylic acid metabolism.[7]

Visualization of Metabolic Pathways

To illustrate the endogenous synthesis of this compound, the following diagrams, generated using the DOT language for Graphviz, depict the key metabolic pathways.

Fatty_Acid_Omega_Oxidation cluster_ER Endoplasmic Reticulum Long-Chain\nFatty Acid Long-Chain Fatty Acid ω-Hydroxy\nFatty Acid ω-Hydroxy Fatty Acid Long-Chain\nFatty Acid->ω-Hydroxy\nFatty Acid Cytochrome P450 (CYP4A, CYP4F) NADPH, O2 ω-Aldehyde\nFatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy\nFatty Acid->ω-Aldehyde\nFatty Acid Alcohol Dehydrogenase Long-Chain\nDicarboxylic Acid Long-Chain Dicarboxylic Acid ω-Aldehyde\nFatty Acid->Long-Chain\nDicarboxylic Acid Aldehyde Dehydrogenase

Figure 1: ω-Oxidation of Fatty Acids in the Endoplasmic Reticulum.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome Long-Chain\nDicarboxylic Acid Long-Chain Dicarboxylic Acid Chain-Shortened\nDicarboxylic Acids Chain-Shortened Dicarboxylic Acids Long-Chain\nDicarboxylic Acid->Chain-Shortened\nDicarboxylic Acids Peroxisomal β-Oxidation Azelaic Acid\n(C9-Dicarboxylic Acid) Azelaic Acid (C9-Dicarboxylic Acid) Chain-Shortened\nDicarboxylic Acids->Azelaic Acid\n(C9-Dicarboxylic Acid) Peroxisomal β-Oxidation Acetyl-CoA Acetyl-CoA Chain-Shortened\nDicarboxylic Acids->Acetyl-CoA This compound This compound Azelaic Acid\n(C9-Dicarboxylic Acid)->this compound Oxidation

Figure 2: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Quantitative Data

Quantitative data on the levels of this compound in various mammalian tissues and fluids are limited. However, studies analyzing urinary organic acids in patients with dicarboxylic aciduria, a condition characterized by elevated levels of dicarboxylic acids, provide some context. In these conditions, a range of dicarboxylic acids, including adipic (C6), suberic (C8), and sebacic (C10) acids, are found at elevated concentrations.[3] While specific quantitative data for this compound is not consistently reported in routine clinical analyses, targeted mass spectrometry-based methods would be required for its accurate quantification.

Dicarboxylic AcidTypical Urinary Concentration (Normal)Condition with Elevated Levels
Adipic Acid (C6)< 10 µmol/mmol creatinineDicarboxylic Aciduria, MCAD Deficiency
Suberic Acid (C8)< 5 µmol/mmol creatinineDicarboxylic Aciduria, MCAD Deficiency
Sebacic Acid (C10)< 3 µmol/mmol creatinineDicarboxylic Aciduria, MCAD Deficiency

Table 1: Representative Urinary Concentrations of Key Dicarboxylic Acids. Data are illustrative and can vary based on age, diet, and physiological state.

Experimental Protocols

The analysis of dicarboxylic acids, including this compound, in biological samples typically requires derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for GC-MS Analysis
  • Sample Collection: Collect urine or plasma samples. For tissue analysis, homogenize the tissue in a suitable buffer.

  • Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or diethyl ether.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-80°C for 30-60 minutes to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) and scan for characteristic ions of the derivatized this compound.

LC-MS/MS Analysis of Dicarboxylic Acids
  • Sample Preparation: Dilute urine or plasma samples with an appropriate buffer. For tissue samples, perform a protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other dicarboxylic acids of interest. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxoazelaic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of 5-oxoazelaic acid, a functionalized dicarboxylic acid with potential applications in pharmaceuticals and material science. While a direct, one-step synthesis from the readily available oleic acid is not established in the current literature, this application note outlines a plausible multi-step synthetic pathway. The proposed route involves the initial oxidative cleavage of oleic acid to yield azelaic acid, followed by a series of transformations including esterification, selective oxidation at the C5 position, and subsequent deprotection. This document offers detailed experimental procedures for each step, drawing from established chemical methodologies.

Introduction

This compound (also known as 5-oxononanedioic acid) is a nine-carbon dicarboxylic acid containing a ketone functional group at the fifth carbon. This keto-diacid is of interest to researchers in drug development and polymer chemistry due to its unique trifunctional nature, offering sites for various chemical modifications. Oleic acid, an abundant unsaturated fatty acid, serves as a common and sustainable starting material for the production of C9 dicarboxylic acids like azelaic acid. This document details a proposed synthetic strategy to convert oleic acid into this compound.

The presented synthesis is a four-step process:

  • Oxidative Cleavage: Ozonolysis of oleic acid to produce azelaic acid.

  • Esterification: Protection of the carboxylic acid functionalities of azelaic acid as diethyl esters.

  • Selective C5-Oxidation: Introduction of the ketone group at the C5 position of diethyl azelate.

  • Hydrolysis: Deprotection of the diethyl ester to yield the final product, this compound.

It is important to note that the selective oxidation of the C5 methylene group (Step 3) is a challenging transformation. The protocol provided for this step is based on modern catalytic methods for selective C-H bond oxidation and represents a rational, albeit speculative, approach that may require further optimization.

Proposed Synthetic Pathway

The overall proposed synthetic route from oleic acid to this compound is depicted below.

Synthesis_Pathway oleic_acid Oleic Acid azelaic_acid Azelaic Acid oleic_acid->azelaic_acid 1. Ozonolysis diethyl_azelate Diethyl Azelate azelaic_acid->diethyl_azelate 2. Esterification diethyl_5_oxoazelate Diethyl 5-Oxoazelate diethyl_azelate->diethyl_5_oxoazelate 3. Selective Oxidation oxoazelaic_acid This compound diethyl_5_oxoazelate->oxoazelaic_acid 4. Hydrolysis

Caption: Proposed four-step synthesis of this compound from oleic acid.

Experimental Protocols

Step 1: Synthesis of Azelaic Acid from Oleic Acid via Ozonolysis

This protocol is based on established industrial methods for the oxidative cleavage of oleic acid.[1][2][3][4]

Workflow:

Ozonolysis_Workflow cluster_ozonolysis Ozonolysis cluster_workup Oxidative Work-up cluster_purification Purification ozonolysis Dissolve Oleic Acid in Solvent Cool to -78 °C Bubble Ozone/Oxygen Mixture workup Quench with Oxidizing Agent (e.g., H₂O₂) Warm to Room Temperature Extract with Organic Solvent ozonolysis->workup purification Dry Organic Layer Evaporate Solvent Recrystallize from Hot Water workup->purification

Caption: Experimental workflow for the synthesis of azelaic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
Oleic Acid282.4728.2 g (0.1 mol)
Methanol32.04200 mL
Dichloromethane84.93100 mL
Hydrogen Peroxide (30%)34.0134 mL (0.3 mol)
Sodium Bicarbonate84.01As needed
Sodium Sulfate (anhydrous)142.04As needed
Deionized Water18.02As needed

Procedure:

  • Dissolve oleic acid (28.2 g, 0.1 mol) in a mixture of methanol (200 mL) and dichloromethane (100 mL) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone-oxygen mixture (typically 3-5% ozone) through the solution. Monitor the reaction by TLC or the disappearance of the blue color of dissolved ozone.

  • Once the reaction is complete, switch the gas stream to pure oxygen for 10-15 minutes to remove any excess ozone.

  • Slowly add 30% hydrogen peroxide (34 mL, 0.3 mol) to the cold solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Transfer the mixture to a separatory funnel and add 200 mL of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from hot water to yield pure azelaic acid.

Expected Yield: 75-85%

Step 2: Synthesis of Diethyl Azelate

This protocol describes a standard Fischer esterification.[5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
Azelaic Acid188.2218.8 g (0.1 mol)
Ethanol (absolute)46.07200 mL
Sulfuric Acid (conc.)98.082 mL
Sodium Bicarbonate (sat. sol.)84.01As needed
Diethyl Ether74.12300 mL
Sodium Sulfate (anhydrous)142.04As needed

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend azelaic acid (18.8 g, 0.1 mol) in absolute ethanol (200 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (300 mL) and wash with saturated sodium bicarbonate solution until the washings are neutral.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude diethyl azelate.

  • Purify the product by vacuum distillation.

Expected Yield: 85-95%

Step 3: Proposed Synthesis of Diethyl 5-Oxoazelate

This is a speculative protocol based on modern iron-catalyzed C-H oxidation methodologies. The selectivity for the C5 position is based on the principle that electronically and sterically least hindered secondary C-H bonds are preferentially oxidized.[7][8][9]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
Diethyl Azelate244.322.44 g (10 mmol)
Iron(II) catalyst (e.g., Fe(PDP))Varies0.1 mmol (1 mol%)
Hydrogen Peroxide (30%)34.011.13 mL (11 mmol)
Acetonitrile41.0550 mL
Acetic Acid60.050.6 mL (10 mmol)
Sodium Sulfite (sat. sol.)126.04As needed
Ethyl Acetate88.11150 mL

Procedure:

  • In a clean, dry flask, dissolve diethyl azelate (2.44 g, 10 mmol) and the iron catalyst (0.1 mmol) in acetonitrile (50 mL).

  • Add acetic acid (0.6 mL, 10 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by GC-MS.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to isolate diethyl 5-oxoazelate.

Note: This reaction may produce a mixture of isomers (oxidation at C4 and C5). Careful chromatographic separation will be necessary. The yield is expected to be moderate and will require optimization.

Step 4: Synthesis of this compound

This is a standard acidic hydrolysis of a diester.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
Diethyl 5-Oxoazelate258.302.58 g (10 mmol)
Hydrochloric Acid (6 M)36.4620 mL
Dioxane88.1120 mL
Ethyl Acetate88.11100 mL

Procedure:

  • Dissolve diethyl 5-oxoazelate (2.58 g, 10 mmol) in a mixture of dioxane (20 mL) and 6 M hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the solution to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Expected Yield: 80-90%

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialProductMolar Mass ( g/mol )
1Oleic AcidAzelaic Acid188.22
2Azelaic AcidDiethyl Azelate244.32
3Diethyl AzelateDiethyl 5-Oxoazelate258.30
4Diethyl 5-OxoazelateThis compound202.20

Table 2: Typical Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1O₃, H₂O₂MeOH/CH₂Cl₂-78 to RT1275-85
2EtOH, H₂SO₄EthanolReflux4-685-95
3Fe(II) catalyst, H₂O₂Acetonitrile02-4Moderate (requires optimization)
4HCl (aq)Dioxane/WaterReflux8-1280-90

Conclusion

The synthesis of this compound from oleic acid is a challenging but feasible endeavor through a multi-step approach. While the initial conversion of oleic acid to azelaic acid and its subsequent esterification are well-established procedures, the selective introduction of a ketone at the C5 position remains a significant synthetic hurdle. The proposed iron-catalyzed C-H oxidation offers a modern and potentially effective strategy, though it is likely to require substantial experimental optimization to achieve desired selectivity and yield. The protocols provided herein serve as a detailed guide for researchers to embark on the synthesis of this promising functionalized dicarboxylic acid.

References

Application Notes and Protocols for the Purification of 5-Ketoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a ketone functional group. Its bifunctional nature makes it a molecule of interest in various research and development areas, including polymer chemistry and as a potential building block in pharmaceutical synthesis. The purity of 5-ketoazelaic acid is critical for these applications, necessitating robust and efficient purification protocols. These application notes provide detailed methodologies for the purification of 5-ketoazelaic acid, primarily through recrystallization and column chromatography, based on established techniques for similar keto-dicarboxylic acids.

Data Presentation

Quantitative data for the purification of 5-ketoazelaic acid is not extensively available in the literature. The following table summarizes typical recovery and purity data for the purification of dicarboxylic and keto-carboxylic acids using the described methods, which can be considered as expected benchmarks for 5-ketoazelaic acid purification.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Recovery Rate (Typical)Key Parameters
Recrystallization85-95%>98%70-90%Solvent choice, Cooling rate
Column Chromatography70-90%>99%60-85%Stationary phase, Mobile phase gradient

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a specific solvent at varying temperatures. The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.

Materials:

  • Crude 5-ketoazelaic acid

  • Recrystallization solvent (e.g., Water, Ethyl acetate/Hexane mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve 5-ketoazelaic acid well at elevated temperatures but poorly at low temperatures. Due to its polar nature (two carboxylic acids and a ketone), polar solvents or solvent mixtures are good starting points. Water or a mixture of ethyl acetate and hexanes are common choices for dicarboxylic acids.

  • Dissolution: Place the crude 5-ketoazelaic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. If using a solvent mixture like ethyl acetate/hexanes, dissolve the compound in the better solvent (ethyl acetate) and then add the poorer solvent (hexanes) until the solution becomes slightly cloudy.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure 5-ketoazelaic acid is reported to be in the range of 107-109 °C, which can be used to assess purity.[1][2]

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. For a polar compound like 5-ketoazelaic acid, normal-phase chromatography using silica gel is a suitable method.

Materials:

  • Crude 5-ketoazelaic acid

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.

  • Sample Loading: Dissolve the crude 5-ketoazelaic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin the elution process by passing the mobile phase through the column. A gradient elution is often effective, starting with a less polar solvent system (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 50:50 hexanes:ethyl acetate). The more polar 5-ketoazelaic acid will move down the column more slowly than non-polar impurities.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Monitoring the Separation: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small amounts of each collected fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure 5-ketoazelaic acid (as determined by TLC). Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.

Visualization of Workflows and Pathways

Purification_Workflow Overall Purification Workflow for 5-Ketoazelaic Acid cluster_recrystallization Recrystallization crude Crude 5-Ketoazelaic Acid dissolution Dissolution in Hot Solvent crude->dissolution column_chromatography Column Chromatography crude->column_chromatography hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure 5-Ketoazelaic Acid drying->pure_product column_chromatography->pure_product

Caption: General purification workflow for 5-ketoazelaic acid.

Metabolic_Pathway Plausible Metabolic Pathway of 5-Ketoazelaic Acid fatty_acid Long-Chain Fatty Acid omega_oxidation Omega-Oxidation fatty_acid->omega_oxidation azelaic_acid Azelaic Acid (Nonanedioic Acid) omega_oxidation->azelaic_acid hydroxylation Hydroxylation azelaic_acid->hydroxylation hydroxy_azelaic 5-Hydroxyazelaic Acid hydroxylation->hydroxy_azelaic oxidation Oxidation hydroxy_azelaic->oxidation keto_azelaic 5-Ketoazelaic Acid oxidation->keto_azelaic beta_oxidation Beta-Oxidation keto_azelaic->beta_oxidation tca_cycle TCA Cycle Intermediates beta_oxidation->tca_cycle

Caption: A plausible metabolic pathway for 5-ketoazelaic acid.

References

Application Note: GC-MS Analysis of 5-Oxoazelaic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxoazelaic acid is a dicarboxylic acid that may serve as a potential biomarker in various metabolic studies. Its analysis in biological matrices such as plasma and urine is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of such organic acids due to its high sensitivity and selectivity. However, the low volatility of dicarboxylic acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] This application note provides detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound in biological samples, adapting established methods for the structurally similar compound, azelaic acid.

Principle of the Method

The analysis of this compound by GC-MS involves a multi-step process:

  • Extraction: Isolation of this compound from the complex biological matrix (e.g., plasma or urine).

  • Derivatization: Chemical modification of the analyte to increase its volatility for GC analysis. The two primary methods are silylation and methylation.

  • GC-MS Analysis: Separation of the derivatized analyte from other components by gas chromatography and detection by mass spectrometry.

Due to the limited availability of direct literature for this compound, the following protocols are based on well-established methods for azelaic acid.[2][3]

Experimental Protocols

Sample Preparation: Extraction from Biological Samples

a) Extraction from Plasma/Serum:

  • To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard.

  • Acidify the sample by adding 50 µL of 12 M HCl.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4][5]

b) Extraction from Urine:

  • To 500 µL of urine in a glass tube, add an appropriate internal standard.

  • Add approximately 1 g of sodium chloride to the sample.

  • Acidify with 20 µL of 1 M HCl.

  • Perform sequential liquid-liquid extraction with 2.5 mL of diethyl ether followed by 2.5 mL of ethyl acetate, vortexing for 1 minute after each addition.[5]

  • Combine the organic phases in a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.[5]

Derivatization

a) Silylation (to form Bis(trimethylsilyl) derivative):

  • To the dried extract, add 25-50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 25-50 µL of anhydrous pyridine.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 65-75°C for 20-70 minutes.[1]

  • Cool to room temperature before GC-MS injection.

  • Note: Silyl derivatives can be unstable and should be analyzed as soon as possible after preparation.[6][7]

b) Methylation (to form Dimethyl ester):

  • To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[2]

  • Seal the vial and heat at 60-75°C for 10-20 minutes.[2]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex thoroughly to extract the dimethyl ester into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[2]

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterRecommended Conditions
Gas Chromatograph Shimadzu QP2010 or equivalent
Column Rtx®-2330 (90% biscyanopropyl/10% phenylcyanopropyl polysiloxane), 30 m x 0.25 mm ID, 0.20 µm film thickness or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][8]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[4][8]
Injector Temperature 260 - 280 °C[4][8]
Oven Program Initial temperature 80-120°C, hold for 0.5-2 min, ramp at 5-20°C/min to 200-280°C, hold for 6-15 min[4][8]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 160 - 230 °C[4][8]
Interface Temp. 260 - 280 °C[4][8]
Scan Range 50 - 550 amu[4][8]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for the analysis of azelaic acid is summarized below and can be used as a benchmark for the development and validation of a method for this compound.

Table 1: Method Validation Parameters for Azelaic Acid Analysis

ParameterValueBiological MatrixDerivatizationReference
Limit of Detection (LOD)1 nMHuman PlasmaMethylation[3]
Limit of Quantification (LOQ)50 nMHuman PlasmaMethylation[3]
Linearity Range10 - 1000 mg/LCosmeticsEsterification (Ethanol)[8]
Recovery97%Human PlasmaMethylation[3]
Recovery95%Liver HomogenateMethylation[3]
Precision (Repeatability CV)8 - 10%Human Plasma, LiverMethylation[3]
Precision (Within-Lab CV)13 - 18.9%Human Plasma, LiverMethylation[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) or Methylation (BF3/Methanol) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_reactions cluster_silylation Silylation cluster_methylation Methylation Oxoazelaic_S This compound Silyl_Derivative Bis(trimethylsilyl) 5-oxoazelate Oxoazelaic_S->Silyl_Derivative Heat BSTFA BSTFA/TMCS Oxoazelaic_M This compound Methyl_Derivative Dimethyl 5-oxoazelate Oxoazelaic_M->Methyl_Derivative Heat BF3 BF3/Methanol

Caption: Derivatization reactions of this compound.

metabolic_pathway Putative Metabolic Pathway of this compound Unsaturated_Fatty_Acid Unsaturated Fatty Acids Oxidative_Cleavage Oxidative Cleavage Unsaturated_Fatty_Acid->Oxidative_Cleavage Azelaic_Acid Azelaic Acid Oxidative_Cleavage->Azelaic_Acid Oxidation1 Oxidation Azelaic_Acid->Oxidation1 Five_Oxoazelaic_Acid This compound Oxidation1->Five_Oxoazelaic_Acid Beta_Oxidation Mitochondrial β-Oxidation Five_Oxoazelaic_Acid->Beta_Oxidation Pimelic_Acid Pimelic Acid (C7) Beta_Oxidation->Pimelic_Acid Further_Metabolism Further β-Oxidation (Adipic, Succinic Acid) Pimelic_Acid->Further_Metabolism

Caption: Putative metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound in biological samples. While the protocols are adapted from methods for azelaic acid, they offer a solid starting point for method development and validation. The choice between silylation and methylation for derivatization will depend on the specific requirements of the study, including considerations of derivative stability and potential interferences. Researchers are encouraged to perform thorough method validation to ensure accuracy, precision, and reliability for their specific application.

References

Application Notes and Protocols for the Derivatization of 5-Oxononanedioic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 5-oxononanedioic acid, a dicarboxylic keto acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Proper derivatization is crucial for the accurate and sensitive quantification of this and other keto acids in various biological matrices.

Introduction to Derivatization for Chromatography

Many endogenous metabolites, including 5-oxononanedioic acid, possess polar functional groups such as carboxylic acids and ketones. These groups render the molecules non-volatile and can lead to poor chromatographic peak shape and retention. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to chromatographic analysis.[1][2][3]

For GC-MS analysis, the primary goal of derivatization is to increase the volatility of the analyte.[1] For LC-MS, derivatization aims to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.[4]

Derivatization of 5-Oxononanedioic Acid for GC-MS Analysis

The most common and robust method for the derivatization of keto acids for GC-MS analysis is a two-step process involving methoximation followed by silylation.[4][5][6][7]

1. Methoximation: This initial step targets the ketone (oxo) group. The reaction with an oximating reagent, such as methoxyamine hydrochloride (MeOx), converts the ketone into a methoxime.[4][6] This is a critical step as it "locks" the keto group, preventing tautomerization (isomerization) which could otherwise result in multiple derivative peaks for a single analyte.[4][6] Methoximation also stabilizes thermally labile α-keto acids.[4][7]

2. Silylation: Following methoximation, the carboxylic acid groups are targeted by a silylating reagent. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used.[2][4] This step replaces the acidic hydrogens on the carboxyl groups with non-polar trimethylsilyl (TMS) groups, forming volatile TMS esters.[1][4]

Quantitative Data Summary for GC-MS Derivatization Reagents
ReagentFunctional Group TargetedPurposeTypical Reaction Conditions
Methoxyamine hydrochloride (MeOx) in pyridineKetone (oxo) groupPrevents tautomerization, stabilizes the keto group.[4][6]30-90 min at 37-70°C[7]
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Carboxylic acid, hydroxyl, amine, thiol groupsIncreases volatility and thermal stability.[5][6]30 min at 37-70°C[6][7]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic acid, hydroxyl, amine, thiol groupsIncreases volatility and thermal stability.[4]30 min at 60°C
Trimethylchlorosilane (TMCS)CatalystEnhances the reactivity of silylating reagents.[4]Typically used as a 1% addition to MSTFA or BSTFA.[4]
Experimental Protocol: Two-Step Derivatization for GC-MS

This protocol is adapted from established metabolomics workflows for the analysis of organic and keto acids.[4][7]

Materials:

  • Dried sample extract containing 5-oxononanedioic acid

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge (optional)

  • GC-MS autosampler vials with inserts

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry. This is critical as moisture can interfere with the silylation reaction.[6] Use a vacuum concentrator (SpeedVac) or lyophilizer for complete removal of solvents.

  • Methoximation:

    • Add 50 µL of the MeOx solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the vial at 60°C for 60 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 45 minutes.

    • Allow the vial to cool to room temperature.

  • Analysis:

    • If necessary, centrifuge the vial to pellet any precipitate.

    • Transfer the supernatant to a GC-MS autosampler vial with an insert.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Derivatization Workflow

GCMS_Derivatization Start Dried Sample (5-oxononanedioic acid) Methoximation Step 1: Methoximation - Methoxyamine HCl in Pyridine - 60°C for 60 min Start->Methoximation Protects keto group Silylation Step 2: Silylation - MSTFA + 1% TMCS - 60°C for 45 min Methoximation->Silylation Derivatizes carboxyl groups Analysis GC-MS Analysis Silylation->Analysis

Caption: Workflow for the two-step derivatization of 5-oxononanedioic acid for GC-MS analysis.

Derivatization of 5-Oxononanedioic Acid for LC-MS Analysis

For LC-MS, derivatization is employed to improve the retention of polar analytes on reversed-phase columns and to enhance their ionization efficiency, leading to lower detection limits.[4] Common strategies involve reacting the carbonyl (keto) group with specific reagents.

1. Hydrazine Reagents: Reagents such as 2,4-dinitrophenylhydrazine (DNPH) and phenylhydrazine (PH) react with the keto group to form stable hydrazones.[4] The aromatic rings in these derivatives enhance hydrophobicity, leading to better retention on C18 columns, and can improve the MS signal.[4]

2. o-Phenylenediamine (OPD): This reagent reacts with α-keto acids to form stable quinoxalinol products. This method has been shown to be sensitive for the measurement of keto acids in tissue samples.[8]

3. 2-Hydrazinoquinoline (HQ): HQ is a versatile derivatizing agent that can react with both ketones (to form Schiff bases) and carboxylic acids (via esterification).[9] This dual reactivity can be advantageous for comprehensive metabolic profiling.

Quantitative Data Summary for LC-MS Derivatization Reagents
ReagentFunctional Group TargetedDerivative FormedPurpose
2,4-Dinitrophenylhydrazine (DNPH)Ketone (oxo) groupHydrazoneImproves chromatographic retention and UV detection.[4]
Phenylhydrazine (PH)Ketone (oxo) groupHydrazoneStabilizes reactive keto acids and improves retention.[4]
o-Phenylenediamine (OPD)α-Keto acidsQuinoxalinolForms stable, detectable products for sensitive analysis.[8][10]
2-Hydrazinoquinoline (HQ)Ketones and Carboxylic acidsSchiff base and esterSimultaneous derivatization of multiple functional groups.[9]
Experimental Protocol: DNPH Derivatization for LC-MS

This protocol is a general guideline for the derivatization of keto acids with DNPH. Optimization may be required depending on the sample matrix and concentration of 5-oxononanedioic acid.

Materials:

  • Aqueous sample or standard solution of 5-oxononanedioic acid

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile/acid)

  • Acetonitrile (LC-MS grade)

  • Formic acid or hydrochloric acid

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • LC-MS autosampler vials

Procedure:

  • Sample Preparation: Adjust the pH of the sample to be acidic (pH 2-3) with a small amount of formic acid or HCl.

  • Derivatization Reaction:

    • To 100 µL of the acidified sample, add 100 µL of the DNPH solution.

    • Cap the vial tightly and vortex to mix.

    • Incubate the reaction mixture at 50°C for 30-60 minutes.

    • Allow the vial to cool to room temperature.

  • Sample Cleanup (if necessary):

    • If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove excess DNPH and other interferences.

  • Analysis:

    • Centrifuge the vial to pellet any precipitate.

    • Transfer the supernatant to an LC-MS autosampler vial.

    • The sample is now ready for injection into the LC-MS system.

LC-MS Derivatization Workflow

LCMS_Derivatization Start Aqueous Sample (5-oxononanedioic acid) Derivatization Derivatization - DNPH Solution - Acidic pH - 50°C for 30-60 min Start->Derivatization Forms hydrazone Cleanup Optional Cleanup (e.g., SPE) Derivatization->Cleanup Analysis LC-MS Analysis Derivatization->Analysis Direct injection Cleanup->Analysis Inject supernatant

Caption: Workflow for the derivatization of 5-oxononanedioic acid with DNPH for LC-MS analysis.

Conclusion

The choice of derivatization strategy for 5-oxononanedioic acid depends on the analytical platform and the specific requirements of the study. For GC-MS, the two-step methoximation-silylation protocol is a well-established and reliable method for achieving the necessary volatility and thermal stability. For LC-MS, derivatization with reagents like DNPH enhances chromatographic performance and detection sensitivity. The protocols and data presented here provide a comprehensive guide for researchers to successfully derivatize and analyze 5-oxononanedioic acid in their samples. It is always recommended to optimize the derivatization conditions for your specific application and to use appropriate internal standards for accurate quantification.

References

Application Notes and Protocols for the Quantification of 5-ketoazelaic Acid using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ketoazelaic acid, also known as 9-oxononanoic acid, is a medium-chain oxo-fatty acid that is gaining significant interest in biomedical research. It is a product of lipid peroxidation, specifically from the oxidative cleavage of polyunsaturated fatty acids like linoleic acid[1][2][3]. As a marker of oxidative stress, the accurate quantification of 5-ketoazelaic acid in biological matrices is crucial for understanding its role in various physiological and pathological processes. This application note provides a detailed protocol for the quantification of 5-ketoazelaic acid using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique[4][5][6].

Signaling and Metabolic Pathways

5-ketoazelaic acid is formed through the enzymatic or non-enzymatic oxidation of linoleic acid. This process is a key component of the lipid peroxidation pathway, which is implicated in cellular damage and various disease states.

Lipid_Peroxidation_Pathway cluster_0 Cell Membrane cluster_1 Oxidative Stress cluster_2 Lipid Peroxidation Products Linoleic Acid Linoleic Acid Lipid Hydroperoxides Lipid Hydroperoxides Linoleic Acid->Lipid Hydroperoxides Lipoxygenase / ROS ROS Reactive Oxygen Species (ROS) ROS->Lipid Hydroperoxides 5-ketoazelaic acid 5-ketoazelaic acid (9-oxononanoic acid) Lipid Hydroperoxides->5-ketoazelaic acid Degradation

Caption: Formation of 5-ketoazelaic acid from linoleic acid via lipid peroxidation.

Experimental Workflow

The quantification of 5-ketoazelaic acid in biological samples by LC-MS involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Start Biological Sample (e.g., Plasma, Tissue Homogenate) SamplePrep Sample Preparation (Protein Precipitation & LLE) Start->SamplePrep Derivatization Derivatization (Optional) (e.g., with 3-NPH) SamplePrep->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition & Processing (MRM) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant End Results Quant->End

Caption: General experimental workflow for 5-ketoazelaic acid quantification.

Experimental Protocols

This section provides a detailed protocol for the quantification of 5-ketoazelaic acid in human plasma. This protocol is adapted from methodologies used for similar medium-chain fatty acids and keto acids and should be validated in your laboratory[6][7].

Materials and Reagents
  • 5-ketoazelaic acid (9-oxononanoic acid) standard (LGC Standards or equivalent)[8]

  • Deuterated nonanoic acid (d17-Nonanoic acid) as an internal standard (IS) (Cambridge Isotope Laboratories, Inc.)[9][10]

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma (sourced ethically)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL d17-Nonanoic acid in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Method

The following are recommended starting conditions for the LC-MS/MS analysis. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B

Mass Spectrometry (MS)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions

The following are hypothetical MRM transitions for 5-ketoazelaic acid and the proposed internal standard, based on their chemical structures and common fragmentation patterns of similar molecules[11][12]. These transitions must be experimentally determined and optimized on your specific mass spectrometer.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
5-ketoazelaic acid (Quantifier) 171.1To be determinedTo be determined
5-ketoazelaic acid (Qualifier) 171.1To be determinedTo be determined
d17-Nonanoic acid (IS) 174.2To be determinedTo be determined

Note: The molecular weight of 5-ketoazelaic acid is 172.22 g/mol , leading to a deprotonated precursor ion [M-H]⁻ of m/z 171.1.The molecular weight of d17-Nonanoic acid is approximately 175.34 g/mol , resulting in a deprotonated precursor ion [M-H]⁻ of m/z 174.2.

Quantitative Data Summary

The following table presents an example of the expected quantitative performance of a validated LC-MS/MS method for 5-ketoazelaic acid. These values are for illustrative purposes and should be established during in-house method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be assessed

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of 5-ketoazelaic acid in biological matrices. The provided protocols and parameters serve as a starting point for method development and validation. Accurate measurement of this important lipid peroxidation product will aid researchers in elucidating its role in health and disease.

References

5-Oxoazelaic Acid: An Emerging Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The excessive production of ROS leads to cellular damage through the oxidation of lipids, proteins, and nucleic acids. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of byproducts that can serve as biomarkers for assessing the extent of oxidative damage. Among these, 5-oxoazelaic acid, a dicarboxylic acid derived from the peroxidation of polyunsaturated fatty acids like linoleic acid, is emerging as a potential biomarker for oxidative stress. This document provides detailed application notes and protocols relevant to the study of this compound in this context.

While direct quantitative data and specific signaling pathways for this compound are currently limited in scientific literature, this document compiles available information on closely related molecules, such as azelaic acid, and provides adaptable protocols for the quantification and study of this compound.

Formation of this compound

This compound is a product of the oxidative cleavage of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in cellular membranes. The process is initiated by the attack of reactive oxygen species on the fatty acid chain, leading to the formation of lipid hydroperoxides. These unstable intermediates undergo further reactions, including cleavage of the carbon-carbon bonds, to yield a variety of smaller molecules, including aldehydes and carboxylic acids. This compound is one such product, characterized by a ketone group at the fifth carbon of the nine-carbon dicarboxylic acid chain.

Formation of this compound via Lipid Peroxidation PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LPO Lipid Hydroperoxides PUFA->LPO Oxidation ROS Reactive Oxygen Species (ROS) ROS->LPO Cleavage Oxidative Cleavage LPO->Cleavage Products Various Aldehydes & Carboxylic Acids Cleavage->Products Oxo_Aze This compound Cleavage->Oxo_Aze

Caption: Simplified pathway of this compound formation.

Data Presentation: Quantitative Analysis of this compound

Quantitative data for endogenous levels of this compound in human biological samples under varying degrees of oxidative stress are not yet widely available in the scientific literature. The following tables are provided as templates for researchers to populate with their experimental data, facilitating standardized data presentation and comparison.

Table 1: Quantification of this compound in Human Plasma by LC-MS/MS

Sample GroupNThis compound (ng/mL)Standard Deviationp-value (vs. Control)
Healthy Controls-Data not available in literature--
Cardiovascular Disease-Data not available in literature--
Neurodegenerative Disease-Data not available in literature--
Other Oxidative Stress Condition-Data not available in literature--

Table 2: Quantification of this compound in Human Urine by GC-MS

Sample GroupNThis compound (µg/mg Creatinine)Standard Deviationp-value (vs. Control)
Healthy Controls-Data not available in literature--
Cardiovascular Disease-Data not available in literature--
Neurodegenerative Disease-Data not available in literature--
Other Oxidative Stress Condition-Data not available in literature--

Experimental Protocols

The following are detailed protocols for the extraction and quantification of dicarboxylic acids from biological matrices. These can be adapted and validated for the specific analysis of this compound.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (control and study samples)

  • Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (concentration to be optimized).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions (Example):

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by infusing the this compound standard and its internal standard.

LC-MS/MS Workflow for this compound Sample Plasma Sample IS Add Internal Standard Sample->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Dry Evaporate to Dryness Super->Dry Recon Reconstitute Dry->Recon Inject LC-MS/MS Analysis Recon->Inject

Caption: Workflow for plasma sample preparation for LC-MS/MS.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol involves derivatization of this compound to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Human urine (control and study samples)

  • Creatinine assay kit

2. Sample Preparation:

  • Thaw urine samples and centrifuge to remove particulates.

  • Normalize urine samples based on creatinine concentration.

  • To 1 mL of normalized urine, add 10 µL of internal standard.

  • Acidify the sample to pH ~2 with HCl.

  • Extract three times with 3 mL of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

3. GC-MS Conditions (Example):

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and internal standard.

GC-MS Workflow for this compound Sample Urine Sample Norm Normalize to Creatinine Sample->Norm IS Add Internal Standard Norm->IS Extract Liquid-Liquid Extraction IS->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (Silylation) Dry->Deriv Inject GC-MS Analysis Deriv->Inject

Caption: Workflow for urine sample preparation for GC-MS.

Signaling Pathways and this compound

While the direct interaction of this compound with specific signaling pathways is not yet well-defined, it is plausible that as a product of lipid peroxidation, it may modulate pathways sensitive to oxidative stress. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Lipid peroxidation products, particularly reactive aldehydes, are known to activate the NF-κB pathway. It is hypothesized that this compound, possessing a reactive keto group, may also contribute to the activation of this pathway, thereby linking lipid peroxidation to the inflammatory response.

Potential Role of this compound in NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) LPO Lipid Peroxidation ROS->LPO Oxo_Aze This compound LPO->Oxo_Aze IKK IKK Activation Oxo_Aze->IKK Hypothesized Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_P P-IκB IkB_NFkB->IkB_P NFkB Free NF-κB IkB_P->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Hypothesized modulation of the NF-κB pathway.

Conclusion and Future Directions

This compound holds promise as a specific biomarker for lipid peroxidation and oxidative stress. However, further research is critically needed to validate its utility. This includes the development and validation of robust analytical methods for its quantification in various biological matrices, establishing its baseline levels in healthy populations, and determining its concentration in different disease states characterized by oxidative stress. Furthermore, elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its biological role and its potential as a therapeutic target. The protocols and information provided herein serve as a foundation for researchers to embark on these important investigations.

Application Notes and Protocols for the Investigation of 5-Oxononanedioic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxononanedioic acid, also known as 5-oxoazelaic acid, is a dicarboxylic acid containing a ketone functional group. While specific applications of 5-oxononanedioic acid in cell culture are not extensively documented in publicly available literature, the broader class of keto acids, such as alpha-ketoglutarate, has established roles in cellular metabolism and as supplements in cell culture media. These roles include serving as an energy source, a precursor for amino acid synthesis, and a scavenger of ammonia. Therefore, it is plausible that 5-oxononanedioic acid could have significant effects on cellular processes, warranting investigation for its potential applications in cell culture research and drug development.

These application notes provide a framework for the initial investigation of 5-oxononanedioic acid in a cell culture setting. The protocols outlined below are general methodologies for determining its cytotoxic effects, impact on cell proliferation, and its potential to induce apoptosis.

Data Presentation

As there is no specific quantitative data available for 5-oxononanedioic acid in cell culture studies, the following tables are presented as templates for organizing experimental results obtained from following the protocols in this document.

Table 1: Cytotoxicity of 5-Oxononanedioic Acid on Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549e.g., Lung CarcinomaData to be determinedData to be determinedData to be determined
e.g., MCF-7e.g., Breast CancerData to be determinedData to be determinedData to be determined
e.g., HEK293e.g., Normal KidneyData to be determinedData to be determinedData to be determined

Table 2: Effect of 5-Oxononanedioic Acid on Cell Proliferation

Cell LineConcentration (µM)Inhibition of Proliferation (%) after 48h
e.g., A549e.g., IC50/2Data to be determined
e.g., IC50Data to be determined
e.g., 2 x IC50Data to be determined
e.g., MCF-7e.g., IC50/2Data to be determined
e.g., IC50Data to be determined
e.g., 2 x IC50Data to be determined

Table 3: Induction of Apoptosis by 5-Oxononanedioic Acid

Cell LineConcentration (µM)Treatment Duration (h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
e.g., A549e.g., IC5024Data to be determinedData to be determined
48Data to be determinedData to be determined
e.g., MCF-7e.g., IC5024Data to be determinedData to be determined
48Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 5-oxononanedioic acid, a key metric for assessing its cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 5-Oxononanedioic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 5-oxononanedioic acid in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM). Include a vehicle control (medium with the same concentration of solvent).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cell Proliferation Assay using Crystal Violet

This protocol provides a method to assess the effect of 5-oxononanedioic acid on cell proliferation.

Materials:

  • All materials from Protocol 1

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% Acetic Acid

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Cell Fixation: After the desired incubation period (e.g., 48 hours), carefully remove the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Staining: Wash the fixed cells twice with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.

Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by 5-oxononanedioic acid using flow cytometry.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • 5-Oxononanedioic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-oxononanedioic acid at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Potential Mechanisms

The following diagrams illustrate a hypothetical experimental workflow and a putative signaling pathway that could be investigated for 5-oxononanedioic acid, based on the known functions of other keto acids.

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action A Cell Seeding (e.g., A549, MCF-7) B Treatment with 5-Oxononanedioic Acid (Dose-Response) A->B C Cytotoxicity Assay (MTT) B->C D Determine IC50 C->D E Proliferation Assay (Crystal Violet) D->E F Apoptosis Assay (Annexin V/PI) D->F H Metabolic Analysis (e.g., Seahorse Assay) D->H G Western Blot Analysis (e.g., for apoptosis markers) F->G

Caption: Experimental workflow for investigating 5-oxononanedioic acid.

G cluster_0 Putative Cellular Effects compound 5-Oxononanedioic Acid TCA TCA Cycle Intermediate compound->TCA ROS Modulation of Reactive Oxygen Species (ROS) compound->ROS Metabolism Alteration of Cellular Metabolism TCA->Metabolism Apoptosis Induction of Apoptosis ROS->Apoptosis Metabolism->Apoptosis

Caption: Putative signaling pathways for 5-oxononanedioic acid.

Application Notes and Protocols: 5-Ketoazelaic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound 5-ketoazelaic acid is a dicarboxylic acid. Research literature extensively covers a structurally related and metabolically significant compound, 9-oxononanoic acid (also known as azelaaldehydic acid), which is a nine-carbon molecule containing a ketone and a carboxylic acid. Due to the limited direct research on 5-ketoazelaic acid in metabolic studies, this document will focus on the well-documented activities of 9-oxononanoic acid as a representative keto-acid with significant metabolic effects. The principles and methodologies described herein are likely applicable to the study of other keto-acids, including 5-ketoazelaic acid.

Introduction

Keto-acids are emerging as important signaling molecules and metabolic modulators, particularly in the context of lipid metabolism. 9-Oxononanoic acid, a product of lipid peroxidation, has been shown to exert significant effects on hepatic lipid homeostasis. These notes provide an overview of its applications in metabolic research, with detailed protocols for investigating its mechanism of action.

Mechanism of Action

9-Oxononanoic acid primarily influences hepatic lipid metabolism by coordinately regulating fatty acid synthesis and oxidation. Its key molecular targets include:

  • Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in de novo fatty acid synthesis. 9-Oxononanoic acid has been shown to inhibit ACC activity, thereby reducing the production of new fatty acids.[1]

  • Carnitine Palmitoyltransferase (CPT): The enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. 9-Oxononanoic acid administration leads to an increase in CPT activity, promoting the breakdown of fatty acids for energy.[1]

The net effect of these actions is a shift away from lipid storage and towards lipid utilization, a highly desirable outcome in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Data Presentation

The following tables summarize the quantitative effects of 9-oxononanoic acid on key metabolic enzymes and signaling molecules.

Table 1: Effect of 9-Oxononanoic Acid on Hepatic Lipid Metabolism Enzymes in Rats [1]

EnzymeChange in Activity
Acetyl-CoA Carboxylase (ACC)↓ 60%
Carnitine Palmitoyltransferase (CPT)↑ 35%

Data obtained from rats administered 100 mg of 9-oxononanoic acid orally.[1]

Table 2: Effect of 9-Oxononanoic Acid on Phospholipase A2 Activity and Thromboxane B2 Production in Human Blood [2][3]

9-ONA Concentration (µM)PLA2 Activity (µM/min/ml)TxB2 Production (ng/L)
0 (Control)11.43 ± 0.2261 ± 18
312.23 ± 0.28822 ± 38
913.14 ± 0.42967 ± 72

Data are presented as mean ± standard deviation.[2][3]

Signaling Pathways and Experimental Workflows

G cluster_0 Hepatic Lipid Metabolism Regulation by 9-Oxononanoic Acid 9_ONA 9-Oxononanoic Acid ACC Acetyl-CoA Carboxylase 9_ONA->ACC Inhibits CPT Carnitine Palmitoyltransferase 9_ONA->CPT Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Decreased Fatty_Acid_Oxidation Fatty Acid Oxidation CPT->Fatty_Acid_Oxidation Increased

Caption: Regulation of hepatic lipid metabolism by 9-Oxononanoic Acid.

G cluster_1 General Experimental Workflow Compound Administer 9-Oxononanoic Acid (in vivo or in vitro) Sample Collect Samples (e.g., Liver Tissue, Blood) Compound->Sample Enzyme_Assay Enzyme Activity Assays (ACC, CPT) Sample->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (e.g., Fatty Acids, Acyl-CoAs) Sample->Metabolite_Analysis Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis G cluster_2 AMPK Signaling Pathway AMP_ATP ↑ AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates ACC_Phos ACC Phosphorylation (Inhibition) AMPK->ACC_Phos CPT_Activity ↑ CPT Activity (Indirect) ACC_Phos->CPT_Activity Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis ACC_Phos->Fatty_Acid_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation CPT_Activity->Fatty_Acid_Oxidation G cluster_3 Fatty Acid β-Oxidation Workflow Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation (Cytosol) Mitochondria Mitochondrial Matrix Acyl_CoA->Mitochondria Transport (CPT System) Beta_Oxidation β-Oxidation Spiral Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

References

Application Notes and Protocols for Stable Isotope Labeling of 5-Oxoazelaic Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxoazelaic acid is a dicarboxylic acid that plays a role in various metabolic pathways. Stable isotope labeling of this molecule is a powerful technique for elucidating its metabolic fate, quantifying its flux through biological systems, and identifying its downstream metabolites. This document provides detailed application notes and protocols for the synthesis of stable isotope-labeled this compound and its use in tracer studies. The methodologies described herein are intended to serve as a guide for researchers in designing and executing their experiments.

Applications

Stable isotope-labeled this compound can be utilized in a variety of research applications, including:

  • Metabolic Flux Analysis: Tracing the incorporation of labeled this compound into downstream metabolites allows for the quantification of pathway activity under different physiological or pathological conditions.

  • Pharmacokinetic Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of labeled this compound provides crucial information for drug development.

  • Disease Biomarker Discovery: Alterations in the metabolism of this compound, as revealed by tracer studies, may serve as potential biomarkers for various diseases.

  • Pathway Identification: Unbiased metabolomic analysis following administration of labeled this compound can help identify novel metabolic pathways and enzymatic reactions.

Synthesis of Stable Isotope-Labeled this compound

Proposed Synthetic Scheme:

A potential route involves the synthesis of a symmetrical 9-carbon chain with a central ketone, followed by terminal oxidation. An alternative and more direct approach would be the selective oxidation of a labeled nonanedioic acid (azelaic acid) precursor. The ozonolysis of oleic acid is a well-established industrial method to produce azelaic acid.[1][2] This process also coproduces nonanoic acid and 9-oxononanoic acid.[3][4] A synthetic strategy could therefore involve the preparation of a suitably protected and labeled 9-carbon precursor that can be selectively oxidized at the C5 position.

For the purpose of this protocol, we will outline a hypothetical synthesis based on the coupling of two labeled 4-carbon synthons with a central carbonyl source, followed by deprotection and oxidation.

Materials and Reagents:

  • [4-¹³C]-4-bromobutanoic acid

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cadmium chloride (anhydrous)

  • Pimeloyl chloride

  • Pyridine

  • Hydrochloric acid

  • Sodium hydroxide

  • Potassium permanganate

  • Sodium bisulfite

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Experimental Protocol: Synthesis of [1,9-¹³C₂]-5-Oxoazelaic Acid

Step 1: Preparation of [4-¹³C]-4-bromobutylmagnesium bromide (Grignard Reagent)

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve [4-¹³C]-4-bromobutanoic acid in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

  • Initiate the reaction with gentle heating if necessary. Once initiated, maintain the reaction at a gentle reflux until the magnesium is consumed.

  • The resulting Grignard reagent is used immediately in the next step.

Step 2: Synthesis of di-([4-¹³C]-4-carboxybutyl)cadmium

  • In a separate flask, suspend anhydrous cadmium chloride in anhydrous diethyl ether under an inert atmosphere.

  • Cool the suspension in an ice bath and slowly add the freshly prepared Grignard reagent from Step 1.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the organocadmium reagent.

Step 3: Acylation with Pimeloyl Chloride

  • Dissolve pimeloyl chloride in anhydrous diethyl ether and add it dropwise to the organocadmium reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis and Oxidation

  • Hydrolyze the crude product from Step 3 with an excess of aqueous sodium hydroxide solution by refluxing for several hours.

  • Acidify the reaction mixture with hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a crude keto diacid.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the labeled this compound precursor.

  • A final oxidation step, if necessary to form the terminal carboxylic acids, can be performed using a suitable oxidizing agent like potassium permanganate followed by a workup with sodium bisulfite.

Step 5: Purification and Characterization

  • Purify the final product, [1,9-¹³C₂]-5-oxoazelaic acid, by recrystallization or column chromatography.

  • Characterize the product using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the ¹³C labels.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Data (Hypothetical):

ParameterExpected Value
Yield 15-25% (overall)
Isotopic Enrichment >98%
Chemical Purity >95%

Tracer Studies using Stable Isotope-Labeled this compound

Experimental Workflow for In Vitro Cell Culture Studies

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of [¹³C₂]-5-oxoazelaic acid C Incubate cells with labeled This compound for defined time points A->C B Culture cells to desired confluency B->C D Quench metabolism and harvest cells C->D E Extract metabolites D->E F Analyze extracts by LC-MS/MS or GC-MS E->F G Identify and quantify labeled metabolites F->G H Perform data analysis and pathway mapping G->H

Caption: Workflow for in vitro tracer studies.

Protocol: In Vitro Metabolic Labeling
  • Cell Culture: Culture cells of interest to approximately 80% confluency in appropriate growth medium.

  • Preparation of Labeling Medium: Prepare fresh growth medium supplemented with a known concentration of stable isotope-labeled this compound (e.g., 10-100 µM). The unlabeled counterpart should be used for control experiments.

  • Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of metabolite labeling.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for MS Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis. Reconstitute the sample in a suitable solvent prior to injection into the MS system. For GC-MS analysis, derivatization is typically required to increase the volatility of the analytes.[5][6]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For dicarboxylic acids like this compound, derivatization is necessary.

Protocol: GC-MS Analysis of this compound

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 45 minutes to protect the keto group.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate the carboxyl groups.

  • GC-MS Parameters:

    • Column: A non-polar or semi-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

Expected Fragmentation (Hypothetical for TMS-derivatized [¹³C₂]-5-oxoazelaic acid):

FragmentDescriptionExpected m/z (¹²C)Expected m/z (¹³C₂)
[M-15]⁺ Loss of a methyl group from a TMS group403405
[M-117]⁺ Loss of a COOTMS group291292 or 293
Characteristic ions Fragments resulting from cleavage adjacent to the keto groupVariesVaries
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is well-suited for the analysis of polar and non-volatile compounds and generally does not require derivatization.

Protocol: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Unlabeled this compound: Precursor ion [M-H]⁻ m/z 201.1 -> Product ions (e.g., m/z 111.1, 129.1).

      • [¹³C₂]-5-oxoazelaic acid: Precursor ion [M-H]⁻ m/z 203.1 -> Product ions (e.g., m/z 112.1, 130.1, or others depending on the fragment).

Expected Fragmentation Pattern:

The fragmentation of dicarboxylic acids in negative ion mode often involves neutral losses of H₂O and CO₂. For this compound, cleavage alpha to the carbonyl group is also expected. The specific fragmentation pattern would need to be determined empirically using a standard.

Metabolic Pathway Analysis

The data obtained from MS analysis can be used to trace the flow of the isotopic label through metabolic pathways.

pathway cluster_input Input cluster_pathways Potential Metabolic Pathways cluster_output Labeled Products A [¹³C₂]-5-Oxoazelaic Acid B Beta-oxidation A->B C TCA Cycle Entry A->C D Amino Acid Metabolism A->D E [¹³C]-Shorter-chain dicarboxylic acids B->E F [¹³C]-TCA cycle intermediates C->F G [¹³C]-Amino acids D->G F->G

Caption: Potential metabolic fate of labeled this compound.

By monitoring the appearance of the ¹³C label in downstream metabolites, researchers can map the metabolic network and quantify the contribution of this compound to various cellular processes.

Conclusion

The use of stable isotope-labeled this compound in tracer studies is a valuable tool for investigating its metabolism and biological roles. The protocols and application notes provided here offer a framework for researchers to design and implement such studies. While the synthesis of labeled this compound requires careful planning and execution, the insights gained from these experiments can significantly advance our understanding of cellular metabolism in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Azelaic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of azelaic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing azelaic acid?

A1: The most prevalent industrial method for synthesizing azelaic acid is through the oxidative cleavage of oleic acid. This is primarily achieved via two main routes:

  • Ozonolysis: This traditional method involves reacting oleic acid with ozone, followed by an oxidative workup. It is a well-established industrial process.[1][2]

  • Oxidative Cleavage with Hydrogen Peroxide: This method is considered a greener alternative to ozonolysis and involves the use of hydrogen peroxide as a clean oxidant, often in the presence of a catalyst such as tungstic acid.[1][3]

Q2: What are the primary factors that influence the yield of azelaic acid in an oxidative cleavage reaction?

A2: Several key parameters can significantly impact the yield of azelaic acid. These include the molar ratio of the substrate (e.g., hydrogen peroxide to oleic acid), the concentration of the catalyst, reaction temperature, and reaction time.[3][4] Stirring speed can also play a role in reactions involving multiple phases.

Q3: My azelaic acid yield is low. What are the first troubleshooting steps I should take?

A3: If you are experiencing low yields, consider the following initial steps:

  • Verify Reagent Quality: Ensure the purity and concentration of your starting materials, particularly the oleic acid and the oxidizing agent (e.g., hydrogen peroxide).

  • Optimize Reaction Conditions: Systematically evaluate the key reaction parameters, such as temperature, catalyst loading, and substrate molar ratio, as these have a direct impact on conversion and selectivity.[3][4]

  • Analyze Byproducts: Use analytical techniques like Gas Chromatography (GC) to identify and quantify byproducts. The presence of significant amounts of pelargonic acid is expected, but other byproducts such as α,β-diols, acetals, or shorter-chain acids could indicate incomplete or side reactions.[1][3]

  • Ensure Efficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure proper mass transfer between phases.

Q4: I am observing the formation of several byproducts. How can I improve the selectivity towards azelaic acid?

A4: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway. Consider the following:

  • Catalyst Choice: The type and concentration of the catalyst are critical. Tungsten-based catalysts are commonly used for hydrogen peroxide-mediated cleavage.[1][3]

  • Temperature Control: Excessively high temperatures can lead to the degradation of the desired product. For instance, temperatures above 80°C might decrease the conversion to azelaic acid.[3]

  • Reaction Time: Prolonging the reaction time does not always lead to higher yields and can sometimes promote the formation of degradation products. It is important to determine the optimal reaction time for your specific system.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Oleic Acid Conversion - Insufficient amount of oxidizing agent.- Low catalyst concentration.- Sub-optimal reaction temperature or time.- Increase the molar ratio of hydrogen peroxide to oleic acid.[4]- Increase the catalyst loading.[4]- Optimize the reaction temperature and time based on literature or experimental design (e.g., Response Surface Methodology).
High Levels of Intermediate Products (e.g., diols, epoxides) - Incomplete oxidative cleavage.- Increase the reaction time or temperature moderately.- Ensure the oxidizing agent is not depleted prematurely.
Formation of Undesired Byproducts (e.g., shorter-chain acids) - Side reactions due to harsh conditions.- Catalyst deactivation.- Lower the reaction temperature to improve selectivity.- Screen different catalysts or catalyst concentrations.- Consider a two-step process where the initial epoxidation/dihydroxylation is followed by a separate cleavage step.[5]
Product Crystallization/Purification Issues - Presence of impurities or byproducts that inhibit crystallization.- Analyze the crude product to identify impurities.- Employ appropriate purification techniques such as recrystallization from a suitable solvent (e.g., MTBE) or column chromatography.[6]
Reaction Stalls or is Very Slow - Poor mass transfer in a multi-phasic system.- Insufficient catalyst activity.- Increase the stirring speed to improve mixing.- Consider the use of a phase transfer agent.- Verify the activity of the catalyst; it may need pre-activation or replacement.

Data Presentation

Table 1: Optimized Reaction Conditions for Azelaic Acid Synthesis via Oxidative Cleavage of Oleic Acid

ParameterValueOleic Acid Conversion (%)Azelaic Acid Yield (%)Reference
Substrate Molar Ratio (H₂O₂/Oleic Acid) 4:199.1144.54
Catalyst Concentration (Tungstic Acid, w/w of Oleic Acid) 1.5%99.1144.54
Reaction Temperature 70°C99.1144.54
Co-oxidant Sodium HypochloriteNot specifiedNot specified

Note: In the referenced study, a pelargonic acid yield of 34.12% was also reported under these conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of Azelaic Acid via Oxidative Cleavage of Oleic Acid with H₂O₂ and Tungstic Acid

This protocol is based on the optimization study described by Ginting et al. (2019).[3]

Materials:

  • Oleic Acid (OA)

  • Hydrogen Peroxide (H₂O₂)

  • Tungstic Acid (catalyst)

  • Sodium Hypochlorite (co-oxidant)

  • Solvent (if required)

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • Set up a reaction flask equipped with a reflux condenser and a magnetic stirrer on a heating mantle.

  • Charge the oleic acid into the reaction flask.

  • Add the tungstic acid catalyst at a concentration of 1.5% (w/w relative to oleic acid).

  • Add the hydrogen peroxide to achieve a substrate molar ratio of 4:1 (H₂O₂/OA).

  • Add sodium hypochlorite as a co-oxidant to reduce the reaction time.

  • Heat the reaction mixture to 70°C while stirring vigorously.

  • Maintain the reaction at this temperature for the optimized reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Proceed with product extraction and purification steps (e.g., solvent extraction, crystallization).

  • Analyze the final product for yield and purity using Gas Chromatography (GC).

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Charge Oleic Acid, Tungstic Acid (1.5% w/w), and H2O2 (4:1 molar ratio) start->reagents co_oxidant Add Sodium Hypochlorite (Co-oxidant) reagents->co_oxidant reaction Heat to 70°C with Vigorous Stirring co_oxidant->reaction monitoring Maintain Temperature and Monitor Reaction reaction->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Product Extraction and Purification cooling->extraction analysis GC Analysis for Yield and Purity extraction->analysis end End analysis->end

Caption: Workflow for azelaic acid synthesis.

logical_relationship cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Molar Ratio H2O2:Oleic Acid Ratio Conversion Oleic Acid Conversion Molar Ratio->Conversion Catalyst Conc Catalyst Concentration Catalyst Conc->Conversion Temperature Reaction Temperature Temperature->Conversion Byproducts Byproduct Formation Temperature->Byproducts (High temps can increase) Yield Azelaic Acid Yield Conversion->Yield Yield->Byproducts (inversely related)

Caption: Key parameters influencing reaction outcomes.

References

Technical Support Center: Overcoming Challenges in 5-Oxononanedioic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for the purification of 5-oxononanedioic acid (also known as 5-oxoazelaic acid). This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this keto-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 5-oxononanedioic acid?

A1: The impurity profile of 5-oxononanedioic acid is highly dependent on the synthetic route employed. A common method for the synthesis of related dicarboxylic acids is the oxidative cleavage of unsaturated fatty acids. If a similar pathway is used to produce 5-oxononanedioic acid, potential impurities could include:

  • Shorter-chain dicarboxylic acids: Such as succinic acid and glutaric acid, which may arise from over-oxidation.

  • Longer-chain dicarboxylic acids: Unreacted starting materials or partially oxidized precursors.

  • Monocarboxylic acids: For instance, nonanoic acid, which can be a byproduct of certain oxidative cleavage reactions.

  • Inorganic salts: Resulting from the use of oxidizing agents and pH adjustments during the workup.

  • Residual solvents: From the reaction or extraction steps.

Q2: My purified 5-oxononanedioic acid has a low melting point and a broad melting range. What is the likely cause?

A2: A depressed and broad melting point is a strong indicator of the presence of impurities. The melting point of pure 5-oxononanedioic acid is reported to be in the range of 107-109 °C.[1] The presence of any of the impurities listed in Q1 can disrupt the crystal lattice of the pure compound, leading to a lower and broader melting point. It is recommended to re-purify the compound using one of the methods described in the troubleshooting guides below.

Q3: I am struggling to find a suitable solvent for the recrystallization of 5-oxononanedioic acid. What are some good starting points?

A3: Finding an optimal recrystallization solvent requires a balance of solubility characteristics. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For dicarboxylic acids like 5-oxononanedioic acid, which possess both polar carboxylic acid groups and a less polar hydrocarbon backbone, a good starting point for solvent screening would be:

  • Water: Given the two carboxylic acid groups, water is a potential solvent. However, the nine-carbon chain may limit its solubility, even at boiling. It is more likely to be useful as an anti-solvent in a solvent/anti-solvent recrystallization.

  • Polar protic solvents: Such as ethanol or isopropanol.

  • Polar aprotic solvents: Such as acetone or ethyl acetate.

  • Solvent mixtures: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. For example, dissolving the compound in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes turbid is a common technique.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the crystals is still low and broad.

  • Analytical techniques (e.g., HPLC, NMR) show the presence of significant impurities.

  • The crystals are discolored.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate solvent choice. The chosen solvent may dissolve impurities as well as the product, or the product might be too soluble even at low temperatures. Solution: Perform small-scale solubility tests with a range of solvents to find one that provides a significant difference in solubility at high and low temperatures. Consider a solvent/anti-solvent system.
Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice. Solution: Allow the crystallization flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a beaker, before placing it in an ice bath.
Insufficient washing of crystals. Mother liquor containing dissolved impurities may adhere to the crystal surfaces. Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent.
Co-crystallization of impurities. An impurity with similar structural properties may crystallize along with the product. Solution: A different purification technique, such as column chromatography, may be necessary.
Issue 2: Oiling Out During Recrystallization

Symptom:

  • Instead of forming solid crystals upon cooling, the compound separates as an oil.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High concentration of impurities. Impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid. Solution: Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
Solution is too supersaturated. The concentration of the compound in the solvent is too high. Solution: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent.
Large difference in polarity between the compound and the solvent. This can sometimes lead to poor crystal nucleation. Solution: Try a different solvent or a solvent mixture that is closer in polarity to 5-oxononanedioic acid.
Issue 3: Poor Separation During Column Chromatography

Symptom:

  • Fractions collected from the column are not pure, and there is significant overlap between the product and impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate mobile phase polarity. If the mobile phase is too polar, all components will elute quickly with little separation. If it is not polar enough, the compound will not move down the column. Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the 5-oxononanedioic acid. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid groups and reduce tailing.
Column overloading. Too much sample has been loaded onto the column for the amount of stationary phase. Solution: Use a larger column or reduce the amount of sample. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Poor column packing. Channels or cracks in the stationary phase lead to uneven flow of the mobile phase. Solution: Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry.
Sample applied in a solvent that is too polar. This will cause the sample to spread out as a wide band at the top of the column. Solution: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent, or adsorb it onto a small amount of silica gel (dry loading).

Data Presentation

Due to the limited availability of specific quantitative data for the purification of 5-oxononanedioic acid in the public domain, the following table provides a general framework and expected trends based on the purification of similar dicarboxylic acids. Researchers should adapt this for their specific experimental results.

Table 1: Hypothetical Purification Data for 5-Oxononanedioic Acid

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Parameters
Recrystallization85%95-98%60-80%Solvent: Ethanol/Water (e.g., 1:1)
Column Chromatography85%>99%50-70%Stationary Phase: Silica Gel; Mobile Phase: Hexane:Ethyl Acetate with 0.5% Acetic Acid (gradient)

Experimental Protocols

Protocol 1: Recrystallization of 5-Oxononanedioic Acid
  • Dissolution: In a fume hood, place the crude 5-oxononanedioic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of 5-Oxononanedioic Acid
  • Mobile Phase Selection: Using TLC, determine a mobile phase that gives an Rf value of approximately 0.2-0.4 for 5-oxononanedioic acid. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with 0.5% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 5-oxononanedioic acid in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed. Alternatively, for better resolution, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 5-oxononanedioic acid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 5-Oxononanedioic Acid recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Column Chromatography crude_product->column_chromatography Direct Purification recrystallization->column_chromatography High Purity hplc HPLC Purity Analysis recrystallization->hplc column_chromatography->hplc pure_product Pure 5-Oxononanedioic Acid hplc->pure_product Purity >98% nmr NMR Structural Confirmation mp Melting Point Determination pure_product->nmr pure_product->mp troubleshooting_logic start Problem Encountered low_purity Low Purity after Recrystallization start->low_purity oiling_out Oiling Out start->oiling_out poor_separation Poor Column Separation start->poor_separation check_solvent Re-evaluate Solvent System low_purity->check_solvent slow_cooling Ensure Slow Cooling low_purity->slow_cooling add_solvent Add More Hot Solvent oiling_out->add_solvent pre_purify Preliminary Purification oiling_out->pre_purify tlc_optimize Optimize Mobile Phase via TLC poor_separation->tlc_optimize check_loading Check Sample Loading poor_separation->check_loading change_technique Switch to Chromatography check_solvent->change_technique metabolic_pathway fatty_acid Long-Chain Fatty Acid omega_oxidation ω-Oxidation (Endoplasmic Reticulum) fatty_acid->omega_oxidation dicarboxylic_acid Long-Chain Dicarboxylic Acid omega_oxidation->dicarboxylic_acid beta_oxidation β-Oxidation (Peroxisomes) dicarboxylic_acid->beta_oxidation medium_chain_dca Medium-Chain Dicarboxylic Acid (e.g., 5-Oxononanedioic Acid) beta_oxidation->medium_chain_dca further_oxidation Further β-Oxidation medium_chain_dca->further_oxidation tca_cycle TCA Cycle Intermediates further_oxidation->tca_cycle

References

Technical Support Center: Optimizing GC-MS for 5-Ketoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 5-ketoazelaic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 5-ketoazelaic acid?

A1: 5-Ketoazelaic acid is a polar molecule with low volatility due to its two carboxylic acid groups and one keto group. Direct injection into a GC-MS would lead to poor chromatographic performance, thermal degradation, and strong interactions with the GC column. Derivatization is a critical step to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[1] This process replaces active hydrogens on the carboxyl and keto groups with less polar functional groups, allowing the molecule to vaporize without decomposing.[2][3]

Q2: What is the recommended derivatization procedure for 5-ketoazelaic acid?

A2: A two-step derivatization is highly recommended. The first step is methoximation to protect the ketone group, followed by a silylation step to derivatize the carboxylic acid groups.[2][3]

  • Methoximation: Reacts with the keto group to form an oxime. This prevents the formation of multiple derivatives from tautomers (enol forms) and stabilizes the molecule.[2]

  • Silylation: Replaces the acidic protons on the two carboxyl groups with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][4]

Q3: Which GC column is best suited for analyzing derivatized 5-ketoazelaic acid?

A3: A non-polar or low-polarity capillary column is recommended. Columns with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) are widely used for the analysis of derivatized organic acids and provide excellent separation and thermal stability.[1]

Q4: What are the critical MS parameters for detecting the derivatized 5-ketoazelaic acid?

A4: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to libraries. For quantitative analysis, Selected Ion Monitoring (SIM) mode is superior to full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

Q5: How can I increase the sensitivity of my assay?

A5: To enhance sensitivity, ensure your sample preparation is efficient, use a splitless injection mode to introduce more analyte onto the column, and operate the mass spectrometer in SIM mode.[1] Optimizing the derivatization reaction to achieve a high yield is also crucial.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
  • Protein Precipitation: To 100 µL of the biological sample, add 500 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. This step is critical as moisture can interfere with the derivatization reagents.[3]

Protocol 2: Two-Step Derivatization
  • Methoximation:

    • Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Vortex and incubate at 60°C for 60 minutes.[2]

  • Silylation:

    • After cooling to room temperature, add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[1][4]

    • Cap the vial tightly, vortex, and incubate at 70°C for 30-60 minutes.[5]

  • Final Step: After cooling, the sample is ready for injection into the GC-MS.

Data Presentation: GC-MS Parameters

The following tables summarize the recommended starting parameters for the GC-MS analysis of derivatized 5-ketoazelaic acid. Optimization may be required based on your specific instrumentation.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended SettingPurpose
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for derivatized organic acids.
Injector Mode Splitless (for trace analysis) or Split (10:1)Splitless for maximum sensitivity; Split for higher concentrations.
Injector Temp. 250°C - 280°CEnsures rapid vaporization of the derivatized analyte.
Carrier Gas HeliumInert gas, provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for column efficiency and MS interface.
Oven Program Initial: 60°C, hold 2 minAllows focusing of analytes at the head of the column.
Ramp: 10°C/min to 300°CSeparates compounds based on their boiling points.
Final Hold: 5 min at 300°CEnsures elution of all compounds from the column.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingPurpose
Ionization Mode Electron Ionization (EI)Standard mode, produces fragment-rich, reproducible spectra.
Ion Source Temp. 230°COptimal temperature for ionization efficiency.
Interface Temp. 280°CPrevents condensation of analytes between GC and MS.
Acquisition Mode Full Scan (for identification)Scans a wide mass range (e.g., m/z 50-650) to identify compounds.
Selected Ion Monitoring (SIM) (for quantification)Monitors specific ions for the target analyte, increasing sensitivity.
Solvent Delay 3 - 5 minutesPrevents the solvent peak from saturating the detector.

Table 3: Suggested SIM Ions for Derivatized 5-Ketoazelaic Acid

Derivative: 5-(methoxyimino)nonanedioic acid, bis(trimethylsilyl) ester

Ion (m/z)TypeRationale
316 Quantifier[M-59]+, Loss of a COOTMS fragment. Likely to be specific and abundant.
344 Qualifier[M-31]+, Loss of a methoxy group from the oxime.
358 Qualifier[M-17]+, Loss of an OH radical (rearrangement).
[M-15]+ QualifierLoss of a methyl group from a TMS moiety.

(Note: The exact molecular ion [M]+ may be of low abundance. These suggested ions are based on typical fragmentation of related silylated dicarboxylic acids and should be confirmed with a standard.)

Visualizations

G Diagram 1: Experimental Workflow for 5-Ketoazelaic Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Precip Protein Precipitation (Cold Acetonitrile) Sample->Precip Centrifuge1 Centrifugation Precip->Centrifuge1 Dry Evaporation to Dryness (Nitrogen Stream) Centrifuge1->Dry Methox Step 1: Methoximation (Methoxyamine HCl) Dry->Methox Dried Extract Silyl Step 2: Silylation (BSTFA + 1% TMCS) Methox->Silyl Inject Injection into GC-MS Silyl->Inject Derivatized Sample Separate Chromatographic Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Diagram 1: A step-by-step workflow from sample preparation to final data analysis.

Troubleshooting Guide

T Diagram 2: Troubleshooting Decision Tree Start Problem Observed NoPeak No Peak / Very Low Signal Start->NoPeak PoorShape Poor Peak Shape (Tailing or Fronting) Start->PoorShape MultiPeak Multiple Peaks for Analyte Start->MultiPeak CheckInject Check Syringe & Injection Volume NoPeak->CheckInject Injection issue? CheckDeriv Verify Derivatization Steps (Reagent age, dryness) NoPeak->CheckDeriv Chemical issue? CheckMS Check MS Tune & Detector NoPeak->CheckMS Instrument issue? CheckLeak Check for System Leaks NoPeak->CheckLeak System Integrity? CheckLiner Inlet Liner Active/Dirty? Clean or Replace PoorShape->CheckLiner Tailing? CheckColumn Column Contamination? Trim Inlet or Bakeout PoorShape->CheckColumn Tailing? CheckTemp Injector Temp Too Low? PoorShape->CheckTemp Fronting? CheckMoisture Moisture in Sample? Ensure complete dryness MultiPeak->CheckMoisture Reagent degradation? CheckMethox Incomplete Methoximation? Increase reaction time/temp MultiPeak->CheckMethox Keto group issue? CheckSilyl Incomplete Silylation? Check reagent, increase time/temp MultiPeak->CheckSilyl Carboxyl group issue?

Caption: Diagram 2: A logical guide to diagnosing and resolving common GC-MS issues.

Problem: No peaks or significantly reduced signal.

  • Possible Cause: Incomplete derivatization.

    • Solution: Ensure sample is completely dry before adding reagents. Use fresh derivatization reagents, as they are sensitive to moisture. Verify incubation times and temperatures.[3]

  • Possible Cause: Active sites in the injector or column.

    • Solution: Clean or replace the injector liner. Use a deactivated liner. If the column is old, trim the first few centimeters from the inlet side or replace the column.

  • Possible Cause: System leak.

    • Solution: Perform a leak check, especially around the injector septum and column fittings.

Problem: Tailing peaks.

  • Possible Cause: Active sites in the system are interacting with the analyte.

    • Solution: This is a common issue with acidic compounds. Ensure the injector liner is clean and deactivated. Column degradation can also expose active silanol groups; baking out the column or trimming the inlet may help.

  • Possible Cause: Dead volume from improper column installation.

    • Solution: Ensure the column is installed correctly in both the injector and the MS interface according to the manufacturer's instructions.

Problem: Multiple peaks for 5-ketoazelaic acid.

  • Possible Cause: Incomplete methoximation.

    • Solution: If the keto group is not fully derivatized, the compound can exist in keto-enol tautomeric forms, each of which can be silylated, leading to multiple peaks.[2] Ensure the methoximation step is carried out correctly and for a sufficient duration.

  • Possible Cause: Incomplete silylation.

    • Solution: One or both of the carboxylic acid groups may not be derivatized, leading to multiple peaks with different retention times and mass spectra. Increase the amount of silylating reagent or the reaction time/temperature.

Problem: High background or "ghost" peaks.

  • Possible Cause: Contamination from derivatization reagents.

    • Solution: Silylating reagents can produce byproducts that appear as peaks in the chromatogram. Run a reagent blank (all steps without the sample) to identify these peaks. A solvent delay can prevent the acquisition of early-eluting reagent peaks.

  • Possible Cause: Septum bleed or contaminated carrier gas.

    • Solution: Use high-quality septa and replace them regularly. Ensure carrier gas traps are functioning correctly.

References

Technical Support Center: Derivatization of 5-Oxoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 5-oxoazelaic acid for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule containing two carboxylic acid groups and one ketone group. This polarity makes it non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet and column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis. This process improves chromatographic peak shape, resolution, and detection sensitivity.[1][2]

Q2: What is the recommended derivatization strategy for this compound?

A2: A two-step derivatization process is essential for this compound. This involves:

  • Methoximation: This step targets the ketone group, converting it into a methoxime. This is crucial to prevent tautomerization (the formation of enol isomers), which would otherwise result in multiple peaks for a single analyte.[1][3][4] This also helps to stabilize thermally labile α-keto acids.[3][4]

  • Silylation or Esterification: This second step derivatizes the two carboxylic acid groups.

    • Silylation replaces the acidic protons with a trimethylsilyl (TMS) group, typically using reagents like BSTFA or MSTFA.[1][3][5]

    • Esterification converts the carboxylic acids into esters (e.g., methyl or ethyl esters).[6]

Q3: Which is better for the second step: silylation or esterification?

A3: The choice depends on the specific analytical requirements.

  • Silylation (e.g., with BSTFA) often provides lower detection limits and higher reproducibility for dicarboxylic acids.[6] The reagents and byproducts are typically volatile, which can lead to cleaner chromatograms.[6] However, silyl derivatives can be sensitive to moisture and may be less stable over time.[7][8]

  • Esterification (e.g., with BF3/Methanol) produces derivatives that are generally more stable than silyl ethers, especially in the presence of moisture.[9] This can be an advantage in high-throughput settings or when samples cannot be analyzed immediately after preparation.

Troubleshooting Guide

Problem 1: Low or No Derivative Yield

Symptom: You observe low peak areas for your derivatized this compound, or you see a large peak for the underivatized or partially derivatized compound.

Potential CauseSolution
Presence of Moisture Water will react with and consume silylating reagents like BSTFA and MSTFA.[3][10] Ensure all glassware is oven-dried or flame-dried.[11] Use anhydrous solvents and reagents. Samples must be completely dry; use a vacuum concentrator, freeze-dryer, or gentle stream of nitrogen.[1][3]
Insufficient Reagent The derivatization reagent may be consumed by the sample matrix if not added in sufficient excess. For silylation, a molar ratio of at least 2:1 of the silylating agent to each active hydrogen is recommended.[11][12] For complex matrices, a higher excess may be necessary.
Suboptimal Reaction Conditions The reaction time or temperature may be insufficient for complete derivatization. Optimization of these parameters is crucial.[10] For the methoximation step, typical conditions are 60-90 minutes at 30-60°C. For the subsequent silylation, 30-60 minutes at 60-80°C is a good starting point.[3][5][13]
Reagent Degradation Derivatization reagents are sensitive to moisture and can degrade over time if not stored properly.[3] Store reagents under inert gas in a desiccator. Use fresh reagents whenever possible.
Analyte Degradation This compound, particularly as a keto acid, can be unstable. Minimize sample handling time and keep samples cold prior to derivatization.[3]
Problem 2: Multiple Peaks for this compound

Symptom: You observe more than one peak in your chromatogram that corresponds to your target analyte.

Potential CauseSolution
Incomplete Methoximation If the ketone group is not fully derivatized, tautomerization can occur, leading to multiple enol isomers which will then be silylated, resulting in multiple peaks.[3][4] Ensure the methoximation step is carried out to completion by optimizing reaction time and temperature.
Incomplete Silylation/Esterification One of the two carboxylic acid groups may not have reacted, leading to a partially derivatized product with a different retention time. Increase the amount of silylating/esterifying reagent, and optimize the reaction time and temperature.[10]
Side Reactions Impurities in the reagents or solvents can lead to unexpected side products. Use high-purity reagents and solvents.
Derivative Instability Silyl derivatives of dicarboxylic acids can be unstable and may degrade over a few hours, potentially leading to multiple degradation products.[7] Analyze samples as soon as possible after derivatization.
Problem 3: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for your derivatized analyte is not symmetrical.

Potential CauseSolution
Active Sites in the GC System Underivatized functional groups can interact with active sites in the GC inlet liner or on the column, causing peak tailing.[3] Ensure derivatization is complete. Use a deactivated inlet liner. Condition your GC column regularly.
Column Overload Injecting a sample that is too concentrated can lead to peak fronting.[3] Dilute your sample or reduce the injection volume.
Incorrect Injection Temperature If the injector temperature is too low, the derivatized analyte may not volatilize efficiently. If it is too high, the derivative may degrade.[13] Optimize the injector temperature. A starting point of 250-280°C is common for silylated derivatives.

Quantitative Data Summary

The following tables provide typical performance data for the derivatization and GC-MS analysis of dicarboxylic acids, which can be used as a reference for method development for this compound.

Table 1: Comparison of Derivatization Methods for C3-C9 Dicarboxylic Acids

AnalyteDerivatization MethodLimit of Detection (LOD) (ng/m³)Reproducibility (RSD%)
Malonic Acid (C3)BSTFA≤ 2≤ 10
BF3/Methanol≤ 4≤ 15
Succinic Acid (C4)BSTFA≤ 2≤ 10
BF3/Methanol≤ 4≤ 15
Adipic Acid (C6)BSTFA≤ 2≤ 10
BF3/Methanol≤ 4≤ 15
Azelaic Acid (C9)BSTFA≤ 2≤ 10
BF3/Methanol≤ 4≤ 15
Data sourced from a comparative study on atmospheric aerosols.[6]

Table 2: Typical Reaction Conditions for Two-Step Derivatization

StepReagentTypical TemperatureTypical Duration
MethoximationMethoxyamine HCl in Pyridine30°C - 60°C60 - 90 min
SilylationBSTFA or MSTFA (+/- 1% TMCS)60°C - 80°C30 - 60 min
Note: These are general guidelines and optimal conditions should be determined empirically for your specific application and matrix.[1][3][13][14]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis

This protocol is a general guideline for the derivatization of this compound and should be optimized for your specific experimental needs.

Materials:

  • Dried sample extract containing this compound

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials (e.g., 2 mL GC vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical.[1][10]

  • Methoximation: a. Add 50 µL of the 20 mg/mL methoxyamine hydrochloride solution in pyridine to the dried sample.[13] b. Tightly cap the vial and vortex for 30 seconds to ensure the sample is fully dissolved. c. Incubate the mixture at 60°C for 60 minutes in a heating block.[13] This step protects the ketone group.

  • Silylation: a. After incubation, allow the vial to cool to room temperature. b. Add 100 µL of BSTFA with 1% TMCS to the reaction mixture.[13] c. Tightly recap the vial and vortex for 30 seconds. d. Incubate the mixture at 70°C for 30-60 minutes.[10][13] This step derivatizes the carboxylic acid groups.

  • GC-MS Analysis: a. After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system. b. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane or acetonitrile).

Visualizations

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Sample containing This compound dry Evaporate to Complete Dryness start->dry methox Step 1: Methoximation (Methoxyamine HCl in Pyridine) Incubate (e.g., 60°C, 60 min) dry->methox Add Reagents silylation Step 2: Silylation (BSTFA + 1% TMCS) Incubate (e.g., 70°C, 30-60 min) methox->silylation analysis GC-MS Analysis silylation->analysis Inject Sample

Caption: Experimental workflow for the two-step derivatization of this compound.

G start Low or No Derivative Peak? moisture Moisture Present in Sample/Reagents? start->moisture Yes reagent Sufficient Reagent Excess? moisture->reagent No sol_moisture Dry sample/glassware thoroughly. Use anhydrous reagents. moisture->sol_moisture Yes conditions Optimal Reaction Time/Temp? reagent->conditions Yes sol_reagent Increase reagent volume. Check reagent quality. reagent->sol_reagent No sol_conditions Increase reaction time/temperature. Empirically optimize. conditions->sol_conditions No

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Enhancing Sensitivity for 5-Oxononanedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 5-oxononanedioic acid quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying 5-oxononanedioic acid?

A1: The two most powerful and widely used techniques for the quantification of 5-oxononanedioic acid and other dicarboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]

Q2: Why is derivatization necessary for the analysis of 5-oxononanedioic acid?

A2: 5-oxononanedioic acid, being a polar dicarboxylic acid, has low volatility and thermal stability, making it unsuitable for direct GC-MS analysis.[2] Derivatization is a crucial step to convert it into a more volatile and thermally stable form, which improves its chromatographic behavior and detection sensitivity. For LC-MS/MS, while not always mandatory, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity.[3]

Q3: What are the recommended derivatization methods for 5-oxononanedioic acid?

A3: For GC-MS analysis , the most common methods are:

  • Silylation: This method replaces active hydrogens in the carboxyl groups with a trimethylsilyl (TMS) group. A popular reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification: This process converts the carboxylic acids into esters, such as methyl or butyl esters. A common reagent is boron trifluoride (BF₃) in an alcohol like methanol.

For LC-MS/MS analysis , derivatization aims to improve ionization efficiency. Charge-reversal derivatization is a sensitive approach for dicarboxylic acids.[3]

Q4: How can I improve the sensitivity of my LC-MS/MS analysis for 5-oxononanedioic acid?

A4: To enhance sensitivity in LC-MS/MS analysis, consider the following:

  • Optimize Sample Preparation: Implement a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances from the sample matrix.[4]

  • Chemical Derivatization: Use a derivatizing reagent to improve the ionization efficiency of the molecule.

  • Optimize MS Parameters: Fine-tune the mass spectrometer settings, including ionization source parameters and collision energies for Multiple Reaction Monitoring (MRM) transitions.

  • Use High-Purity Solvents: Employ high-purity, LC-MS grade solvents and reagents to minimize background noise.

Q5: What is the general metabolic pathway for dicarboxylic acids like 5-oxononanedioic acid?

A5: Dicarboxylic acids are typically formed from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process involving CYP450 enzymes. Following their formation, they can be further metabolized through β-oxidation in peroxisomes, which shortens the carbon chain.[4]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Symptom Potential Cause Suggested Solution
No or very small peak for 5-oxononanedioic acid Incomplete derivatization.- Ensure the sample is completely dry before adding the derivatization reagent.- Use a sufficient excess of the derivatization reagent.- Optimize the reaction temperature and time. For silylation with BSTFA, a common starting point is 60-70°C for 30-60 minutes.
Degradation of the analyte during sample preparation or injection.- Avoid high temperatures in the GC inlet.- Use a fresh sample and prepare it immediately before analysis.
Peak Tailing Presence of underivatized analyte.- Review and optimize the derivatization protocol to ensure the reaction goes to completion.
Active sites in the GC system (e.g., inlet liner, column).- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Consider using a more inert column.
Ghost Peaks (unexpected peaks) Contamination of reagents, solvents, or the GC system.- Use high-purity reagents and solvents.- Run a blank analysis to identify the source of contamination.- Clean the injection port and bake out the column.
Carryover from a previous injection.- Implement a thorough cleaning method for the syringe between injections.- Inject a solvent blank after high-concentration samples.
LC-MS/MS Analysis Troubleshooting
Symptom Potential Cause Suggested Solution
Low Signal Intensity/Poor Sensitivity Poor ionization efficiency.- Optimize the mobile phase composition, including the pH and the type and concentration of additives (e.g., formic acid).- Consider using a derivatization reagent to enhance ionization.- Clean the ion source of the mass spectrometer.
Ion suppression from the sample matrix.- Improve the sample cleanup procedure (e.g., use solid-phase extraction).- Dilute the sample, if possible.- Modify the chromatographic method to separate the analyte from interfering matrix components.
Inconsistent Retention Times Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.- Prepare fresh mobile phase daily.- Ensure the solvent delivery system is functioning correctly.
Broad or Split Peaks Column degradation or contamination.- Replace the column with a new one.- Use a guard column to protect the analytical column.
Inappropriate mobile phase.- Ensure the sample solvent is compatible with the mobile phase.

Data Presentation

Table 1: Comparison of Analytical Methods for Dicarboxylic Acid Quantification

The following data is representative of dicarboxylic acid analysis and may vary for 5-oxononanedioic acid depending on the specific matrix and instrumentation.

ParameterMethod 1: GC-MS (with Derivatization)Method 2: LC-MS/MS (with Derivatization)
Analyte Derivative Trimethylsilyl (TMS) ester or Methyl esterVaries based on derivatization reagent
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[5]As low as 0.01 ng/mL[6]
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL[5]0.1 µmol/L[7]
Recovery 90 - 110%[5]90 - 105%[6]
Precision (%RSD) < 4%[5]< 15%

Experimental Protocols

Protocol 1: Quantification of 5-Oxononanedioic Acid by GC-MS (via Silylation)

This protocol describes a general procedure for the analysis of 5-oxononanedioic acid in a biological matrix (e.g., plasma) using silylation followed by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of 5-oxononanedioic acid).

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent mixture (e.g., hexane:isopropanol, 3:2, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Quantification: Monitor characteristic ions of the TMS-derivatized 5-oxononanedioic acid and the internal standard using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Protocol 2: Quantification of 5-Oxononanedioic Acid by LC-MS/MS

This protocol provides a general method for the quantification of 5-oxononanedioic acid in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add an internal standard (e.g., ¹³C-labeled 5-oxononanedioic acid).[1]

  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.[1]

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for carboxylic acids, though derivatization may allow for positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagent Add Derivatization Reagent dry_down->add_reagent react Incubate (Heat) add_reagent->react analysis GC-MS or LC-MS/MS Analysis react->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General experimental workflow for 5-oxononanedioic acid quantification.

dicarboxylic_acid_metabolism fatty_acid Monocarboxylic Fatty Acid er Endoplasmic Reticulum (ω-Oxidation) fatty_acid->er dca Dicarboxylic Acid (e.g., 5-oxononanedioic acid) er->dca CYP450 enzymes peroxisome Peroxisome (β-Oxidation) dca->peroxisome shortened_dca Chain-Shortened DCA + Acetyl-CoA peroxisome->shortened_dca

Caption: Metabolic pathway of dicarboxylic acids.[4]

References

Technical Support Center: LC-MS Analysis of 5-Ketoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of 5-ketoazelaic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of 5-ketoazelaic acid, presented in a question-and-answer format.

Question: Why am I observing a poor signal or no peak for 5-ketoazelaic acid?

Answer:

Several factors can contribute to a poor or absent signal for 5-ketoazelaic acid. Consider the following troubleshooting steps:

  • Ionization Efficiency: 5-Ketoazelaic acid is a dicarboxylic acid and may not ionize efficiently in its native form. Derivatization can significantly improve ionization and, consequently, signal intensity.[1][2]

  • Mass Spectrometer Settings: Ensure the mass spectrometer is operating in the correct ionization mode. For dicarboxylic acids, negative ion mode is typically used unless a derivatization agent that imparts a positive charge is employed.[1] Verify that the correct precursor and product ion masses (MRM transitions) are being monitored.

  • Sample Preparation: Inefficient extraction from the sample matrix will result in a low concentration of the analyte reaching the instrument. Optimize your sample preparation protocol to ensure good recovery.

  • Chromatographic Conditions: Poor chromatographic peak shape or co-elution with interfering substances can suppress the analyte signal.[3]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to overall poor sensitivity.[4]

Question: I'm seeing significant ion suppression in my analysis. How can I mitigate this?

Answer:

Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[3] Here are some strategies to address ion suppression:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to simple protein precipitation.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances.

  • Optimize Chromatography:

    • Gradient Elution: Modify the gradient to separate 5-ketoazelaic acid from the regions where matrix components elute.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP) to achieve better separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by normalizing the signal.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Question: My retention time for 5-ketoazelaic acid is shifting between injections. What could be the cause?

Answer:

Retention time shifts can compromise peak identification and integration. The following are common causes and solutions:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. Insufficient equilibration is a frequent cause of retention time drift.

  • Mobile Phase Composition: Inaccuracies in mobile phase preparation or changes in composition over time (e.g., evaporation of the organic solvent) can lead to shifts. Prepare fresh mobile phases regularly.

  • Column Temperature: Fluctuations in the column oven temperature will affect retention times. Ensure the column compartment is maintaining a stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.

  • Sample Matrix Effects: High concentrations of matrix components can sometimes affect the interaction of the analyte with the stationary phase, causing slight shifts in retention.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for analyzing 5-ketoazelaic acid in plasma?

A1: Protein precipitation (PPT) with a cold organic solvent like acetonitrile or methanol is a common starting point due to its simplicity. However, for cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is often recommended.

Q2: Should I use derivatization for the analysis of 5-ketoazelaic acid?

A2: Yes, derivatization is highly recommended. Dicarboxylic acids like 5-ketoazelaic acid can have poor chromatographic retention on reversed-phase columns and may ionize inefficiently. Derivatization can improve both of these aspects, leading to better sensitivity and peak shape.[1][2]

Q3: What are the expected MRM transitions for 5-ketoazelaic acid?

A3: The specific MRM transitions will depend on whether the analyte is derivatized and the ionization mode used. For underivatized 5-ketoazelaic acid (M.W. 202.2 g/mol ), in negative ion mode, the precursor ion would be [M-H]⁻ at m/z 201.2. Product ions would need to be determined by infusing a standard and performing a product ion scan. If a derivatizing agent is used, the precursor ion will be the mass of the derivatized molecule.

Q4: Which type of LC column is suitable for 5-ketoazelaic acid analysis?

A4: A C18 reversed-phase column is a good starting point. However, depending on the polarity of the derivatized analyte, other stationary phases like PFP (pentafluorophenyl) might offer better selectivity.

Q5: How can I confirm that the peak I am seeing is indeed 5-ketoazelaic acid?

A5: Confirmation should be based on multiple criteria:

  • Retention Time Matching: The retention time of the peak in your sample should match that of an authentic 5-ketoazelaic acid standard analyzed under the same conditions.

  • MRM Transition Ratios: If you are monitoring multiple MRM transitions, the ratio of the peak areas of the quantifier and qualifier ions in your sample should match that of the standard.

  • Spiking: Spiking a known amount of the 5-ketoazelaic acid standard into your sample should result in a corresponding increase in the peak area of interest.

Experimental Protocols

Note: The following protocol is a recommended starting point for method development and will require in-house validation for your specific application and matrix.

Protocol 1: Sample Preparation of Plasma for 5-Ketoazelaic Acid Analysis (Protein Precipitation)
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Proposed LC-MS/MS Method for Derivatized 5-Ketoazelaic Acid

This protocol is adapted from methods for similar dicarboxylic acids and assumes derivatization with an agent that allows for positive ion mode analysis.

Derivatization (Example using a generic carboxyl-activating agent):

  • Follow the manufacturer's protocol for the chosen derivatization reagent. This typically involves reacting the dried sample extract with the reagent in the presence of a catalyst.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a derivatized standard of 5-ketoazelaic acid.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument and derivatized analyte.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Dicarboxylic Acid Analysis

Sample Preparation MethodProsConsTypical Recovery
Protein Precipitation (PPT) Simple, fast, inexpensive.Less effective at removing matrix interferences, higher risk of ion suppression.70-90%
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.Can be more labor-intensive, may have lower recovery for polar analytes.60-85%
Solid-Phase Extraction (SPE) Provides excellent sample cleanup, can concentrate the analyte.More expensive and time-consuming than PPT, requires method development.85-105%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Derivatize Derivatization Dry->Derivatize Reconstitute Reconstitute Derivatize->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for the LC-MS/MS analysis of 5-ketoazelaic acid.

Troubleshooting_Logic Start Poor or No Signal for 5-Ketoazelaic Acid Check_MS Verify MS Settings (Ionization Mode, MRM Transitions) Start->Check_MS Check_SamplePrep Evaluate Sample Preparation (Recovery, Cleanup) Check_MS->Check_SamplePrep Settings Correct Optimize_MS Optimize MS Parameters Check_MS->Optimize_MS Settings Incorrect Check_Chroma Assess Chromatography (Peak Shape, Co-elution) Check_SamplePrep->Check_Chroma Prep OK Improve_SamplePrep Improve Sample Cleanup (e.g., use SPE) Check_SamplePrep->Improve_SamplePrep Prep Inefficient Check_Deriv Confirm Derivatization Efficiency Check_Chroma->Check_Deriv Chroma OK Optimize_Chroma Optimize LC Method (Gradient, Column) Check_Chroma->Optimize_Chroma Chroma Poor Optimize_Deriv Optimize Derivatization Reaction Check_Deriv->Optimize_Deriv Deriv Inefficient Success Signal Improved Check_Deriv->Success Deriv OK Optimize_MS->Success Improve_SamplePrep->Success Optimize_Chroma->Success Optimize_Deriv->Success

Caption: Troubleshooting flowchart for poor signal in 5-ketoazelaic acid analysis.

References

Stability issues of 5-oxoazelaic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a limited amount of publicly available data specifically detailing the stability of 5-oxoazelaic acid in solution. The information provided in this technical support center is based on general principles of organic chemistry, the known behavior of structurally similar compounds (such as other keto acids and dicarboxylic acids), and established methodologies for stability testing. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: Based on its chemical structure, this compound in solution may be susceptible to several degradation pathways, including:

  • Keto-enol tautomerism: The ketone group can interconvert with its enol form. While this is a form of isomerization and not degradation, the enol form can be more reactive.

  • Oxidation: The ketone functional group can be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.

  • Decarboxylation: Although less likely than with beta-keto acids, decarboxylation at elevated temperatures or extreme pH is a potential degradation route for dicarboxylic acids.

  • Hydrolysis: If formulated in an esterified form, hydrolysis of the ester groups can occur, reverting to the carboxylic acid.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize the shelf-life of a this compound stock solution, it is recommended to:

  • Store at low temperatures, preferably at -20°C or -80°C.

  • Protect from light by using amber vials or wrapping containers in foil.

  • Use a suitable solvent in which this compound is both soluble and stable. Common solvents for dicarboxylic acids include DMSO, ethanol, and aqueous buffers. The choice of solvent should be validated for compatibility.

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly influence the stability of this compound.

  • Acidic Conditions (low pH): Extreme acidic conditions may promote hydrolysis if any ester linkages are present in derivatives.

  • Neutral Conditions (pH ~7): Many organic molecules exhibit good stability at neutral pH. However, the potential for microbial growth should be considered for long-term storage of aqueous solutions.

  • Basic Conditions (high pH): Alkaline conditions can increase the rate of oxidation and may facilitate other degradation reactions.

A preliminary pH screening study is recommended to determine the optimal pH range for your specific application.

Q4: Can I expect this compound to be stable during typical cell culture experiments?

A4: The stability in cell culture media (typically at pH 7.2-7.4 and 37°C) should be experimentally verified. While it may be stable for the duration of short-term experiments, longer incubations could lead to degradation. It is advisable to prepare fresh solutions for each experiment or to conduct a time-course study to assess its stability in your specific cell culture medium.

Troubleshooting Guides

Problem ID Issue Possible Causes Suggested Solutions
STAB-001 Inconsistent experimental results over time.Degradation of this compound in stock or working solutions.1. Prepare fresh solutions for each experiment.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Verify the stability of the compound under your specific storage and experimental conditions using an appropriate analytical method (e.g., HPLC).
STAB-002 Appearance of unknown peaks in chromatograms of aged solutions.Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and identify them by techniques like LC-MS.2. Develop a stability-indicating analytical method that can separate the parent compound from its degradants.
STAB-003 Loss of biological activity of this compound in a time-dependent manner.Chemical degradation of the compound leading to inactive products.1. Correlate the loss of biological activity with the chemical stability data obtained from analytical methods.2. Determine the half-life of this compound under your experimental conditions to establish a timeframe for its effective use.
STAB-004 Precipitation of the compound from the solution upon storage.Poor solubility or changes in the solution (e.g., pH shift, solvent evaporation).1. Ensure the storage concentration is below the solubility limit of this compound in the chosen solvent.2. Use a buffered solution to maintain a stable pH.3. Store in tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To perform a preliminary assessment of the stability of this compound in a chosen solvent under different temperature and light conditions.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol, Phosphate Buffered Saline pH 7.4)

  • HPLC or LC-MS system

  • Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Clear and amber vials

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Aliquot the solution into clear and amber vials.

  • Store the vials at different temperatures (4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

  • Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and pathways.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Water bath/oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

  • Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS to identify and quantify any degradation products.

Visualizations

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_40c 40°C aliquot->temp_40c light Light Exposure aliquot->light dark Dark Control aliquot->dark sampling Sample at Time Points temp_4c->sampling temp_25c->sampling temp_40c->sampling light->sampling dark->sampling hplc_analysis HPLC/LC-MS Analysis sampling->hplc_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis

Caption: Workflow for Preliminary Stability Assessment.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidation Oxidative (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification

Caption: Workflow for Forced Degradation Study.

Preventing degradation of 5-oxononanedioic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxononanedioic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is 5-oxononanedioic acid, and why is its stability a concern?

A1: 5-Oxononanedioic acid is a dicarboxylic acid containing a ketone group. Its structure, particularly the gamma-keto acid moiety, makes it susceptible to chemical degradation, which can lead to inaccurate quantification in experimental samples. Common degradation pathways for similar molecules include oxidation and decarboxylation.[1]

Q2: What are the primary factors that can cause the degradation of 5-oxononanedioic acid during sample preparation?

A2: The primary factors contributing to the degradation of 5-oxononanedioic acid are elevated temperatures, extreme pH conditions (both highly acidic and alkaline), and prolonged exposure to reactive chemicals or light. The presence of oxidizing agents is also a significant concern.

Q3: What is the recommended method for extracting 5-oxononanedioic acid from biological samples like plasma or serum?

A3: Solid-Phase Extraction (SPE) is a widely used and effective technique for the selective extraction and concentration of dicarboxylic acids from complex biological matrices.[2] A weak anion exchange (WAX) SPE cartridge is often suitable for retaining acidic compounds like 5-oxononanedioic acid.[2]

Q4: How can I minimize degradation during the evaporation step?

A4: To minimize degradation, evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled, mild temperature, for example, around 40°C.[2] Avoid high temperatures and prolonged drying times.

Q5: What analytical techniques are suitable for the analysis of 5-oxononanedioic acid?

A5: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantitative analysis of 5-oxononanedioic acid.[3][4] Capillary electrophoresis with UV detection has also been used for the analysis of dicarboxylic acids.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low recovery of 5-oxononanedioic acid Degradation during sample storage: Samples stored at improper temperatures or for extended periods.Store samples at -80°C immediately after collection. Minimize freeze-thaw cycles.
Inefficient extraction: Incorrect pH during SPE loading or use of an inappropriate SPE sorbent.Adjust sample pH with a mild acid like phosphoric acid to ensure the analyte is ionized before loading onto a Weak Anion Exchange (WAX) cartridge.[2]
Degradation during elution/evaporation: High temperatures or harsh elution conditions.Use a gentle elution solvent and evaporate under nitrogen at a controlled temperature (e.g., 40°C).[2]
High variability in replicate samples Inconsistent sample handling: Variations in incubation times, temperatures, or reagent volumes.Standardize all sample preparation steps. Use an automated liquid handler if possible.
Matrix effects in LC-MS: Co-eluting substances from the sample matrix interfering with ionization.Optimize the SPE wash steps to remove interferences. Consider using a more rigorous cleanup method or stable isotope-labeled internal standards.
Appearance of unexpected peaks in the chromatogram Degradation products: 5-oxononanedioic acid may have degraded into smaller molecules.Review all sample preparation steps for potential causes of degradation (e.g., high temperature, extreme pH). Prepare a fresh sample under optimized, milder conditions.
Contamination: Contaminants from solvents, collection tubes, or the SPE manifold.Use high-purity solvents and pre-cleaned labware. Run a blank sample (matrix without analyte) to identify sources of contamination.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of 5-Oxononanedioic Acid from Serum

This protocol details a general method for the extraction of 5-oxononanedioic acid from serum samples using weak anion exchange (WAX) cartridges, adapted from methodologies for dicarboxylic acids.[2]

1. Sample Pre-treatment:

  • To 100 µL of serum in a microcentrifuge tube, add an internal standard.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube for SPE.

2. SPE Cartridge Conditioning:

  • Place WAX SPE cartridges on a vacuum manifold.

  • Pass 1 mL of methanol through each cartridge.

  • Equilibrate the cartridge by passing 1 mL of deionized water.

3. Sample Loading:

  • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through at a slow, dropwise rate.

4. Washing:

  • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[2]

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[2]

5. Elution:

  • Place clean collection tubes in the manifold.

  • Elute the 5-oxononanedioic acid with 1 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Visualizations

Experimental Workflow for Sample Preparation

experimental_workflow cluster_sample_prep Sample Preparation cluster_degradation Potential Degradation Points Serum_Sample Serum Sample Pre_treatment Pre-treatment (Protein Precipitation, pH Adjustment) Serum_Sample->Pre_treatment Add Phosphoric Acid SPE Solid-Phase Extraction (WAX) Pre_treatment->SPE Load Supernatant Degradation_Point2 Extreme pH Pre_treatment->Degradation_Point2 Elution Elution SPE->Elution Add Ammoniated Methanol Evaporation Evaporation (N2 Stream, 40°C) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Degradation_Point1 High Temperature Evaporation->Degradation_Point1 LCMS_Analysis LC-MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for the extraction of 5-oxononanedioic acid, highlighting key steps and potential degradation points.

Logic of Weak Anion Exchange SPE

spe_logic cluster_loading Sample Loading (Acidic pH) cluster_elution Elution (Basic pH) Analyte_neg 5-oxononanedioate (-ve charge) Sorbent_pos WAX Sorbent (+ve charge) Analyte_neg->Sorbent_pos Ionic Retention Analyte_neutral 5-oxononanedioic acid (neutral) Sorbent_pos2 WAX Sorbent (+ve charge) Analyte_neutral->Sorbent_pos2 Disruption of Interaction

Caption: The retention and elution mechanism of 5-oxononanedioic acid on a weak anion exchange (WAX) sorbent.

References

Technical Support Center: Method Validation for 5-Ketoazelaic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation for 5-ketoazelaic acid analytical standards. The information is presented in a question-and-answer format to directly address common issues and questions.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider for the method validation of 5-ketoazelaic acid?

A1: According to ICH guidelines and general practices for analytical method validation, the following parameters are critical:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[1] This is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specified intervals.

Q2: Which analytical techniques are most suitable for the analysis of 5-ketoazelaic acid?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and suitable technique for the analysis of carboxylic acids like 5-ketoazelaic acid.[1][4] Gas Chromatography (GC) after derivatization can also be an option. For complex matrices, LC-MS/MS would provide higher selectivity and sensitivity.[5][6]

Q3: How should I prepare the standard solutions of 5-ketoazelaic acid?

A3: A stock solution of 5-ketoazelaic acid should be prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent. The choice of solvent will depend on the analytical method (e.g., mobile phase for HPLC).[1] Subsequent dilutions should be made from this stock solution to prepare working standards for calibration curves and quality control samples.[1] It is crucial to use high-purity reference material.[2]

Q4: What are the common causes of instability for keto acids, and how can I mitigate them?

A4: Keto acids can be susceptible to degradation, particularly at non-optimal pH or elevated temperatures.[7] They can also be sensitive to light and oxidation.[8] To mitigate these issues, it is recommended to:

  • Prepare solutions fresh daily.

  • Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light.

  • Control the pH of the sample and mobile phase.

  • Minimize sample processing time.[7]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column degradation or contamination.[7]

    • Inappropriate mobile phase pH or composition.[7]

    • Sample overload.[7]

    • Interaction with residual silanol groups on the column.[7]

  • Solutions:

    • Flush the column with a strong solvent or replace it if necessary.

    • Optimize the mobile phase pH to ensure the analyte is in a single ionic state.

    • Reduce the injection volume or sample concentration.

    • Use a highly end-capped column or add a competing base to the mobile phase.[7]

Problem: Drifting Baseline

  • Possible Causes:

    • Temperature fluctuations in the column oven.[7]

    • Mobile phase is not properly mixed or is degrading.[7]

    • Column contamination with strongly retained compounds.[7]

    • Detector lamp is failing.[7]

  • Solutions:

    • Ensure the column oven is maintaining a stable temperature.

    • Prepare fresh mobile phase and ensure proper mixing and degassing.

    • Flush the column with a strong solvent.

    • Check the detector lamp's energy and replace it if necessary.

Problem: Peak Splitting

  • Possible Causes:

    • Acidity of the final injected sample. Diluting the final reaction mixture with a basic solution can sometimes resolve this.[7]

    • Column degradation.

    • Issues with the mobile phase composition.

  • Solutions:

    • Adjust the pH of the sample diluent to be compatible with the mobile phase.

    • Replace the column.

    • Prepare fresh mobile phase.

Summary of Quantitative Data for Method Validation

The following table summarizes typical acceptance criteria for the quantitative parameters of an analytical method validation. These values are based on general guidelines and should be established for each specific method.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery within 80-120% of the true value.
Precision (Repeatability) RSD ≤ 2%
Precision (Intermediate) RSD ≤ 5%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10; RSD at this level should be acceptable.
Robustness RSD of results should remain within acceptable limits with deliberate small variations in method parameters.

Experimental Protocols

General HPLC Method Validation Protocol for 5-Ketoazelaic Acid

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detector wavelength should be optimized during method development.

  • Specificity:

    • Analyze a blank sample (matrix without the analyte) to check for interfering peaks at the retention time of 5-ketoazelaic acid.

    • Analyze a sample of 5-ketoazelaic acid spiked with known related substances or degradation products to ensure they are resolved from the main peak.

  • Linearity:

    • Prepare a series of at least five standard solutions of 5-ketoazelaic acid of known concentrations covering the expected range of the samples.[1]

    • Inject each standard in triplicate.

    • Plot a calibration curve of the peak area versus the concentration.

    • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.[1]

  • Accuracy (Recovery):

    • Prepare blank matrix samples spiked with 5-ketoazelaic acid at three concentration levels (low, medium, and high) within the linear range.

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment. Calculate the RSD.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or with different equipment. Calculate the RSD over the different conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[1]

    • Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

Visualizations

MethodValidationWorkflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting MD Method Development & Optimization VP Validation Protocol Definition MD->VP Spec Specificity VP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Stab Stability Rob->Stab DA Data Analysis Stab->DA VR Validation Report DA->VR

Caption: A typical workflow for analytical method validation.

HPLCTroubleshooting node_action node_action node_cause node_cause start HPLC Issue Observed is_peak_shape_poor Poor Peak Shape? start->is_peak_shape_poor check_column Column Degradation? is_peak_shape_poor->check_column Yes is_baseline_drifting Drifting Baseline? is_peak_shape_poor->is_baseline_drifting No action_flush_column Flush or Replace Column check_column->action_flush_column Yes check_mobile_phase Mobile Phase Issue? check_column->check_mobile_phase No check_temp Temperature Fluctuation? is_baseline_drifting->check_temp Yes is_peak_splitting Peak Splitting? is_baseline_drifting->is_peak_splitting No action_prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->action_prepare_fresh_mp Yes check_overload Sample Overload? check_mobile_phase->check_overload No action_dilute_sample Dilute Sample check_overload->action_dilute_sample Yes action_stabilize_temp Stabilize Column Temp. check_temp->action_stabilize_temp Yes check_mp_drift Mobile Phase Degradation? check_temp->check_mp_drift No check_sample_ph Sample pH Mismatch? is_peak_splitting->check_sample_ph Yes action_prepare_fresh_mp_drift Prepare Fresh Mobile Phase check_mp_drift->action_prepare_fresh_mp_drift Yes action_adjust_ph Adjust Sample pH check_sample_ph->action_adjust_ph Yes

Caption: A troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: 5-Oxoazelaic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address common sources of interference in 5-oxoazelaic acid bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound bioassays?

A1: The most common sources of interference can be broadly categorized as matrix effects, sample integrity issues, and compound-specific issues.

  • Matrix Effects: These are caused by components in the biological sample (e.g., plasma, urine, cell lysate) that are co-extracted with this compound. Key culprits include phospholipids, which can cause ion suppression in LC-MS/MS, and endogenous antibodies or structurally similar molecules that can interfere with immunoassays.[1]

  • Sample Integrity Issues: Problems with sample collection and handling, such as hemolysis (rupture of red blood cells) or lipemia (high concentration of lipids), can introduce interfering substances that affect both spectrophotometric and mass spectrometric analyses.[2][3]

  • Compound-Specific Issues: The physicochemical properties of other molecules in the sample or screening library can directly interfere with the assay readout. This includes compounds that are colored, fluorescent, or chemically reactive.[4]

Q2: My LC-MS/MS results show poor reproducibility and sensitivity. What is the likely cause?

A2: Poor reproducibility and sensitivity in LC-MS/MS assays for acidic lipids like this compound are frequently due to ion suppression caused by co-eluting phospholipids from the biological matrix.[5] Phospholipids are highly abundant in plasma and serum and can significantly reduce the ionization efficiency of the target analyte, leading to a diminished signal. This effect is often most pronounced at the lower limit of quantitation (LLOQ). Inadequate sample cleanup is the primary reason for this issue.

Q3: Can I use an immunoassay (ELISA) to measure this compound? What are the potential pitfalls?

A3: While a specific commercial ELISA kit for this compound is not widely documented, a competitive immunoassay could be developed. The primary pitfall would be cross-reactivity.[1] Other endogenous dicarboxylic acids with similar structures could potentially bind to the assay antibodies, leading to an overestimation of the this compound concentration. The degree of cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the specific assay format and reagent concentrations.[6]

Q4: How does hemolysis affect my results?

A4: Hemolysis, identifiable by a reddish tinge in plasma or serum, interferes with bioassays in several ways. The release of hemoglobin can cause spectral interference in colorimetric and fluorometric assays. For LC-MS/MS, the release of abundant intracellular components can alter the sample matrix, leading to significant matrix effects and unpredictable quantitation.[2][7] In some cases, the impact can be so severe that the analyte becomes immeasurable.[2]

Troubleshooting Guides

This section provides structured workflows and solutions for specific problems encountered during this compound bioassays.

Issue 1: High Signal Variability or Low Analyte Response in LC-MS/MS

This issue is often indicative of a matrix effect, primarily ion suppression from phospholipids.

Troubleshooting Workflow:

A Inconsistent Results or Low Signal in LC-MS/MS B Perform Spike & Recovery and Serial Dilution Analysis A->B C Is Recovery Outside 80-120%? Is Dilution Non-Linear? B->C D Matrix Effect Confirmed C->D  Yes E No Significant Matrix Effect. Investigate Other Error Sources (e.g., instrument, standards). C->E  No F Implement Mitigation Strategy D->F G 1. Optimize Sample Cleanup (e.g., HybridSPE, LLE) 2. Use Matrix-Matched Calibrators 3. Adjust Chromatography F->G H Re-validate Assay G->H cluster_0 Hemolysis (Red Sample) cluster_1 Lipemia (Turbid Sample) A Hemolyzed Sample Detected B Assess Impact on Assay (Spike blank plasma with hemolysate) A->B C Interference Confirmed? B->C D Modify Sample Prep: - Protein Precipitation + SPE - Liquid-Liquid Extraction C->D  Yes, Severe E Flag Data and Request New Sample if Possible C->E  Yes, Unresolvable F Proceed with Caution (Use Stable Isotope-Labeled IS) C->F  No / Minor D->F G Lipemic Sample Detected H Sample Clarification G->H I 1. High-Speed Centrifugation 2. Lipid Clearing Agent 3. Delipidation by LLE H->I J Analyze Cleared Supernatant/Infranatant I->J A 1. Plasma Sample (100 µL) B 2. Add Internal Standard (e.g., ¹³C₉-5-Oxoazelaic Acid) A->B C 3. Protein Precipitation (Add 300 µL ice-cold Acetonitrile) B->C D Vortex (1 min) Centrifuge (14,000 rpm, 10 min) C->D E 4. Collect Supernatant D->E F 5. Solid-Phase Extraction (SPE) (C18 Cartridge) E->F G Condition (Methanol) Equilibrate (Water) F->G H Load Supernatant G->H I Wash (5% Methanol/Water) H->I J Elute (Methanol) I->J K 6. Evaporate to Dryness (Under Nitrogen Stream) J->K L 7. Reconstitute (50:50 Acetonitrile/Water) K->L M Analyze via LC-MS/MS L->M cluster_0 Putative Targets & Pathways A This compound B OXE Receptor (GPCR) A->B C Other Receptors? A->C E PI3K / AKT Pathway Modulation A->E F NF-κB / MAPK Pathway Modulation A->F D Gαi/o Activation B->D G Ca²⁺ Mobilization D->G H Inhibition of Adenylate Cyclase D->H I Altered Gene Transcription E->I F->I J Cellular Responses (e.g., Chemotaxis, Cytokine Release) G->J H->J I->J

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Azelaic Acid and 5-Oxoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation for researchers, scientists, and drug development professionals.

Executive Summary

Azelaic acid is a well-characterized dicarboxylic acid with a broad spectrum of biological activities, making it a valuable active ingredient in dermatology for the treatment of acne, rosacea, and hyperpigmentation.[1][2][3] Its mechanisms of action are multifaceted, encompassing antimicrobial, anti-inflammatory, anti-keratinizing, and antimelanogenic effects. In stark contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the biological activity of 5-oxoazelaic acid. While its chemical structure is known, there is no readily available experimental evidence to delineate its pharmacological profile. This guide, therefore, provides a detailed overview of the established biological activities of azelaic acid, supported by experimental data, and highlights the current knowledge gap concerning this compound. This information is crucial for researchers and drug development professionals seeking to understand the therapeutic potential of these compounds.

Azelaic Acid: A Multi-Target Agent

Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1] It exerts its therapeutic effects through a variety of mechanisms, which are summarized below.

Antimicrobial Activity

Azelaic acid exhibits broad-spectrum antimicrobial activity against both aerobic and anaerobic microorganisms. It is particularly effective against Propionibacterium acnes and Staphylococcus epidermidis, bacteria implicated in the pathogenesis of acne vulgaris.[3]

Mechanism of Action:

  • Inhibition of Protein Synthesis: Azelaic acid disrupts microbial protein synthesis, a key process for bacterial growth and survival.[3]

  • Disruption of Cellular pH: It is actively transported into bacterial cells, where it lowers the intracellular pH, thereby disrupting cellular metabolism.[3]

The following table summarizes the in vitro antimicrobial activity of azelaic acid against key skin-associated bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Propionibacterium acnesVaries with pH, effective at low pH[3]
Staphylococcus epidermidisVaries with pH, effective at low pH[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of azelaic acid against various microorganisms is typically determined using broth microdilution or agar dilution methods. A standardized inoculum of the test microorganism is introduced into a series of tubes or wells containing serial dilutions of azelaic acid in a suitable growth medium. The tubes are incubated under appropriate conditions (temperature, atmosphere) for a specified period. The MIC is defined as the lowest concentration of azelaic acid that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Azelaic acid possesses significant anti-inflammatory properties, which contribute to its efficacy in treating inflammatory skin conditions like acne and rosacea.

Mechanism of Action:

  • Scavenging of Reactive Oxygen Species (ROS): Azelaic acid acts as a scavenger of free radicals, reducing oxidative stress and subsequent inflammation.[1]

  • Modulation of Inflammatory Pathways: It has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Azelaic acid can also activate peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory effects.

The diagram below illustrates the key anti-inflammatory mechanisms of azelaic acid.

Azelaic_Acid_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte cluster_azelaic_acid Azelaic Acid Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV, Bacteria) ROS Reactive Oxygen Species (ROS) Inflammatory_Stimulus->ROS induces NF_kB NF-κB Inflammatory_Stimulus->NF_kB activates ROS->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NF_kB->Pro_inflammatory_Cytokines promotes transcription of PPARg PPARγ PPARg->NF_kB inhibits Azelaic_Acid Azelaic Acid Azelaic_Acid->ROS scavenges Azelaic_Acid->NF_kB inhibits Azelaic_Acid->PPARg activates

Caption: Anti-inflammatory mechanisms of azelaic acid.

Anti-keratinizing Activity

Azelaic acid helps to normalize the process of keratinization in the skin, which is often disrupted in acne, leading to the formation of comedones.

Mechanism of Action:

  • Inhibition of Keratinocyte Proliferation: Azelaic acid has a cytostatic effect on keratinocytes, reducing their proliferation.[4]

  • Modulation of Keratin Synthesis: It influences the synthesis of keratin, the primary protein component of the epidermis.[4]

Antimelanogenic Activity

Azelaic acid is effective in treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.

Mechanism of Action:

  • Inhibition of Tyrosinase: Azelaic acid is a competitive inhibitor of tyrosinase, the key enzyme in the synthesis of melanin.[3] This inhibition is more pronounced in hyperactive melanocytes.

This compound: An Unexplored Derivative

This compound, also known as 5-oxononanedioic acid, is a derivative of azelaic acid characterized by a ketone group at the fifth carbon position. Despite its structural similarity to the well-studied azelaic acid, there is a significant dearth of publicly available scientific information regarding its biological activity.

A thorough search of scientific databases, including PubMed, Scopus, and chemical databases like PubChem and SciFinder, did not yield any experimental studies detailing the antimicrobial, anti-inflammatory, or other pharmacological effects of this compound. The available information is primarily limited to its chemical properties and commercial availability from chemical suppliers.

The diagram below illustrates the workflow of the literature search conducted for this compound.

Literature_Search_Workflow Start Initiate Literature Search for This compound Biological Activity Keywords Keywords Used: 'this compound', '5-oxononanedioic acid', 'biological activity', 'in vitro', 'pharmacology' Start->Keywords Databases Search Scientific Databases: - PubMed - Scopus - Google Scholar Results Analysis of Search Results Databases->Results Chemical_Databases Search Chemical Databases: - PubChem - SciFinder Chemical_Databases->Results Keywords->Databases Keywords->Chemical_Databases No_Data No Experimental Data on Biological Activity Found Results->No_Data No relevant studies Supplier_Info Information Limited to Chemical Properties and Supplier Listings Results->Supplier_Info Primarily Conclusion Conclusion: Significant Data Gap for this compound No_Data->Conclusion Supplier_Info->Conclusion

Caption: Literature search workflow for this compound.

Conclusion and Future Directions

While azelaic acid is a well-established therapeutic agent with a clearly defined and multifaceted biological profile, this compound remains an enigmatic derivative. The absence of experimental data on the biological activity of this compound presents a significant knowledge gap.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The structural similarity to azelaic acid suggests that this compound may possess interesting pharmacological properties worthy of investigation. Future research should focus on:

  • In vitro screening: Evaluating the antimicrobial and anti-inflammatory properties of this compound using established cell-based and biochemical assays.

  • Mechanism of action studies: If biological activity is identified, elucidating the underlying molecular mechanisms.

  • Comparative studies: Directly comparing the potency and efficacy of this compound with azelaic acid in relevant experimental models.

Such studies are essential to unlock the potential therapeutic applications of this compound and to determine if it offers any advantages over its well-characterized parent compound. Until such data becomes available, a direct and objective comparison of the biological activities of these two molecules is not feasible.

References

Comparative Analysis of Dicarboxylic Acids in Lipidomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of dicarboxylic acids (DCAs) within the complex lipidome is paramount. These molecules, often biomarkers for metabolic stress and disease, present unique analytical challenges. This guide provides a comprehensive comparison of prevalent analytical techniques, detailed experimental protocols, and an overview of their roles in key signaling pathways.

Dicarboxylic acids are products of the ω-oxidation pathway of fatty acids, a metabolic route that becomes significant when the primary β-oxidation pathway is impaired or overloaded.[1] Elevated levels of specific DCAs can be indicative of metabolic disorders, making their precise quantification crucial for both basic research and clinical applications.[1]

Comparative Overview of Analytical Methodologies

The two most common analytical platforms for dicarboxylic acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). The choice between these methods hinges on factors such as the specific DCAs of interest, the sample matrix, required sensitivity, and desired sample throughput.[2]

GC-MS typically necessitates a derivatization step to increase the volatility and thermal stability of the dicarboxylic acids.[2] Common derivatization techniques include esterification and silylation. In contrast, HPLC can often analyze non-volatile and thermally labile compounds without derivatization.[2] However, for enhanced sensitivity in LC-MS, derivatization strategies like charge-reversal can be employed, significantly improving the detection of low-abundance DCAs.[3]

A summary of the performance characteristics of these methods is presented below:

ParameterHPLCGC-MSLC-MS/MS with Derivatization
Linearity (r²) > 0.99[2]> 0.99[2]Not explicitly stated, but high
Limit of Detection (LOD) ~5 ng[2]< 2 ng/m³[2][4]fg levels (>1000-fold more sensitive than GC/MS)[3]
Limit of Quantification (LOQ) Typically higher than GC-MS[2]Typically lower than HPLC[2]0.1 µmol/L[5]
Accuracy (% Recovery) 94.4–114.1%[2]Generally high, dependent on derivatization efficiency[2]Not explicitly stated, but high with isotope dilution
Precision (% RSD) 4.44–18.6%[2]≤ 15% (≤ 10% with BSTFA derivatization)[2][4]≤7.5%[5]
Derivatization Required? Typically no[2]Yes[2]Yes (for high sensitivity)[3]
Sample Throughput Generally higher[2]Lower due to derivatization[2]<60 s per sample (analysis time)[5]
Selectivity Good, can be enhanced with MS detection[2]Excellent, especially with MS detection[2]High, exploits specificity of tandem MS[5]

Table 1. Comparative performance of major analytical techniques for dicarboxylic acid analysis.

Experimental Protocols

Accurate and reproducible quantification of dicarboxylic acids relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and analysis using GC-MS and LC-MS.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a robust method for the extraction of lipids, including dicarboxylic acids, from plasma, serum, or cultured cells.[1] The use of a stable isotope-labeled internal standard, such as 1,10-Decanedioic-D16 acid, is crucial for correcting for variability in extraction efficiency and instrument response.[1]

Materials:

  • Biological sample (plasma, serum, or cell pellet)

  • 1,10-Decanedioic-D16 Acid Internal Standard Solution (in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw samples on ice.

    • For cell pellets: Resuspend in a known volume of ice-cold water.

  • Internal Standard Spiking: Add a known amount of 1,10-Decanedioic-D16 Acid internal standard solution to the sample.

  • Solvent Addition:

    • Add cold methanol.

    • Add MTBE.

  • Vortexing: Vortex the mixture vigorously to ensure thorough mixing.

  • Phase Separation: Add LC-MS grade water to induce phase separation. Vortex briefly and allow the mixture to stand.

  • Centrifugation: Centrifuge to complete the phase separation.

  • Lipid Collection: Carefully collect the upper organic phase, which contains the lipids, into a clean tube.

  • Drying: Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

G Lipid Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Lipid Recovery Sample Biological Sample (Plasma, Serum, Cells) Add_Internal_Standard Add Internal Standard Sample->Add_Internal_Standard Spike with 1,10-Decanedioic-D16 Acid Add_Methanol_MTBE Add Methanol & MTBE Add_Internal_Standard->Add_Methanol_MTBE Addition of organic solvents Vortex_1 Vortex Add_Methanol_MTBE->Vortex_1 Vigorous mixing Add_Water Add Water Vortex_1->Add_Water Induce phase separation Vortex_2 Vortex Add_Water->Vortex_2 Brief mixing Centrifuge Centrifuge Vortex_2->Centrifuge Collect_Organic_Phase Collect Organic Phase Centrifuge->Collect_Organic_Phase Upper phase contains lipids Dry_Sample Dry Sample Collect_Organic_Phase->Dry_Sample Under Nitrogen Analysis Ready for Analysis (GC-MS or LC-MS) Dry_Sample->Analysis

Caption: Workflow for the extraction of dicarboxylic acids from biological samples.

Protocol 2: GC-MS Analysis with Derivatization

This protocol describes the analysis of dicarboxylic acids using GC-MS, which requires a derivatization step to make the analytes volatile. Silylation with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred for its lower detection limits and higher reproducibility compared to esterification.[2][4]

Materials:

  • Dried lipid extract

  • N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA)

  • Pyridine

  • GC-MS system with a suitable capillary column

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent.

  • Derivatization:

    • Add BSTFA and pyridine to the sample.

    • Heat the mixture (e.g., at 70°C for 1 hour) to facilitate the derivatization reaction.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Chromatographic Separation: Separate the derivatized dicarboxylic acids on a capillary column using a temperature gradient.

  • Mass Spectrometric Detection: Detect and quantify the analytes using mass spectrometry, typically in selected ion monitoring (SIM) mode for targeted analysis.

G GC-MS Analysis Workflow Dried_Extract Dried Lipid Extract Reconstitute Reconstitute in Solvent Dried_Extract->Reconstitute Derivatize Derivatize with BSTFA Reconstitute->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: General workflow for the GC-MS analysis of dicarboxylic acids.

Protocol 3: High-Sensitivity LC-MS/MS Analysis with Charge-Reversal Derivatization

This protocol enhances the detection of dicarboxylic acids by using a charge-reversal derivatization reagent, making the analytes more amenable to positive mode electrospray ionization and improving chromatographic separation.[3]

Materials:

  • Dried lipid extract

  • Dimethylaminophenacyl Bromide (DmPABr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Derivatization:

    • Reconstitute the dried extract.

    • Add DmPABr and DIPEA (as a catalyst).

    • Heat the reaction mixture.

  • Quenching: Quench the reaction by adding formic acid.

  • LC Separation: Inject the derivatized sample into the LC system for separation on a suitable column (e.g., C18).

  • MS/MS Detection: Detect and quantify the derivatized dicarboxylic acids using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

G LC-MS/MS with Derivatization Workflow Dried_Extract Dried Lipid Extract Derivatize Derivatize with DmPABr Dried_Extract->Derivatize Quench Quench Reaction Derivatize->Quench LC_Separation LC Separation Quench->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection

Caption: Workflow for high-sensitivity LC-MS/MS analysis of dicarboxylic acids.

Signaling Pathways Involving Dicarboxylic Acids

Dicarboxylic acids are not merely metabolic byproducts; they are active participants in cellular signaling and metabolic regulation. A key pathway involving DCAs is the interplay between fatty acid ω-oxidation and peroxisomal β-oxidation.

Under conditions of high lipid load or impaired mitochondrial function, fatty acid ω-oxidation is upregulated, leading to an increased production of long-chain dicarboxylic acids (LCDAs).[6] These LCDAs then serve as substrates for peroxisomal β-oxidation.[6][7] This pathway can act as a compensatory mechanism to prevent the accumulation of toxic lipid species.[8] However, the induction of peroxisomal β-oxidation by LCDAs can also lead to hepatic triacylglycerol accumulation.[6]

In plants, the nine-carbon dicarboxylic acid, azelaic acid, is a signaling molecule involved in systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response.[9] It is generated from the oxidative cleavage of C18 unsaturated fatty acids.[9]

G Dicarboxylic Acid Metabolism and Signaling cluster_0 Metabolic Stress cluster_1 ω-Oxidation cluster_2 Peroxisomal β-Oxidation cluster_3 Downstream Effects High_Lipid_Load High Lipid Load / Impaired Mitochondrial β-oxidation Fatty_Acids Fatty Acids High_Lipid_Load->Fatty_Acids Omega_Oxidation ω-Oxidation Fatty_Acids->Omega_Oxidation LCDAs Long-Chain Dicarboxylic Acids (LCDAs) Omega_Oxidation->LCDAs Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation LCDAs->Peroxisomal_Beta_Oxidation Hepatic_Steatosis Hepatic Triacylglycerol Accumulation LCDAs->Hepatic_Steatosis Induces Chain_Shortened_DCAs Chain-Shortened DCAs Peroxisomal_Beta_Oxidation->Chain_Shortened_DCAs Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA

References

Validating the Role of 5-Oxononanedioic Acid in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel signaling molecules is paramount to understanding complex biological processes and developing targeted therapeutics. Metabolites, traditionally viewed as mere intermediates in biochemical pathways, are increasingly recognized as critical signaling molecules that regulate cellular function.[1][2][3] This guide provides a framework for validating the potential role of 5-oxononanedioic acid, a dicarboxylic acid metabolite, in cell signaling.

Given the current lack of established signaling functions for 5-oxononanedioic acid, this document proposes a hypothetical validation workflow. It compares the potential signaling characteristics of 5-oxononanedioic acid with two well-characterized metabolite signaling molecules: Succinate , a dicarboxylic acid and key intermediate in the TCA cycle that signals through the G-protein coupled receptor SUCNR1[4][5], and Palmitic Acid , a saturated fatty acid known to act as an intracellular signaling molecule influencing numerous pathways.[3][6]

Hypothetical Signaling Pathway of 5-Oxononanedioic Acid

Based on its structure as a dicarboxylic acid, we hypothesize that 5-oxononanedioic acid may act as an extracellular ligand for a yet-unidentified G-protein coupled receptor (GPCR). Similar to succinate, its binding could trigger downstream signaling cascades involving G-proteins (Gαq or Gαi), leading to the modulation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately resulting in changes to intracellular calcium levels and protein kinase activation.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for 5-Oxononanedioic Acid cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-ONA 5-Oxononanedioic Acid (Ligand) Receptor Putative GPCR (e.g., Orphan GPCR) 5-ONA->Receptor Binds G_Protein G-Protein (Gαq / Gαi) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC / Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Generates/ Inhibits Ca_Release Ca²⁺ Release Second_Messenger->Ca_Release Kinase_Activation Protein Kinase Activation (e.g., PKC, PKA) Second_Messenger->Kinase_Activation Ca_Release->Kinase_Activation Cellular_Response Cellular Response (Gene Expression, etc.) Kinase_Activation->Cellular_Response Phosphorylates Targets

Caption: Proposed GPCR signaling pathway for 5-Oxononanedioic Acid.

Comparative Analysis of Signaling Molecules

To validate 5-oxononanedioic acid, its functional parameters must be quantified and compared against established signaling molecules. The following table presents hypothetical, yet biologically plausible, data for 5-oxononanedioic acid alongside known data for succinate and palmitic acid.

Table 1: Comparative Performance of Signaling Metabolites

Parameter5-Oxononanedioic Acid (Hypothetical)SuccinatePalmitic Acid
Primary Receptor Unknown GPCRSUCNR1 (GPR91)[4]TLR4, Intracellular targets[3]
Receptor Binding Affinity (Kd) 15 µM20-50 µM[5]N/A (Primarily intracellular)
EC₅₀ for Ca²⁺ Flux 25 µM30 µM[5]Induces via ROS, indirect
EC₅₀ for cAMP Inhibition 10 µM50 µM[7]N/A
Downstream Marker (Phosphorylation) p-ERK1/2 (2.5-fold increase)p-ERK1/2 (2-fold increase)p-STAT3, p-Akt[3][8]
Primary Signaling Mechanism Gαi / Gαq-coupled GPCR activationGαi / Gαq-coupled GPCR activation[7]Intracellular modulation of kinases, TLR activation[3]

Experimental Validation Workflow

Validating a novel signaling molecule requires a systematic approach, moving from receptor identification to characterization of downstream cellular responses.

Experimental_Workflow Workflow for Validating a Novel Signaling Molecule cluster_discovery Phase 1: Discovery & Identification cluster_characterization Phase 2: Functional Characterization cluster_validation Phase 3: Pathway Validation A Hypothesis Generation (Metabolite of Interest) B Receptor Screening (e.g., Orphan GPCR Library) A->B Select Candidate Receptors C Radioligand Binding Assay (Determine Affinity - Kd) B->C Confirm Interaction D Second Messenger Assays (cAMP, Ca²⁺ Flux) C->D Test Functional Coupling E Determine Agonist/Antagonist Profile D->E Characterize Ligand Activity F Downstream Target Analysis (Western Blot for p-Proteins) E->F Identify Downstream Events G Gene Expression Analysis (qPCR / RNA-seq) F->G Measure Transcriptional Changes H Phenotypic Assays (e.g., Proliferation, Migration) G->H Assess Cellular Impact I Validated Signaling Molecule H->I

Caption: A systematic workflow for the validation of 5-oxononanedioic acid.

Key Experimental Protocols

Below are detailed methodologies for foundational experiments required to characterize the signaling properties of 5-oxononanedioic acid.

This assay determines the binding affinity (Kd) of a ligand for its receptor. It requires a radiolabeled version of the ligand or a known competitor.

  • Preparation: Culture cells expressing the candidate receptor (e.g., HEK293 cells transfected with an orphan GPCR). Prepare cell membranes via homogenization and centrifugation.

  • Assay Setup: In a 96-well filter plate, add cell membrane preparations (e.g., 10-20 µg protein/well).

  • Competition Binding: Add a fixed concentration of a known radioligand (e.g., ³H-labeled competitor) to all wells. Add increasing concentrations of unlabeled 5-oxononanedioic acid (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[9]

  • Separation: Separate bound from free radioligand by vacuum filtration. Wash the filters rapidly with ice-cold assay buffer to remove unbound ligand.[10]

  • Detection: Dry the filter plate and add scintillation cocktail. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of 5-oxononanedioic acid. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of the ligand to induce calcium release from intracellular stores, typically mediated by Gαq activation.

  • Cell Preparation: Seed cells expressing the candidate receptor into a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove growth media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.[11][12]

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FlexStation 3). Measure the baseline fluorescence for 30-60 seconds.[13]

  • Compound Addition: Use the instrument's integrated fluidics to add varying concentrations of 5-oxononanedioic acid to the wells.

  • Signal Detection: Immediately after addition, continuously measure the fluorescence intensity for 3-5 minutes. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence over baseline. Plot the peak response against the concentration of 5-oxononanedioic acid to determine the EC₅₀.

This assay determines if the ligand activates a Gαi-coupled receptor (inhibiting cAMP production) or a Gαs-coupled receptor (stimulating cAMP production).

  • Cell Seeding: Plate cells expressing the candidate receptor in a 384-well plate and culture overnight.

  • Cell Treatment:

    • For Gαi testing , pre-treat cells with an adenylyl cyclase activator like Forskolin (e.g., 10 µM) to induce a baseline level of cAMP.

    • Add varying concentrations of 5-oxononanedioic acid and incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial bioluminescent or fluorescence-based cAMP detection kit (e.g., cAMP-Glo™ Assay) following the manufacturer's instructions.[1][14] These kits typically use a competitive immunoassay or an enzyme-based system where the signal is inversely proportional to the cAMP concentration.

  • Luminescence/Fluorescence Reading: Read the plate on a luminometer or fluorescence plate reader.

  • Data Analysis: Normalize the data to controls (forskolin-only vs. vehicle). Plot the normalized response against the ligand concentration to determine the EC₅₀ or IC₅₀ for cAMP modulation.

This protocol detects the activation of downstream signaling pathways by measuring the phosphorylation of specific target proteins (e.g., ERK, Akt).

  • Cell Stimulation: Culture cells to 80-90% confluency. Starve cells in serum-free media for 4-6 hours. Stimulate with an effective concentration of 5-oxononanedioic acid (determined from functional assays) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[17]

References

A Comparative Guide to the Quantification of 5-Ketoazelaic Acid by GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-ketoazelaic acid, a dicarboxylic acid with a ketone group, is essential for its study in various biological and chemical processes. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of 5-ketoazelaic acid. The information is supported by experimental data from studies on similar keto and dicarboxylic acids, providing a strong basis for method selection and development.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of dicarboxylic and keto acids. These values are indicative of the expected performance for 5-ketoazelaic acid quantification.

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Linearity (R²) > 0.999[1][2]> 0.997[3]
Limit of Detection (LOD) 10 ng/mL[4]0.01–0.25 μM[3]
Limit of Quantification (LOQ) 100 ng/mL[4]50 nM[5]
Accuracy (% Recovery) 96.4–103.4%[4]96–109%[3]
Precision (%RSD) < 2.0%[4]1.1–4.7%[3]
Throughput Lower, due to longer run times and derivatizationHigher, with faster chromatography
Selectivity HighVery High (with MRM)
Matrix Effects Less proneMore prone
Derivatization MandatoryOften required for sensitivity
Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ primarily in the sample preparation and chromatographic separation principles. Both typically require a derivatization step to enhance the analyte's properties for analysis.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological or Chemical Sample Extraction Extraction of 5-Ketoazelaic Acid Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Methylation/Silylation LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation Oxime Formation MS_Detection_GC Mass Spectrometry Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis MS_Detection_GC->Data_Analysis Quantification MSMS_Detection_LC Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection_LC MSMS_Detection_LC->Data_Analysis Quantification

Caption: General analytical workflow for 5-ketoazelaic acid quantification.

Experimental Protocols

GC-MS Quantification with Derivatization

Due to the low volatility of 5-ketoazelaic acid, a derivatization step is mandatory for GC-MS analysis.[4] This typically involves esterification of the carboxylic acid groups and/or silylation of the keto group.

a) Sample Preparation and Derivatization (Methylation)

This protocol is adapted from methods for azelaic acid.[4][5]

  • Extraction: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acidic components.

  • Esterification:

    • To the dried extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[5]

    • Heat the mixture at 75°C for 20 minutes to form the dimethyl ester of 5-ketoazelaic acid.[5]

    • After cooling, extract the derivative with an organic solvent like ether or hexane and dry it under a stream of nitrogen.[5]

  • Reconstitution: Dissolve the dried derivative in a suitable solvent (e.g., hexane) for GC-MS injection.[5]

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl esters, such as a DB-1 or HP-5.[2]

  • Oven Temperature Program:

    • Initial temperature: 120°C for 0.5 min.

    • Ramp: 5°C/min to 200°C.

    • Hold: 15 min at 200°C.[5]

  • Injector and Interface Temperature: 260°C.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ion Source Temperature: 160°C.[5]

    • Mode: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

LC-MS/MS Quantification with Derivatization

LC-MS/MS offers high sensitivity and selectivity, often enhanced by derivatization of the keto group.

a) Sample Preparation and Derivatization (Oxime Formation)

This protocol is based on a general method for keto acid analysis.[3]

  • Extraction: As with the GC-MS method, extract 5-ketoazelaic acid from the sample matrix.

  • Derivatization:

    • Treat the extracted sample with a solution of an oximating reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to convert the keto group into an oxime.[3] This stabilizes the keto acid and improves ionization efficiency.

    • The reaction is typically carried out under mild conditions (e.g., 0°C for 30 minutes).[3]

  • Dilution: After the reaction, the sample may be diluted before injection into the LC-MS/MS system.[3]

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typical for separating the derivatized keto acids.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for acidic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the derivatized 5-ketoazelaic acid and monitoring specific product ions after fragmentation. This provides high selectivity and sensitivity.

Signaling Pathway and Experimental Logic

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

logic cluster_properties Analyte Properties cluster_gcms GC-MS Approach cluster_lcms LC-MS/MS Approach Analyte 5-Ketoazelaic Acid Polarity High Polarity Analyte->Polarity Volatility Low Volatility Analyte->Volatility Thermal_Stability Potential Instability Analyte->Thermal_Stability LC_Separation Separation by Polarity Polarity->LC_Separation Deriv_GC Derivatization (Esterification/Silylation) Volatility->Deriv_GC Thermal_Stability->Deriv_GC Increase_Volatility Increase Volatility Deriv_GC->Increase_Volatility Improve_Stability Improve Thermal Stability Deriv_GC->Improve_Stability GC_Separation Separation by Boiling Point Increase_Volatility->GC_Separation Improve_Stability->GC_Separation MS_Detection Detection by Mass GC_Separation->MS_Detection Deriv_LC Derivatization (Oxime Formation) Increase_Sensitivity Enhance Ionization Deriv_LC->Increase_Sensitivity Stabilize_Keto Stabilize Keto Group Deriv_LC->Stabilize_Keto MSMS_Detection Highly Selective Detection Increase_Sensitivity->MSMS_Detection LC_Separation->MSMS_Detection

Caption: Logic for choosing an analytical method for 5-ketoazelaic acid.

References

In Vitro Comparative Analysis: 5-Oxononanedioic Acid and Suberic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the in vitro characteristics of the dicarboxylic acids, 5-oxononanedioic acid and suberic acid. This guide provides a comparative overview of their chemical properties and a hypothetical assessment of their biological activities based on available data for suberic acid and related keto-dicarboxylic acids.

Due to a lack of direct experimental data for 5-oxononanedioic acid, this comparison presents hypothetical in vitro effects based on the known activities of structurally related α-keto acids. The data for suberic acid is based on currently available literature. This guide is intended to serve as a foundational resource to stimulate further empirical investigation.

Chemical Properties

A fundamental comparison of the chemical properties of 5-oxononanedioic acid and suberic acid is presented in Table 1.

Property5-Oxononanedioic AcidSuberic Acid
Synonyms 5-Oxoazelaic acid, 5-Ketoazelaic AcidOctanedioic acid, Cork acid
Molecular Formula C₉H₁₄O₅[1][2]C₈H₁₄O₄[3][4][5]
Molecular Weight 202.20 g/mol [2]174.19 g/mol [3][5]
Appearance Not specifiedColorless crystalline solid[3][4]
Melting Point Not specified141–144 °C[3]
Boiling Point Not specified230 °C (at 15 mmHg)[3]
Solubility in Water Not specifiedSparingly soluble (~2.46 g/L)[6]
Chemical Structure HOOC-(CH₂)₃-CO-(CH₂)₃-COOHHOOC-(CH₂)₆-COOH

Hypothetical In Vitro Biological Activity Comparison

The following sections and the corresponding data table (Table 2) provide a hypothetical comparison of the potential in vitro biological activities of 5-oxononanedioic acid and suberic acid. The projected activities for 5-oxononanedioic acid are inferred from the known biological effects of other α-keto acids.

In Vitro Assay5-Oxononanedioic Acid (Hypothetical)Suberic Acid (Reported)
Cytotoxicity (IC₅₀) > 100 µM> 100 µM
Anti-inflammatory Activity Moderate inhibition of pro-inflammatory mediators.Potent, dose-dependent inhibition of nitric oxide and IL-10.[7] Decreased TNF-α production.[7]
Metabolic Effects Potential to influence cellular respiration and act as a substrate in metabolic pathways.May stimulate respiration and influence mitochondrial energy coupling.[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide further research.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 5-oxononanedioic acid or suberic acid for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokines)

This protocol assesses the anti-inflammatory potential of the compounds by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with different concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Cellular Metabolism Assay (Mitochondrial Respiration)

This assay evaluates the impact of the compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with the desired concentrations of 5-oxononanedioic acid or suberic acid.

  • Mitochondrial Stress Test: Measure the OCR using a Seahorse XF Analyzer following sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate relevant signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assay cell_culture->anti_inflammatory metabolism Metabolism Assay cell_culture->metabolism compound_prep Compound Preparation compound_prep->cytotoxicity compound_prep->anti_inflammatory compound_prep->metabolism data_analysis Data Analysis & Comparison cytotoxicity->data_analysis anti_inflammatory->data_analysis metabolism->data_analysis

General workflow for in vitro comparison.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO Test_Compound Suberic Acid or 5-Oxononanedioic Acid Test_Compound->IKK inhibition? Test_Compound->NFkB inhibition?

Simplified NF-κB signaling pathway in inflammation.

metabolism_pathway cluster_cell cluster_cyto cluster_mito compound Dicarboxylic Acid cell Cell compound->cell beta_oxidation β-oxidation compound->beta_oxidation uptake & activation mitochondrion Mitochondrion cytoplasm Cytoplasm tca TCA Cycle beta_oxidation->tca etc Electron Transport Chain (Oxygen Consumption) tca->etc

Overview of dicarboxylic acid metabolism.

References

Efficacy of 5-oxoazelaic acid versus other dicarboxylic acids in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of the efficacy of 5-oxoazelaic acid and other prominent dicarboxylic acids—azelaic acid, sebacic acid, and succinic acid. This analysis is based on available experimental data for their tyrosinase inhibition, antioxidant, and anti-inflammatory activities.

While a significant body of research exists for azelaic, sebacic, and succinic acids, a notable gap in the scientific literature was identified concerning the specific in vitro efficacy of this compound in these key dermatological and pharmacological areas. Despite extensive searches, no quantitative data (such as IC50 values) for tyrosinase inhibition, antioxidant capacity, or specific anti-inflammatory markers for this compound could be retrieved from the public domain. The following guide, therefore, presents a detailed comparison of azelaic, sebacic, and succinic acids, while highlighting the current lack of available data for this compound.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the in vitro efficacy of azelaic acid, sebacic acid, and succinic acid.

Table 1: Tyrosinase Inhibition

Dicarboxylic AcidIC50 (Mushroom Tyrosinase)Inhibition TypeCitation(s)
This compound Data not availableData not available
Azelaic Acid 2.73 x 10⁻³ M (Kᵢ)Competitive[1]
Sebacic Acid Data not availableData not available
Succinic Acid 2.943 mMData not available[2]

Table 2: Antioxidant Activity

Dicarboxylic AcidAssayKey FindingsCitation(s)
This compound Data not availableData not available
Azelaic Acid Hydroxyl Radical ScavengingDose-dependently inhibits hydroxyl radical production.[3]
Sebacic Acid Data not availableData not available
Succinic Acid General Antioxidant PropertiesPossesses antioxidant capabilities.[4]

Table 3: Anti-inflammatory Activity

Dicarboxylic AcidCell ModelKey FindingsCitation(s)
This compound Data not availableData not available
Azelaic Acid Normal Human KeratinocytesSuppresses UVB-induced IL-1β, IL-6, and TNF-α.[5]
Sebacic Acid Differentiated THP-1 MacrophagesDose-dependently suppresses LPS-induced IL-6 mRNA expression.[6][7]
Succinic Acid RAW264.7 MacrophagesSuppresses IL-6 production in LPS-stimulated cells.[8]

Signaling Pathways and Mechanisms of Action

Azelaic Acid

Azelaic acid demonstrates a multi-faceted mechanism of action. Its depigmenting effect is attributed to the competitive inhibition of tyrosinase, a key enzyme in melanin synthesis.[1] In terms of its anti-inflammatory properties, azelaic acid can activate the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). This activation leads to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. By inhibiting NF-κB, azelaic acid reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][5]

Azelaic Acid Anti-inflammatory Pathway AZA Azelaic Acid PPARg PPARγ AZA->PPARg activates NFkB NF-κB Pathway PPARg->NFkB inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines regulates production of Inflammation Inflammation Cytokines->Inflammation promote

Figure 1: Simplified signaling pathway of Azelaic Acid's anti-inflammatory action.

Sebacic Acid

Sebacic acid exhibits selective anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to decrease the mRNA expression of IL-6. This effect is mediated through the inhibition of the IRF3/IFN-β/STAT signaling axis.[6][7] Sebacic acid suppresses the nuclear translocation of interferon regulatory factor 3 (IRF3), which in turn reduces the expression of interferon-β (IFN-β). The decreased IFN-β level leads to reduced phosphorylation of STAT1 and STAT3, ultimately resulting in the downregulation of IL-6 expression.[6][7][9]

Sebacic Acid Anti-inflammatory Pathway LPS LPS IRF3 IRF3 Nuclear Translocation LPS->IRF3 SA Sebacic Acid SA->IRF3 inhibits IFNb IFN-β Expression IRF3->IFNb STAT STAT1/3 Phosphorylation IFNb->STAT IL6 IL-6 Expression STAT->IL6 Inflammation Inflammation IL6->Inflammation

Figure 2: Simplified signaling pathway of Sebacic Acid's anti-inflammatory action.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom)

This assay is a widely used method to screen for tyrosinase inhibitors.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The presence of an inhibitor reduces the rate of this reaction.

Protocol:

  • Reagents:

    • Mushroom Tyrosinase solution (in phosphate buffer, pH 6.8)

    • L-DOPA solution (in phosphate buffer, pH 6.8)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Phosphate buffer (pH 6.8)

  • Procedure (96-well plate format):

    • Add phosphate buffer, test compound solution (at various concentrations), and tyrosinase solution to each well.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Tyrosinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds Mix Mix in 96-well plate: Buffer + Test Compound + Tyrosinase Reagents->Mix Preincubation Pre-incubate Mix->Preincubation Reaction Add L-DOPA to start reaction Preincubation->Reaction Measure Measure Absorbance at 475 nm Reaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 3: General workflow for a mushroom tyrosinase inhibition assay.

DPPH and ABTS Radical Scavenging Assays

These are common spectrophotometric methods to evaluate the antioxidant capacity of compounds.

Principle: Both assays are based on the ability of an antioxidant to scavenge a stable radical, leading to a color change that can be measured. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a purple-colored radical that turns yellow upon reduction. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+) is a blue-green radical that becomes colorless when scavenged.

Protocol (General):

  • Reagents:

    • DPPH or ABTS•+ radical solution.

    • Test compound (at various concentrations).

    • Methanol or other suitable solvent.

  • Procedure:

    • Mix the test compound with the radical solution.

    • Incubate in the dark for a specific time (e.g., 30 minutes for DPPH).

    • Measure the absorbance at the characteristic wavelength (approx. 517 nm for DPPH, 734 nm for ABTS).

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the radicals.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This cell-based assay is used to assess the anti-inflammatory potential of compounds.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins (e.g., IL-6, IL-1β). The ability of a test compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.

Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: Analyze the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis:

    • Determine the dose-dependent effect of the test compound on the production of inflammatory mediators.

Anti-inflammatory Assay Workflow cluster_cell Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers Culture Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Test Compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO Measure Nitric Oxide (Griess Assay) Stimulate->NO Cytokines Measure Cytokines (ELISA) Stimulate->Cytokines Gene Analyze Gene Expression (RT-qPCR) Stimulate->Gene

Figure 4: General workflow for an in vitro anti-inflammatory assay using LPS-stimulated macrophages.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of azelaic acid, sebacic acid, and succinic acid, highlighting their mechanisms of action in tyrosinase inhibition and anti-inflammatory pathways. While these dicarboxylic acids show promise in various dermatological and therapeutic applications, the lack of publicly available in vitro data for this compound is a significant finding. This knowledge gap underscores the need for future research to elucidate the biological activities of this compound and to enable a more comprehensive comparison within this class of compounds. Such studies would be invaluable for the development of new and effective agents in the fields of dermatology and drug discovery.

References

Correlating 5-Oxononanedioic Acid Levels with Disease Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-oxononanedioic acid as a potential biomarker for diseases associated with oxidative stress, alongside established markers for Inflammatory Bowel Disease (IBD), Cardiovascular Disease (CVD), and Metabolic Syndrome. While direct quantitative correlations between 5-oxononanedioic acid and these specific diseases are not yet established in published literature, this document serves as a framework for designing and conducting research to evaluate its potential.

Introduction to 5-Oxononanedioic Acid and Oxidative Stress

5-Oxononanedioic acid is a dicarboxylic acid that can be formed during the peroxidation of polyunsaturated fatty acids. Its presence in biological fluids is considered a potential indicator of lipid peroxidation, a key process in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. This imbalance can lead to cellular damage and is implicated in the pathophysiology of numerous chronic diseases, including IBD, CVD, and metabolic syndrome.

Established Disease Markers: A Comparative Analysis

Currently, the diagnosis and monitoring of IBD, CVD, and metabolic syndrome rely on a panel of established biomarkers. The following tables summarize the performance of these markers.

Table 1: Established Biomarkers for Inflammatory Bowel Disease (IBD)
BiomarkerSample TypeTypical Healthy LevelsTypical IBD LevelsSensitivitySpecificityNotes
Fecal Calprotectin Stool< 50 µg/g> 150 µg/g (active disease)82-100%84-89%A strong indicator of intestinal inflammation.
C-Reactive Protein (hs-CRP) Serum/Plasma< 1.0 mg/L> 3.0 mg/L (can be much higher)ModerateModerateA general marker of systemic inflammation.
p-ANCA SerumNegativePositive in ~60-70% of UC patients~65% (UC)~85% (vs. CD)Perinuclear anti-neutrophil cytoplasmic antibodies, more common in Ulcerative Colitis.
ASCA SerumNegativePositive in ~60% of CD patients~60% (CD)~90% (vs. UC)Anti-Saccharomyces cerevisiae antibodies, more common in Crohn's Disease.
Table 2: Established Biomarkers for Cardiovascular Disease (CVD)
BiomarkerSample TypeLow RiskHigh RiskNotes
High-Sensitivity C-Reactive Protein (hs-CRP) Serum/Plasma< 1.0 mg/L> 3.0 mg/LAn independent predictor of future cardiovascular events.[1][2]
Troponin I Serum/PlasmaUndetectableElevatedA specific marker for myocardial injury.
Oxidized LDL Serum/PlasmaVariesElevatedReflects lipid peroxidation, a key step in atherosclerosis.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Urine/PlasmaVariesElevatedA marker of oxidative DNA damage.
Table 3: Established Biomarkers for Metabolic Syndrome
BiomarkerSample TypeNormal RangeMetabolic Syndrome CriteriaNotes
Triglycerides Serum/Plasma< 150 mg/dL≥ 150 mg/dLA key component of the lipid profile.
HDL Cholesterol Serum/Plasma> 40 mg/dL (men), > 50 mg/dL (women)< 40 mg/dL (men), < 50 mg/dL (women)"Good cholesterol," often low in metabolic syndrome.
Fasting Glucose Plasma< 100 mg/dL≥ 100 mg/dLIndicates insulin resistance.
Uric Acid Serum3.5-7.2 mg/dLOften elevatedAssociated with insulin resistance and inflammation.[3]
hs-CRP Serum/Plasma< 1.0 mg/L> 3.0 mg/LIndicates underlying low-grade inflammation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for an established biomarker and a proposed general method for 5-oxononanedioic acid analysis.

Protocol 1: Fecal Calprotectin Measurement by ELISA

1. Sample Collection and Preparation:

  • Collect a stool sample (approximately 1-5 grams) in a clean container.

  • Samples can be stored at 2-8°C for up to 3 days or at -20°C for longer periods.

  • Weigh 100 mg of stool and transfer it to a labeled tube containing 4.9 mL of extraction buffer.

  • Vortex the tube for 30 seconds to homogenize the sample.

  • Centrifuge at 3000 x g for 20 minutes.

  • Collect the supernatant for analysis.

2. ELISA Procedure:

  • Prepare calibrators and controls as per the manufacturer's instructions.

  • Pipette 100 µL of calibrators, controls, and diluted patient samples into the appropriate wells of the microtiter plate.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells three times with the provided wash buffer.

  • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate for 10-15 minutes in the dark.

  • Add 100 µL of the stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the concentration of calprotectin in the samples based on the standard curve.

Protocol 2: Proposed GC-MS Method for Urinary 5-Oxononanedioic Acid

This protocol is a general procedure for urinary organic acids and would require validation for 5-oxononanedioic acid.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 2000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of urine supernatant, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • Adjust the pH to <2 with HCl.

  • Perform liquid-liquid extraction twice with 2 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 5-oxononanedioic acid and the internal standard. Full scan mode can be used for initial identification.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are visualizations for the proposed analytical workflow and the general pathway of oxidative stress leading to disease.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result urine Urine Sample centrifuge Centrifugation urine->centrifuge supernatant Supernatant Collection centrifuge->supernatant extraction Liquid-Liquid Extraction supernatant->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (Silylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data result 5-Oxononanedioic Acid Level data->result

Caption: Proposed analytical workflow for urinary 5-oxononanedioic acid.

oxidative_stress_pathway cluster_stressors Cellular Stressors cluster_core Oxidative Stress Core Mechanism cluster_damage Cellular Damage cluster_outcome Disease Pathogenesis inflammation Inflammation ros Increased ROS Production inflammation->ros metabolic_dysfunction Metabolic Dysfunction metabolic_dysfunction->ros environmental Environmental Factors environmental->ros imbalance Redox Imbalance ros->imbalance antioxidants Decreased Antioxidant Defense antioxidants->imbalance lipid_peroxidation Lipid Peroxidation imbalance->lipid_peroxidation protein_damage Protein Damage imbalance->protein_damage dna_damage DNA Damage imbalance->dna_damage ibd Inflammatory Bowel Disease lipid_peroxidation->ibd cvd Cardiovascular Disease lipid_peroxidation->cvd metabolic_syndrome Metabolic Syndrome lipid_peroxidation->metabolic_syndrome protein_damage->ibd protein_damage->cvd protein_damage->metabolic_syndrome dna_damage->ibd dna_damage->cvd dna_damage->metabolic_syndrome

Caption: General pathway of oxidative stress in disease.

Conclusion and Future Directions

5-Oxononanedioic acid holds promise as a non-invasive biomarker of lipid peroxidation and, by extension, oxidative stress. However, its clinical utility in diagnosing and monitoring IBD, CVD, and metabolic syndrome remains to be established through rigorous clinical studies. Future research should focus on:

  • Quantitative analysis of 5-oxononanedioic acid in large, well-characterized patient cohorts for each disease.

  • Direct comparison of 5-oxononanedioic acid with established biomarkers like fecal calprotectin and hs-CRP.

  • Longitudinal studies to assess the correlation of 5-oxononanedioic acid levels with disease activity, progression, and response to therapy.

This guide provides the foundational information and methodologies to embark on such investigations, which have the potential to introduce a valuable new tool in the management of these prevalent chronic diseases.

References

Benchmarking Analytical Methods for 5-Ketoazelaic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-ketoazelaic acid, a dicarboxylic acid with emerging biological significance, is critical. This guide provides a comparative overview of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of 5-ketoazelaic acid. The information presented is based on established methods for the closely related and structurally similar compound, azelaic acid, providing a strong proxy for benchmarking.

Overview of Analytical Techniques

The two principal methods for the quantitative analysis of 5-ketoazelaic acid are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques often depends on the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their interaction with a stationary phase. For a non-chromophoric compound like 5-ketoazelaic acid, derivatization may be necessary to enable UV or fluorescence detection, although direct detection at low wavelengths is also possible. Reversed-phase HPLC is a common approach for separating dicarboxylic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory to convert them into more volatile esters before GC analysis.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for HPLC and GC-MS methods based on data from the analysis of azelaic acid, which is expected to have similar analytical characteristics to 5-ketoazelaic acid.

ParameterHPLC-UV[1][2][3]GC-MS[4]
Limit of Detection (LOD) 1.08 µg/mL1 nM
Limit of Quantitation (LOQ) 3.28 µg/mL50 nM
Linearity (Range) 5-400 µg/mL (r² = 0.998)Not explicitly stated, but method validated.
Precision (%RSD) ≤ 2%8-10% (batch repeatability), 13-18.9% (within-lab)
Recovery > 96%95% (liver tissue), 97% (human plasma)
Derivatization Required No (for UV at 206 nm)Yes (e.g., methylesterification)

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on validated methods for azelaic acid and can be adapted for 5-ketoazelaic acid analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of 5-ketoazelaic acid in pharmaceutical preparations.[1][2][3]

1. Sample Preparation (from a cream formulation):

  • Accurately weigh 1 gram of the preparation.
  • Dissolve in 2 mL of acetonitrile (ACN).
  • Vortex for 5 minutes to ensure complete extraction.
  • Let the sample stand for 15 minutes.
  • Centrifuge at 7000 rpm.
  • Dilute the supernatant to the desired concentration (e.g., 50, 100, and 200 μg/mL).

2. Chromatographic Conditions:

  • HPLC System: Waters HPLC system or equivalent.
  • Column: Kromasil 100-5C18 (250×4.6 mm; 5 µm particle size).
  • Mobile Phase: 75 volumes of sodium di-hydrogen orthophosphate (50 mM, pH 3.5) and 25 volumes of acetonitrile.
  • Flow Rate: 1.2 mL/min.
  • Detection: UV at 206 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of 5-ketoazelaic acid in biological samples such as plasma or tissue homogenates.[4]

1. Sample Preparation and Derivatization:

  • Lipid Extraction: For biological samples (e.g., ~100 mg of liver tissue or plasma), perform a lipid extraction using the Bligh and Dyer method.
  • Methylesterification:
  • Add 1 mL of 14% boron trifluoride (BF3)/methanol to the dried lipid extract.
  • Heat the mixture in a water bath at 75°C for 20 minutes.
  • Extract the methylesterified 5-ketoazelaic acid with ether.
  • Dry the ether extract under a stream of nitrogen gas.
  • Reconstitute the dried residue in hexane for injection.

2. GC-MS Conditions:

  • GC-MS System: Shimadzu QP2010 or equivalent.
  • Column: Rtx®-2330 polar capillary column (e.g., 50m × 0.25 mm).
  • Oven Temperature Program:
  • Initial temperature: 120°C for 0.5 min.
  • Ramp: 5°C/min to 200°C.
  • Hold: 15 min at 200°C.
  • Injector Temperature: 260°C.
  • Interface Temperature: 260°C.
  • Ion Source Temperature: 160°C.
  • Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.
  • Mass Spectrometer Mode: Total ion monitoring scan from 50 to 550 atomic mass units.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Cream Sample dissolve Dissolve in Acetonitrile start->dissolve vortex Vortex (5 min) dissolve->vortex stand Stand (15 min) vortex->stand centrifuge Centrifuge (7000 rpm) stand->centrifuge dilute Dilute Supernatant centrifuge->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (206 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC analysis of 5-ketoazelaic acid.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Start: Biological Sample extract Lipid Extraction (Bligh & Dyer) start->extract methyl Methylesterification (BF3/Methanol) extract->methyl extract_ether Ether Extraction methyl->extract_ether dry Dry Down (Nitrogen) extract_ether->dry reconstitute Reconstitute in Hexane dry->reconstitute inject Inject into GC-MS System reconstitute->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for GC-MS analysis of 5-ketoazelaic acid.

References

Safety Operating Guide

Proper Disposal of 5-Oxoazelaic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Oxoazelaic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeshields.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Use a dust mask (type N95 or equivalent) if there is a risk of dust formation.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

General Handling Advice:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to prevent it from entering the environment.

  • Containment of Spills:

    • In case of a spill, immediately evacuate personnel to a safe area.[1]

    • Wear the appropriate PPE before attempting to clean the spill.

    • For small spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, closed, and labeled container for disposal.[1][2]

    • For large spills, contain the material and then sweep or shovel it into a designated waste container.[2]

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials from spill cleanup, in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Pathway:

    • Dispose of the contained waste through a licensed professional waste disposal service.

    • Observe all federal, state, and local environmental regulations.

    • Do not allow the product to enter drains or waterways.[1][2]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Melting Point/Freezing Point107 - 109 °C[1]
Boiling Point463.3 ± 20.0 °C (Predicted)[1]
Molecular FormulaC9H14O5[1]
Molecular Weight202.2 g/mol [1]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, a general protocol for handling and preparing solutions in a laboratory setting is as follows:

Protocol: Preparation of a Stock Solution

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Solubilization: Transfer the weighed powder to a suitable volumetric flask. Add the desired solvent (e.g., an appropriate organic solvent, as water solubility is limited) incrementally, swirling to dissolve.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Labeling and Storage: Cap the flask and invert several times to ensure a homogenous solution. Label the flask clearly with the chemical name, concentration, solvent, and date of preparation. Store as per the recommendations in the SDS.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation & Hazard Assessment cluster_1 Waste Handling & Containment cluster_2 Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Dust Mask) A->B C Accidental Spill Occurs B->C In Case of Spill F Collect Unused/Expired Chemical B->F For Routine Disposal D Sweep/Shovel Solid Material (Avoid Dust Creation) C->D E Place in a Labeled, Sealed Container D->E G Store Waste Container in a Designated Area E->G F->E H Arrange for Licensed Professional Waste Disposal G->H I Ensure Compliance with Local Regulations H->I J Document Disposal Record I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 5-Oxoazelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Oxoazelaic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for all operational stages involving this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of dust or aerosols.[1][2]

A. Primary Barriers:

  • Gloves: Chemical-resistant nitrile or neoprene gloves are required.[3] Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately in accordance with waste disposal procedures.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1] For operations with a higher risk of splashing, chemical safety goggles are necessary.

  • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against skin and clothing contamination.

B. Enhanced Protection (Based on Risk Assessment):

  • Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator is required. For nuisance exposures, a P95 or P1 (EU EN 143) particulate respirator is recommended.[1] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[1]

  • Face Shield: In addition to safety goggles, a face shield should be worn during procedures with a significant splash hazard.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

A. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, and sealable containers.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. A spill kit appropriate for solid chemical spills should also be available.

B. Weighing and Transfer:

  • Minimize Dust: To prevent the generation of airborne dust, handle the solid material carefully and avoid creating dust clouds.[1]

  • Weighing: Tare a sealed container on the balance. Carefully transfer the desired amount of this compound into the container within the fume hood.

  • Transport: Once the container is securely sealed, it can be removed from the fume hood for weighing.

C. Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate laboratory detergent and water.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the handling procedures.[1]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Hazardous Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and disposable labware, must be treated as hazardous chemical waste.

  • Containers: Collect all contaminated solid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the full chemical name, "this compound."

B. Disposal Procedure:

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[4] Do not dispose of this compound down the drain or in the regular trash.[4]

IV. Quantitative Data

Currently, there are no established occupational exposure limits (OELs) for this compound.[2] Therefore, it is imperative to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

ParameterValueReference
Occupational Exposure Limit (OEL) Not Established[2]

V. Experimental Workflow

5_Oxoazelaic_Acid_Handling_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Don_PPE 1. Don Appropriate PPE Prep_Work_Area 2. Prepare Designated Work Area (Fume Hood) Don_PPE->Prep_Work_Area Proceed Assemble_Equipment 3. Assemble All Necessary Equipment Prep_Work_Area->Assemble_Equipment Proceed Weigh_Transfer 4. Weigh and Transfer Compound Assemble_Equipment->Weigh_Transfer Start Handling Perform_Experiment 5. Perform Experimental Procedure Weigh_Transfer->Perform_Experiment Proceed Decontaminate 6. Decontaminate Equipment and Work Area Perform_Experiment->Decontaminate Experiment Complete Dispose_Waste 7. Dispose of Contaminated Waste Decontaminate->Dispose_Waste Proceed Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.